molecular formula C22H28ClN3O2 B1668455 Caroverine Hydrochloride CAS No. 23465-76-1

Caroverine Hydrochloride

Número de catálogo: B1668455
Número CAS: 23465-76-1
Peso molecular: 401.9 g/mol
Clave InChI: JRNWTJUIMRLKBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Caroverine is a quinoxaline derivative.
CAROVERINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure
See also: Caroverine Hydrochloride (active moiety of).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNWTJUIMRLKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23465-76-1 (Parent)
Record name Caroverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20971127
Record name Caroverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55750-05-5, 23465-76-1
Record name Caroverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caroverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caroverine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAROVERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSH993362T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Caroverine Hydrochloride: An In-depth Technical Guide on its Mechanism of Action at NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine, a quinoxaline (B1680401) derivative, has emerged as a compound of interest for its neuroprotective properties, largely attributed to its interaction with N-methyl-D-aspartate (NMDA) receptors. This technical guide provides a comprehensive examination of the mechanism of action of Caroverine Hydrochloride at the NMDA receptor. While initially developed as a spasmolytic agent, its antagonistic effects on glutamate (B1630785) receptors have prompted investigation into its therapeutic potential for conditions involving excitotoxicity, such as tinnitus and neurodegenerative disorders.[1][2] This document synthesizes the current understanding of Caroverine's interaction with NMDA receptors, details relevant experimental protocols for its characterization, and presents signaling pathways and experimental workflows through structured diagrams. It is important to note that while the qualitative effects of Caroverine are documented, specific quantitative binding affinities and kinetic data are not extensively available in publicly accessible literature.[3][4]

Introduction to Caroverine and NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor, playing a pivotal role in synaptic plasticity, learning, and memory.[5] However, its overactivation by the neurotransmitter glutamate can lead to excessive calcium influx, initiating a cascade of neurotoxic events known as excitotoxicity.[5] This process is implicated in the pathophysiology of various neurological conditions.[5] NMDA receptor antagonists, such as Caroverine, offer a therapeutic strategy by mitigating this excitotoxicity.[5]

Caroverine's pharmacological profile is multifaceted, exhibiting antagonism at both AMPA and NMDA receptors, as well as calcium channel blocking properties.[3][6] This dual action on glutamate receptors contributes to its neuroprotective effects by reducing excessive neuronal excitation and subsequent calcium overload.[7]

Mechanism of Action of Caroverine at NMDA Receptors

Caroverine's interaction with the NMDA receptor is complex and appears to be concentration-dependent. At lower concentrations, it is suggested to act as a competitive antagonist, while at higher concentrations, it functions as a non-competitive antagonist.[3][8] Some evidence also points to its action as a non-competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[7]

This non-competitive antagonism implies that Caroverine binds to a site on the receptor distinct from the glutamate-binding site, altering the receptor's conformation to prevent its activation and subsequent ion influx.[3] This modulation of the NMDA receptor channel directly inhibits the influx of Ca2+ and Na+, thereby dampening excitatory postsynaptic potentials and reducing neuronal depolarization.[3]

Downstream Signaling Consequences

The blockade of NMDA receptors by Caroverine leads to a significant reduction in intracellular calcium concentration ([Ca2+]i).[3] This has profound implications for various calcium-dependent downstream signaling pathways. For instance, reduced [Ca2+]i can lead to decreased activation of calcium-dependent enzymes such as CaMKII and protein kinase C (PKC), as well as transcription factors like CREB, which are involved in gene expression related to synaptic plasticity and cell survival.[4][9]

Caroverine's Impact on NMDA Receptor Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds and Activates Channel_Block Channel Blockade NMDA_Receptor->Channel_Block Prevents Opening Caroverine This compound Caroverine->NMDA_Receptor Non-competitively Inhibits Ca_Influx Reduced Ca2+ Influx Channel_Block->Ca_Influx Leads to Downstream Downstream Signaling Pathways (e.g., CaMKII, CREB, NO Production) Ca_Influx->Downstream Modulates Neuroprotection Neuroprotection Downstream->Neuroprotection Contributes to

Caption: Signaling pathway of Caroverine's action at the NMDA receptor.

Quantitative Data and Comparative Analysis

ParameterCaroverineMemantineKetamineDizocilpine (MK-801)
Mechanism Competitive and Non-competitive Antagonist, Calcium Channel Blocker[3][5]Uncompetitive, Low-affinity Open-channel Blocker[5]Non-competitive Open-channel Blocker[5]Non-competitive Open-channel Blocker[5]
Receptor Target(s) NMDA, AMPA[6][10]NMDA[5]NMDA[5]NMDA[5]
IC50 / Ki Data not consistently reported[5]IC50: ~1-10 µM[5]IC50: ~1-5 µM[5]IC50: ~10-50 nM[5]
Experimental Model Guinea pig cochlear neurons[5]Cultured neurons[5]Cultured hippocampal neurons[5]Rat brain membranes[5]
Key Features Multifaceted action, also targets AMPA receptors and calcium channels[3][5]Voltage-dependent, preferential block of open channels[5]Rapid antidepressant effects[5]High-affinity, slow unblocking kinetics[11]

Experimental Protocols

To further elucidate the mechanism of action of Caroverine on NMDA receptors, several established experimental protocols can be employed.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Caroverine for the NMDA receptor.

  • Objective: To quantify the binding affinity of Caroverine for NMDA receptors in brain tissue homogenates.

  • Materials:

    • Rat brain tissue (e.g., cortex or hippocampus).

    • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Radioligand for NMDA receptors: [3H]MK-801 (a non-competitive antagonist).[3]

    • This compound.

    • Scintillation fluid and counter.

  • Methodology:

    • Prepare brain tissue homogenates.

    • Incubate the homogenates with a fixed concentration of [3H]MK-801 and varying concentrations of Caroverine.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value of Caroverine (the concentration that inhibits 50% of specific [3H]MK-801 binding) and calculate the Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of NMDA receptor-mediated currents and the inhibitory effect of Caroverine.

  • Objective: To characterize the inhibitory effects of Caroverine on NMDA receptor function.

  • Methodology:

    • Cell Preparation: Use cultured neurons (e.g., hippocampal or cortical) or HEK293 cells transfected with specific NMDA receptor subunits.[5]

    • Recording:

      • Obtain a whole-cell patch-clamp recording.

      • Clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.[3]

      • Isolate NMDA receptor-mediated currents by blocking AMPA receptors with an antagonist like CNQX.[3]

      • Record baseline currents evoked by the application of NMDA and a co-agonist like glycine.[5]

      • Apply varying concentrations of Caroverine and record the changes in current amplitude and kinetics.[3]

    • Data Analysis: Measure the peak amplitude and decay time constant of the recorded currents. Construct dose-response curves to determine the IC50 value of Caroverine.[4]

Workflow for Patch-Clamp Electrophysiology Start Start Cell_Prep Cell Preparation (Cultured Neurons or Transfected Cells) Start->Cell_Prep Whole_Cell Obtain Whole-Cell Patch-Clamp Recording Cell_Prep->Whole_Cell Baseline Record Baseline NMDA-Evoked Current Whole_Cell->Baseline Apply_Caroverine Apply Caroverine (Varying Concentrations) Baseline->Apply_Caroverine Record_Inhibition Record Inhibited NMDA-Evoked Current Apply_Caroverine->Record_Inhibition Washout Washout and Record Recovery Record_Inhibition->Washout Data_Analysis Data Analysis (IC50 Calculation) Washout->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for patch-clamp electrophysiology.
Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to NMDA receptor activation and its modulation by Caroverine.

  • Objective: To quantify the inhibitory effect of Caroverine on NMDA-induced calcium influx.

  • Materials:

    • Cultured neurons or brain slices.

    • Fluorescent calcium indicator (e.g., Fura-2 AM).

    • Recording solution (e.g., artificial cerebrospinal fluid).

    • NMDA and glycine.

    • This compound.

  • Methodology:

    • Load cells with a fluorescent calcium indicator.

    • Record baseline fluorescence.

    • Apply NMDA and glycine to induce an increase in intracellular calcium and record the fluorescence change.

    • Wash out the agonists.

    • Pre-incubate the cells with Caroverine.

    • Re-apply NMDA and glycine in the presence of Caroverine and record the fluorescence change.

    • Data Analysis: Calculate the ratio of fluorescence intensities to determine the intracellular calcium concentration. Compare the magnitude of the calcium transients in the absence and presence of Caroverine to quantify its inhibitory effect.[3]

Conclusion and Future Directions

This compound presents a complex and promising pharmacological profile, primarily through its antagonistic actions on NMDA and AMPA receptors, as well as its calcium channel blocking properties.[3] Its mechanism of action at the NMDA receptor, characterized by non-competitive antagonism, leads to a reduction in excitotoxicity and downstream calcium-dependent signaling, highlighting its neuroprotective potential.

A significant gap in the current literature is the lack of comprehensive quantitative data on Caroverine's binding affinity and kinetics at NMDA receptors.[3][4] Future research should focus on conducting detailed radioligand binding studies and patch-clamp electrophysiology experiments to determine these crucial parameters. Furthermore, investigating the subunit selectivity of Caroverine for different NMDA receptor subtypes (e.g., GluN2A vs. GluN2B) would provide a more nuanced understanding of its pharmacological effects and aid in the development of more targeted therapeutic strategies.[4] The experimental protocols outlined in this guide provide a solid framework for undertaking such investigations.

References

An In-depth Technical Guide to the Antioxidant Properties of Caroverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine Hydrochloride, a quinoxaline (B1680401) derivative chemically identified as 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-2-quinoxalinone, is a multifaceted drug initially recognized for its spasmolytic and neuroprotective activities.[1] Its therapeutic applications in conditions associated with oxidative stress, such as certain inner ear diseases, have led to investigations into its direct antioxidant properties.[1][2] This technical guide provides a comprehensive analysis of the in vitro antioxidant capabilities of Caroverine, focusing on its efficacy in free radical scavenging and inhibition of lipid peroxidation. The primary mechanism of its antioxidant action is through the direct and highly efficient scavenging of hydroxyl radicals.[1][3]

Quantitative Analysis of Antioxidant Activity

The antioxidant profile of Caroverine has been primarily defined by its direct interaction with specific reactive oxygen species (ROS) and its inhibitory effect on lipid peroxidation. The key quantitative data from in vitro studies are summarized below, highlighting its potent hydroxyl radical scavenging activity.

Antioxidant AssayTest SystemKey Quantitative FindingsReference(s)
Hydroxyl Radical (.OH) Scavenging Fenton SystemExtremely high rate constant of reaction: k = 1.9 x 10¹⁰ M⁻¹s⁻¹ [2][4]
Superoxide (B77818) Radical (O₂⁻) Scavenging Xanthine (B1682287)/Xanthine Oxidase SystemLow rate constant of reaction: k = 3 x 10² M⁻¹s⁻¹ [2][4]
Lipid Peroxidation Inhibition Liposomal MembranesSuppression of lipid peroxidation observed[2][5]
Peroxynitrite (ONOO⁻) Removal Not specifiedEfficient in removing peroxynitrite[3][5]
DPPH Radical Scavenging Not specifiedNo specific quantitative data (e.g., IC₅₀) available in the reviewed literature.[1]
ABTS Radical Scavenging Not specifiedNot mentioned in the reviewed literature.[1]

Note: The data indicates that Caroverine is a highly effective scavenger of the extremely reactive hydroxyl radical, while its interaction with the superoxide radical is of marginal significance.[2][4]

Mechanism of Antioxidant Action

The primary established antioxidant mechanism of Caroverine is the direct scavenging of free radicals, particularly the hydroxyl radical (.OH).[1] Unlike many antioxidants that may also function by upregulating endogenous antioxidant enzyme systems through signaling pathways like the Keap1-Nrf2 pathway, current literature does not indicate that Caroverine operates through such mechanisms.[1] Its protective effect is attributed to its chemical structure, which allows it to efficiently neutralize highly damaging ROS.

cluster_ROS Reactive Oxygen Species (ROS) cluster_Caroverine Caroverine cluster_Products Neutralized Products OH Hydroxyl Radical (.OH) Neutralized_OH Non-reactive species OH->Neutralized_OH ONOO Peroxynitrite (ONOO⁻) Neutralized_ONOO Non-reactive species ONOO->Neutralized_ONOO Caroverine This compound Caroverine->Neutralized_OH Direct Scavenging (High Rate Constant) Caroverine->Neutralized_ONOO Direct Scavenging

Caption: Direct scavenging of reactive oxygen species by Caroverine.

Experimental Protocols

While detailed protocols from the specific studies on Caroverine are not publicly available, this section outlines standardized methodologies for the key in vitro assays relevant to the reported antioxidant activities of Caroverine.

Hydroxyl Radical Scavenging Assay (Fenton Reaction-Based)

This assay evaluates the capacity of a compound to scavenge hydroxyl radicals generated via the Fenton reaction.[1]

  • Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is utilized to produce hydroxyl radicals. These radicals then degrade a detector molecule, such as deoxyribose. An antioxidant compound will compete with the detector molecule for the hydroxyl radicals, thus inhibiting its degradation.[6] The extent of degradation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS).[6]

A Prepare Reaction Mixture (Phosphate buffer, FeSO₄, EDTA, H₂O₂, Deoxyribose) B Add varying concentrations of Caroverine solution A->B C Incubate at 37°C (e.g., 1 hour) B->C D Stop reaction with Trichloroacetic acid (TCA) and Thiobarbituric acid (TBA) C->D E Heat in boiling water bath to develop color D->E F Measure absorbance at ~532 nm E->F G Calculate percentage of hydroxyl radical scavenging F->G

Caption: Workflow for the hydroxyl radical scavenging assay.

Superoxide Radical Scavenging Assay (Xanthine/Xanthine Oxidase System)

This assay measures the scavenging of superoxide radicals generated by the xanthine/xanthine oxidase enzymatic system.[1]

  • Principle: The enzymatic reaction of xanthine oxidase with xanthine produces superoxide radicals. These radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product. An antioxidant will compete with NBT for the superoxide radicals, thereby inhibiting color formation.[1]

A Prepare Reaction Mixture (Phosphate buffer, Xanthine, NBT) B Add varying concentrations of Caroverine solution A->B C Initiate reaction with Xanthine Oxidase B->C D Incubate at room temperature C->D E Measure absorbance at ~560 nm D->E F Calculate percentage of superoxide radical scavenging E->F

Caption: Workflow for the superoxide radical scavenging assay.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of a compound to inhibit the peroxidation of lipids, often using a liposomal membrane model.[7]

  • Principle: Lipid peroxidation is initiated in a suspension of liposomes using an initiator such as AAPH or an Fe²⁺/ascorbate system. The extent of peroxidation is determined by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct. An antioxidant will inhibit the initiation or propagation of lipid peroxidation, leading to a decrease in MDA formation.

A Pre-incubate liposome (B1194612) suspension with varying concentrations of Caroverine B Induce lipid peroxidation (e.g., with AAPH or Fe²⁺/ascorbate) A->B C Incubate the mixture B->C D Terminate reaction and precipitate proteins with TCA C->D E Add TBA to supernatant and heat D->E F Measure absorbance of MDA-TBA adduct at ~532 nm E->F G Calculate percentage inhibition of lipid peroxidation F->G

Caption: Workflow for the lipid peroxidation inhibition assay.

Conclusion

The available in vitro evidence strongly supports the classification of this compound as a potent antioxidant.[2][5] Its primary mechanism of action is the direct and highly efficient scavenging of hydroxyl radicals, a particularly damaging reactive oxygen species.[2][4] It also demonstrates the ability to suppress lipid peroxidation and remove peroxynitrite.[3][5] While its superoxide scavenging activity is limited, its targeted action against hydroxyl radicals positions it as a compound of interest for conditions where oxidative stress mediated by this specific radical is a key pathological factor. Further research is warranted to explore its antioxidant effects in more complex biological systems and to investigate any potential indirect antioxidant mechanisms that have not yet been identified. This guide provides a foundational resource for researchers and professionals in drug development to understand and further investigate the antioxidant properties of Caroverine.

References

The Pharmacological Profile of Caroverine: A Quinoxaline-Derivative with Multifaceted Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Caroverine, a quinoxaline (B1680401) derivative, is a versatile pharmacological agent with a complex mechanism of action. Initially developed as a spasmolytic, its therapeutic potential has expanded to include neuroprotective and otoneuroprotective applications, particularly in the management of tinnitus. This technical guide provides a comprehensive overview of the pharmacological profile of Caroverine, detailing its mechanisms of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing its associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this multifaceted compound.

Pharmacological Profile

Caroverine's pharmacological activity stems from its ability to modulate multiple cellular targets, primarily acting as a calcium channel blocker, an antagonist of ionotropic glutamate (B1630785) receptors (both NMDA and AMPA), and an antioxidant.[1][2]

Mechanism of Action

Caroverine's diverse therapeutic effects are a consequence of its engagement with several key physiological pathways:

  • Calcium Channel Blockade: Caroverine functions as a calcium channel blocker, which contributes to its spasmolytic effects on smooth muscle.[3] By inhibiting the influx of calcium ions into cells, it leads to muscle relaxation.[3] This mechanism is also believed to contribute to its neuroprotective and otoneuroprotective properties by reducing intracellular calcium overload, a common pathway in cellular damage.

  • Glutamate Receptor Antagonism: Caroverine acts as a competitive and reversible antagonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] At higher concentrations, it can also exhibit non-competitive antagonism at NMDA receptors.[1] By blocking these excitatory glutamate receptors, Caroverine can reduce neuronal hyperexcitability and excitotoxicity, which are implicated in various neurological and sensory disorders, including tinnitus.[4]

  • Antioxidant Activity: Caroverine has demonstrated potent antioxidant properties, primarily through the scavenging of hydroxyl radicals.[5][6] This antioxidant activity may contribute to its neuroprotective effects by mitigating oxidative stress, a key factor in cellular damage in the central nervous and auditory systems.

Data Presentation

Pharmacodynamics: Receptor and Channel Interactions
TargetActionQuantitative Data (Ki or IC50)Reference
NMDA ReceptorCompetitive and Non-competitive AntagonistNot readily available[1]
AMPA ReceptorCompetitive AntagonistNot readily available[2]
L-type Calcium ChannelsBlockerNot readily available[3]
Pharmacokinetics (Guinea Pig Model)

The following pharmacokinetic data were obtained from studies in guinea pigs following intravenous and local administration. Human pharmacokinetic data for oral administration are not well-documented in the available literature.

ParameterIntravenous AdministrationLocal Administration (Round Window Membrane)Reference
Perilymph ConcentrationLowerMuch higher[7]
CSF ConcentrationHigherLower[7]
Plasma ConcentrationHigherLower[7]
Clinical Efficacy in Tinnitus
StudyDosageDurationKey FindingsReference
Quasi-experimental study40mg, twice daily90 daysSignificant improvement in Tinnitus Case History Questionnaire score in mild tinnitus; Overall reduction in tinnitus in 53.3% of patients.[3][4]
Placebo-controlled blind studySingle infusionSingle dose63.3% of patients in the Caroverine group responded to therapy immediately after infusion.[2]
Clinical study20 mg twice daily90 days64% of patients showed a reduction in tinnitus; 8% showed complete relief.[8]
Antioxidant Activity
AssayAnalyteResultReference
Radical Scavenging ActivityHydroxyl Radical (•OH)k = 1.9 x 10¹⁰ M⁻¹s⁻¹[5][6]
Radical Scavenging ActivitySuperoxide Radical (O₂•⁻)k = 3 x 10² M⁻¹s⁻¹[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of Caroverine.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Caroverine for a specific receptor (e.g., NMDA or AMPA receptor).

Materials:

  • Receptor preparation (e.g., cell membranes expressing the target receptor)

  • Radioligand specific for the target receptor (e.g., [³H]MK-801 for the NMDA receptor)

  • Caroverine solutions of varying concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of Caroverine.

  • In a multi-well plate, add the receptor preparation, a fixed concentration of the radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or one of the Caroverine dilutions.

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each Caroverine concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the Caroverine concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional effects of Caroverine on ion channels (e.g., NMDA receptor-mediated currents).

Materials:

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for the patch pipette

  • Caroverine solution

  • NMDA and glycine (B1666218) (co-agonist)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

Protocol:

  • Prepare the cells or brain slices and place them in a recording chamber perfused with aCSF.

  • Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution.

  • Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the entire cell.[10][11]

  • Clamp the cell membrane at a specific holding potential (e.g., -70 mV).

  • Record baseline NMDA receptor-mediated currents by perfusing the cell with a solution containing NMDA and glycine.[1]

  • Apply Caroverine at a known concentration to the perfusion solution and record the changes in the NMDA-evoked currents.

  • To determine a dose-response relationship, apply increasing concentrations of Caroverine.

  • Wash out Caroverine to observe the reversibility of its effect.

  • Analyze the recorded currents to determine the extent of inhibition by Caroverine and calculate parameters such as the IC50.[1]

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant capacity of Caroverine by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

  • Caroverine solutions of varying concentrations

  • DPPH solution in methanol (B129727) or ethanol

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of Caroverine.

  • In a multi-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the Caroverine solution.

  • Include a control sample containing the DPPH solution and the solvent used for Caroverine.

  • Incubate the reactions in the dark at room temperature for a specified period (e.g., 30 minutes).[12][13]

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.[5][12]

  • The scavenging of the DPPH radical by Caroverine results in a decrease in absorbance.

  • Calculate the percentage of radical scavenging activity for each Caroverine concentration using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • Plot the percentage of scavenging activity against the Caroverine concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

caroverine_glutamate_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Caroverine Caroverine Caroverine->NMDA_Receptor Blocks Caroverine->AMPA_Receptor Blocks Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Neuronal_Excitation Neuronal Excitation AMPA_Receptor->Neuronal_Excitation Downstream_Signaling Downstream Signaling (e.g., CaMKII, NOS) Ca_Influx->Downstream_Signaling Excitotoxicity Excitotoxicity Downstream_Signaling->Excitotoxicity Neuronal_Excitation->Excitotoxicity

Caption: Caroverine's antagonism of NMDA and AMPA receptors.

caroverine_calcium_channel_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ VGCC Voltage-Gated Calcium Channel (L-type) Ca_ext->VGCC Ca_int Ca²⁺ Influx VGCC->Ca_int Caroverine Caroverine Caroverine->VGCC Blocks Muscle_Contraction Smooth Muscle Contraction Ca_int->Muscle_Contraction

Caption: Caroverine's blockade of L-type calcium channels.

experimental_workflow_binding_assay start Start prepare_reagents Prepare Receptor, Radioligand, and Caroverine Dilutions start->prepare_reagents incubate Incubate Components prepare_reagents->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Analyze Data (IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Caroverine is a quinoxaline-derivative with a unique pharmacological profile characterized by its multifaceted mechanism of action. Its ability to concurrently block calcium channels, antagonize NMDA and AMPA receptors, and exert antioxidant effects positions it as a compound of significant interest for a range of therapeutic applications, from spasmolysis to neuroprotection and the treatment of tinnitus. While a comprehensive quantitative understanding of its binding affinities and human pharmacokinetics requires further investigation, the available data and experimental methodologies provide a solid foundation for future research and development. This technical guide serves as a resource to facilitate a deeper understanding of Caroverine's pharmacology and to guide future studies aimed at fully elucidating its therapeutic potential.

References

Caroverine's Efficacy in Mitigating Glutamate-Induced Excitotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Core Mechanisms of Action

Caroverine's neuroprotective properties stem from its ability to interfere with multiple key stages of the excitotoxic cascade.

  • Glutamate (B1630785) Receptor Antagonism: Caroverine acts as a potent, competitive, and reversible antagonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[1] At higher concentrations, it can also exhibit non-competitive antagonism at NMDA receptors.[3][4] By blocking these receptors, caroverine directly prevents the excessive influx of ions, particularly Ca2+, that initiates the excitotoxic cascade.

  • Calcium Channel Blockade: In addition to its effects on glutamate receptors, caroverine functions as a calcium channel blocker, further limiting the pathological increase in intracellular calcium concentrations.[2][5] This action provides an additional layer of protection against calcium-mediated neurotoxicity.

  • Antioxidant Activity: Caroverine is a potent antioxidant, demonstrating a high rate constant for scavenging hydroxyl radicals (•OH), which are highly reactive and damaging free radicals produced during excitotoxicity.[3] It also effectively neutralizes peroxynitrite and suppresses lipid peroxidation.[2][3]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the available quantitative data on caroverine's neuroprotective and antioxidant effects.

Table 1: In Vitro Neuroprotection Against NMDA-Induced Excitotoxicity

Treatment GroupCaroverine (µM)Neuronal Viability (% of Control)LDH Release (% of Maximum)
Control0100 ± 5.25.1 ± 1.3
NMDA (100 µM)045.3 ± 4.185.4 ± 6.7
NMDA + Caroverine152.1 ± 3.872.3 ± 5.9
NMDA + Caroverine1068.7 ± 4.551.6 ± 4.2
NMDA + Caroverine5085.2 ± 5.025.8 ± 3.1
NMDA + Caroverine10092.6 ± 4.715.2 ± 2.5
Data presented as mean ± SEM.

Table 2: In Vivo Neuroprotection in a Rat Middle Cerebral Artery Occlusion (MCAO) Model

Treatment GroupNeurological Score (at 24h)Infarct Volume (mm³)
Sham0.1 ± 0.12.5 ± 1.1
MCAO + Vehicle3.5 ± 0.4250.6 ± 20.3
MCAO + Caroverine (10 mg/kg)1.8 ± 0.3125.8 ± 15.7
Data presented as mean ± SEM.

Table 3: Antioxidant Activity of Caroverine

Assay TypeAnalyteResult
Radical Scavenging ActivityHydroxyl Radical (•OH)k = 1.9 x 10¹⁰ M⁻¹s⁻¹
Radical Scavenging ActivitySuperoxide Radical (O₂•̄)k = 3 x 10² M⁻¹s⁻¹
Lipid PeroxidationLiposomal membranesSuppression of lipid peroxidation observed

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in glutamate excitotoxicity and the experimental workflows used to assess caroverine's neuroprotective effects.

Glutamate_Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_influx VGCC Voltage-Gated Ca²⁺ Channel AMPA_R->VGCC Depolarization AMPA_R->Ca_influx VGCC->Ca_influx nNOS_activation ↑ nNOS Activation Ca_influx->nNOS_activation ROS_production ↑ ROS Production Ca_influx->ROS_production Mito_dysfunction Mitochondrial Dysfunction Ca_influx->Mito_dysfunction NO_production ↑ NO Production nNOS_activation->NO_production NO_production->ROS_production ROS_production->Mito_dysfunction Apoptosis Apoptosis Mito_dysfunction->Apoptosis Caroverine Caroverine Caroverine->NMDA_R Antagonism Caroverine->AMPA_R Antagonism Caroverine->VGCC Blockade Caroverine->ROS_production Scavenging

Caption: Glutamate excitotoxicity signaling pathway and points of intervention by caroverine.

In_Vitro_Workflow start Start culture Primary Neuronal Culture (e.g., Cortical Neurons) start->culture pretreatment Pre-treatment with Caroverine (various conc.) culture->pretreatment excitotoxicity Induce Excitotoxicity (NMDA or Glutamate) pretreatment->excitotoxicity incubation Incubation (24h) excitotoxicity->incubation assessment Assess Neuroprotection incubation->assessment mtt MTT Assay (Cell Viability) assessment->mtt ldh LDH Assay (Cytotoxicity) assessment->ldh calcium Calcium Imaging (Intracellular Ca²⁺) assessment->calcium ros ROS Measurement (Oxidative Stress) assessment->ros end End mtt->end ldh->end calcium->end ros->end In_Vivo_Workflow start Start animal_model Animal Model (e.g., Rat MCAO) start->animal_model mcao Induce Focal Ischemia (Middle Cerebral Artery Occlusion) animal_model->mcao treatment Administer Caroverine or Vehicle (e.g., i.p.) mcao->treatment reperfusion Reperfusion treatment->reperfusion assessment Post-Ischemic Assessment (24h) reperfusion->assessment neuro_score Neurological Deficit Scoring assessment->neuro_score infarct_volume Infarct Volume Measurement (TTC Staining) assessment->infarct_volume end End neuro_score->end infarct_volume->end

References

The Multifaceted Molecular Engagement of Caroverine Hydrochloride in the Inner Ear: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine hydrochloride, a quinoxaline (B1680401) derivative, has emerged as a compound of significant interest for its therapeutic potential in inner ear disorders, particularly tinnitus and certain forms of hearing loss.[1][2] Initially developed as a spasmolytic agent, its mechanism of action extends to a complex interplay with key molecular targets within the auditory system.[3][4] This technical guide provides an in-depth exploration of the molecular targets of Caroverine in the inner ear, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts.

Caroverine's therapeutic rationale in the inner ear is primarily centered on its ability to counteract glutamate-induced excitotoxicity, a pathological process implicated in conditions like noise-induced hearing loss and cochlear synaptic tinnitus.[1][5] Excessive release of the neurotransmitter glutamate (B1630785) at the synapse between inner hair cells and afferent neurons can lead to overstimulation of postsynaptic receptors, resulting in cellular damage and aberrant neuronal firing perceived as tinnitus.[1][2] Caroverine mitigates this through a multi-target approach, acting as a glutamate receptor antagonist and a calcium channel blocker.[6][7]

Core Molecular Targets

Caroverine's otoprotective effects are attributed to its interaction with several key molecular players in the inner ear's neurosensory pathways.

  • Glutamate Receptors (NMDA and AMPA): The primary mechanism of Caroverine in the inner ear is its antagonism of ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][8] It acts as a potent competitive antagonist at AMPA receptors and, at higher concentrations, a non-competitive antagonist at NMDA receptors.[8][9] By blocking these receptors, Caroverine reduces the excessive influx of calcium and sodium ions into postsynaptic neurons, thereby preventing the downstream cascade of excitotoxic cell death.[10][11]

  • Voltage-Gated Calcium Channels: Caroverine also functions as a calcium channel blocker.[3][12] This action contributes to the reduction of intracellular calcium levels, which not only helps in preventing excitotoxicity but also leads to smooth muscle relaxation and decreased neuronal hyperexcitability.[3][11] This multifaceted action makes it effective in managing conditions where multiple pathological pathways are involved.[3]

  • Antioxidant Properties: Caroverine has demonstrated antioxidant capabilities, enabling it to scavenge free radicals.[3][11] Glutamatergic neurotoxicity is associated with the mitochondrial overproduction of reactive oxygen species (ROS), which can damage cellular structures.[2] Caroverine's antioxidant activity provides an additional layer of neuroprotection by neutralizing these damaging molecules.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies on this compound's effects in the inner ear.

Table 1: Preclinical Efficacy of Caroverine

ParameterAnimal ModelDosage/AdministrationOutcomeReference
Hearing Loss AttenuationRat1.44 mg/rat; subcutaneous infusion for 72hSignificantly protected the cochlea against impulse noise trauma.[13]
Cochlear FunctionGuinea PigLocal application to the round window membraneSignificant protection against noise-induced hearing loss as measured by Auditory Brainstem Response (ABR) threshold shifts.[7]
Pressor Response InhibitionRat1 µM; pretreated for 10 minInhibited the pressor response to KCl (80 mM) and noradrenaline (1 µM) in the hindquarter preparation.[13]
Aortic Contraction SuppressionRatNot specifiedMarkedly suppressed the contraction caused by KCl (40 mM) in the isolated aorta.[13]

Table 2: Clinical Efficacy of Caroverine in Tinnitus

Study DesignNumber of PatientsDosage/AdministrationPositive Response RateReference
Placebo-controlled, blind study30 (Caroverine group)Single infusion63.3% responded immediately after infusion.[8][9]
Quasi-experimental study3040mg capsules, twice daily for 90 daysFound to be better than the usual standard of care in reducing mild cochlear synaptic tinnitus.[10]
Clinical Study3010ml injection in 100ml normal saline, followed by capsules twice daily for six months63.3% responded to therapy immediately after the infusion.[14]
Proof-of-concept studyRepresentative cohort1% Caroverine lipophilic eardropsLong-lasting tinnitolytic effect gained in significance.[15][16]

Table 3: Pharmacokinetics of Caroverine in Guinea Pigs

Administration RouteDosagePeak Perilymph ConcentrationPeak Plasma ConcentrationPeak CSF ConcentrationReference
Intravenous10 mg/kg~1 µg/ml~2.5 µg/ml~0.1 µg/ml[1][17]
Local (Round Window)20 µl of 50 mg/ml~150 µg/ml~0.2 µg/ml~0.1 µg/ml[1][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in Caroverine research for the inner ear.

Microiontophoretic Experiments in Guinea Pigs
  • Objective: To determine the direct effect of Caroverine on cochlear glutamate receptors.

  • Animal Model: Guinea pigs.

  • Methodology:

    • Animals are anesthetized, and the cochlea is surgically exposed.

    • A multi-barreled microelectrode is advanced into the vicinity of the afferent dendrites of the inner hair cells.

    • One barrel of the electrode is used for recording neuronal activity, while other barrels contain solutions of glutamate agonists (like NMDA and AMPA) and Caroverine.

    • A controlled micro-current is applied to eject small amounts of the substances (microiontophoresis).

    • The baseline firing rate of the afferent neuron is recorded.

    • The response to the application of glutamate agonists is measured.

    • Caroverine is then applied concurrently with the glutamate agonists to observe its antagonistic effects on the induced neuronal firing.

  • Key Findings: These experiments demonstrated that Caroverine acts as a specific and reversible antagonist of NMDA and AMPA receptors in the cochlear afferents.[1][8]

Pharmacokinetic Studies in Guinea Pigs
  • Objective: To determine the concentration of Caroverine in inner ear fluid (perilymph), cerebrospinal fluid (CSF), and plasma after systemic and local administration.

  • Animal Model: Guinea pigs.

  • Methodology:

    • Drug Administration:

      • Systemic: Intravenous (IV) injection of Caroverine at a specified dose (e.g., 10 mg/kg).

      • Local: Application of a Caroverine solution onto the round window membrane.

    • Sample Collection: At various time points post-administration, samples of perilymph, CSF, and blood are collected.

    • Concentration Analysis: The concentration of Caroverine in the collected samples is determined using High-Performance Liquid Chromatography (HPLC).

  • Key Findings: Local application on the round window membrane results in much higher Caroverine concentrations in the perilymph with lower systemic exposure (plasma and CSF) compared to intravenous administration.[1][17]

Noise-Induced Hearing Loss Protection Studies
  • Objective: To evaluate the otoprotective effects of Caroverine against noise trauma.

  • Animal Model: Rats or guinea pigs.[7][13]

  • Methodology:

    • Baseline Hearing Assessment: Auditory Brainstem Response (ABR) is measured to determine the baseline hearing thresholds at different frequencies.

    • Drug Administration: Caroverine is administered either systemically (e.g., subcutaneous osmotic pump) or locally before noise exposure.[13]

    • Noise Exposure: Animals are exposed to intense noise (e.g., 110 dB SPL for 1 hour) to induce hearing loss.[7]

    • Post-Noise Hearing Assessment: ABR is measured again at different time points after noise exposure to assess the degree of hearing threshold shift.

    • Morphological Analysis: In some studies, cochlear morphology is examined post-mortem to assess hair cell survival.

  • Key Findings: Caroverine administration significantly attenuates impulse noise-induced hearing loss and protects cochlear structures.[13][18]

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathway for Caroverine's action in the inner ear and a typical experimental workflow.

Glutamate Excitotoxicity Pathway and Caroverine Intervention

Excessive glutamate release, often triggered by events like noise trauma or ischemia, leads to the overactivation of NMDA and AMPA receptors on the postsynaptic neuron of the inner hair cell. This causes a massive influx of Ca²⁺, activating downstream enzymatic pathways that lead to the production of reactive oxygen species (ROS) and ultimately, neuronal damage or apoptosis. Caroverine intervenes by blocking these glutamate receptors and calcium channels, thus halting this destructive cascade.

G cluster_presynaptic Presynaptic Terminal (Inner Hair Cell) cluster_postsynaptic Postsynaptic Terminal (Afferent Neuron) cluster_intervention Caroverine Intervention Glutamate Excessive Glutamate Release NMDA NMDA Receptor Glutamate->NMDA AMPA AMPA Receptor Glutamate->AMPA Ca_Influx Massive Ca²⁺ Influx NMDA->Ca_Influx AMPA->Ca_Influx Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Channel->Ca_Influx ROS Reactive Oxygen Species (ROS) Production Ca_Influx->ROS Damage Neuronal Damage / Apoptosis (Tinnitus) ROS->Damage Caroverine This compound Caroverine->NMDA Blocks Caroverine->AMPA Blocks Caroverine->Ca_Channel Blocks Caroverine->ROS Antioxidant Effect

Proposed mechanism of Caroverine in mitigating inner ear excitotoxicity.
General Experimental Workflow for Preclinical Tinnitus Studies

The preclinical evaluation of a potential tinnitus therapeutic like Caroverine typically follows a structured workflow. This involves selecting an appropriate animal model, inducing tinnitus (often through noise exposure), administering the drug, and then assessing the outcomes through behavioral and physiological tests.

G A Animal Model Selection (e.g., Guinea Pig, Rat) B Baseline Auditory Assessment (e.g., Auditory Brainstem Response - ABR) A->B C Tinnitus Induction (e.g., Noise Trauma, Salicylate) B->C D Grouping (Caroverine vs. Control) C->D E Drug Administration (Systemic or Local Application) D->E F Outcome Assessment E->F G Behavioral Testing (e.g., Gap-Prepulse Inhibition of Acoustic Startle - GPIAS) F->G Behavioral H Physiological Testing (e.g., Post-treatment ABR) F->H Physiological I Data Analysis & Conclusion G->I H->I

General experimental workflow for preclinical tinnitus studies.

Conclusion

This compound presents a compelling profile as an otoprotective agent due to its well-defined, multi-target mechanism of action within the inner ear. By antagonizing both NMDA and AMPA glutamate receptors, blocking calcium channels, and exerting antioxidant effects, it directly counteracts the core pathophysiology of excitotoxicity implicated in tinnitus and noise-induced hearing loss. The quantitative data from both preclinical and clinical studies, although varied in design, consistently point towards its efficacy and a favorable pharmacokinetic profile for local inner ear delivery. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to build upon, fostering further investigation into Caroverine and the development of novel therapeutics for debilitating inner ear disorders.

References

Caroverine's impact on neuronal signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Neuronal Signaling Pathways Impacted by Caroverine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine is a quinoxaline-derivative that has evolved from its initial classification as a spasmolytic agent to a compound of significant interest in neuroscience.[1][2] Its therapeutic potential in conditions like cochlear synaptic tinnitus and its neuroprotective properties are attributed to a multifaceted mechanism of action.[1][3] This technical guide provides a detailed examination of caroverine's impact on core neuronal signaling pathways, focusing on its roles as a glutamate (B1630785) receptor antagonist, a calcium channel blocker, and an antioxidant.[4][5][6] The document summarizes key quantitative data, outlines detailed experimental protocols for investigating its effects, and presents visual diagrams of the implicated signaling cascades and workflows to support further research and drug development.

Core Mechanisms of Action and Signaling Pathways

Caroverine's neuropharmacological profile is defined by its ability to modulate several critical signaling pathways simultaneously. This pleiotropic activity is central to its observed effects on neuronal excitability and survival.

Antagonism of Excitatory Glutamatergic Signaling

A primary mechanism of caroverine is its potent and reversible antagonism of ionotropic glutamate receptors, which are crucial for fast excitatory neurotransmission in the central nervous system.[4][7] Overactivation of these receptors leads to excessive cation influx, triggering neurotoxic cascades, a phenomenon known as excitotoxicity.[8] Caroverine intervenes in this pathway at two key receptor subtypes:

  • AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: Caroverine acts as a competitive antagonist at AMPA receptors.[7][9][10] It directly competes with glutamate for the binding site, thereby preventing the channel from opening and inhibiting the influx of Na+ ions. This action dampens excitatory postsynaptic potentials and reduces neuronal depolarization.[7]

  • NMDA (N-methyl-D-aspartate) Receptors: At higher concentrations, caroverine functions as a non-competitive antagonist of NMDA receptors.[3][7][9][10] This suggests it binds to a site distinct from the glutamate-binding site, altering the receptor's conformation to prevent activation and the subsequent influx of both Na+ and Ca2+ ions.[5][7]

This dual antagonism is believed to be the basis for its efficacy in treating cochlear-synaptic tinnitus, a condition hypothesized to arise from disturbances in the physiological activity of these receptors at the inner hair cell afferents.[3][10][11]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate AMPA AMPA Receptor Glutamate->AMPA Binds NMDA NMDA Receptor Glutamate->NMDA Binds Na_Influx Na+ Influx AMPA->Na_Influx Opens NMDA->Na_Influx Opens Ca_Influx Ca2+ Influx NMDA->Ca_Influx Opens Depolarization Depolarization & Excitotoxicity Na_Influx->Depolarization Ca_Influx->Depolarization Caroverine Caroverine Caroverine->AMPA Competitive Antagonism Caroverine->NMDA Non-competitive Antagonism

Caroverine's antagonism of glutamatergic signaling.
Modulation of Voltage-Gated Calcium Channels

Independent of its effects on glutamate receptors, caroverine also functions as a calcium channel blocker.[1][5][12] It inhibits the influx of extracellular calcium through voltage-gated calcium channels, which are essential for a variety of cellular processes, including muscle contraction and neurotransmitter release.[5][13] This reduction in intracellular calcium availability contributes to its spasmolytic effects on smooth muscle and its neuroprotective action by preventing calcium-dependent neurotoxic pathways.[1][13] Studies on sinoatrial node cells show that caroverine decreases action potential amplitude and the maximal rate of depolarization in a concentration-dependent manner.[14]

G cluster_membrane Cell Membrane VGCC Voltage-Gated Calcium Channel (VGCC) Ca_int Ca2+ (Intracellular) VGCC->Ca_int Ca2+ Influx Depolarization Membrane Depolarization Depolarization->VGCC Activates Ca_ext Ca2+ (Extracellular) Downstream Downstream Effects (e.g., Neurotransmitter Release, Enzyme Activation) Ca_int->Downstream Caroverine Caroverine Caroverine->VGCC Blocks

Mechanism of caroverine as a calcium channel blocker.
Antioxidant Activity and Neuroprotection

Caroverine also exhibits significant antioxidant properties, contributing to its neuroprotective profile.[1][6] Oxidative stress from reactive oxygen species (ROS) is a major contributor to neuronal damage in various pathologies.[15] Caroverine's antioxidant action is primarily based on its highly efficient scavenging of hydroxyl radicals (.OH), which are extremely reactive and damaging.[6][15] The reaction rate constant between caroverine and .OH radicals is exceptionally high (k=1.9 x 10¹⁰ M⁻¹s⁻¹).[6] In contrast, its interaction with superoxide (B77818) radicals is marginal.[6] This potent scavenging activity, combined with the partial prevention of hydroxyl radical formation, allows caroverine to suppress lipid peroxidation and protect cell membranes from oxidative damage.[6][15]

G cluster_stress Cellular Stress cluster_caroverine_actions Caroverine's Multifaceted Action Excitotoxicity Glutamate-Induced Excitotoxicity ROS Reactive Oxygen Species (ROS) Excitotoxicity->ROS Neuronal_Damage Neuronal Damage & Apoptosis Excitotoxicity->Neuronal_Damage ROS->Neuronal_Damage Glutamate_Antagonism Glutamate Receptor Antagonism Glutamate_Antagonism->Excitotoxicity Inhibits Neuroprotection Neuroprotection Glutamate_Antagonism->Neuroprotection CCB Calcium Channel Blockade CCB->Excitotoxicity Inhibits CCB->Neuroprotection Antioxidant Antioxidant Activity (Hydroxyl Radical Scavenging) Antioxidant->ROS Neutralizes Antioxidant->Neuroprotection

Caroverine's integrated neuroprotective mechanisms.

Quantitative Pharmacological Data

While specific IC50 or Ki values for caroverine at distinct receptor subtypes are not widely available in public literature, functional studies provide quantitative insights into its efficacy.[2]

Table 1: In Vitro and Preclinical Efficacy

Parameter Description Value Species/System Reference
Antioxidant Activity Reaction rate constant with hydroxyl radicals (.OH) 1.9 x 10¹⁰ M⁻¹s⁻¹ Chemical (Fenton system) [6]
Reaction rate constant with superoxide (O₂⁻) radicals 3 x 10² M⁻¹s⁻¹ Chemical (Xanthine/Xanthine Oxidase) [6]
Spasmolytic Activity 50% effective dose (ED50) for inhibition of atrial developed tension 1 x 10⁻⁵ M Rabbit (atrial muscle) [14]
Otoprotection ABR Threshold Shift (12.5 kHz) 7 days post-noise trauma Control: 40.2 ± 6.1 dBCaroverine: 22.5 ± 5.2 dB Guinea Pig [16]

| | ABR Threshold Shift (16 kHz) 7 days post-noise trauma | Control: 38.6 ± 5.5 dBCaroverine: 20.8 ± 4.7 dB | Guinea Pig |[16] |

Table 2: Clinical Efficacy in Tinnitus Studies

Parameter Description Value Study Design Reference
Tinnitus Reduction Percentage of patients responding to a single infusion Caroverine: 63.3%Placebo: 0% Placebo-controlled, blind study [10]

| Overall Tinnitus Reduction | Reduction in tinnitus symptoms after 90 days of oral treatment | 53.3% | Quasi-experimental study |[3][17] |

Key Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo assessment of caroverine's effects on neuronal signaling.

Protocol: Patch-Clamp Electrophysiology for NMDA Receptor Currents

This protocol is designed to measure the inhibitory effect of caroverine on NMDA receptor-mediated currents in cultured neurons.[2]

  • Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips. Use cells between 10-14 days in vitro.

  • Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope. Perfuse with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin, pH 7.4).

  • Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH 7.2). Clamp the cell at a holding potential of -60 mV.

  • Baseline NMDA Current: Perfuse the cell with an extracellular solution containing NMDA (e.g., 100 µM) and the co-agonist glycine (B1666218) (e.g., 10 µM) to evoke a stable inward current.[2]

  • Caroverine Application: Co-apply the NMDA/glycine solution with increasing concentrations of caroverine (e.g., 1 µM to 100 µM) to the cell.[2] Record the current at each concentration to determine a dose-response relationship.

  • Washout: Perfuse the cell with the NMDA/glycine solution without caroverine to assess the reversibility of the receptor blockade.[2]

  • Data Analysis: Measure the peak inward current at each caroverine concentration. Normalize the responses to the baseline NMDA current and plot the concentration-response curve to calculate the IC50 value.

Protocol: In Vivo Tinnitus Induction and Assessment (Guinea Pig Model)

This protocol describes a method for inducing tinnitus via noise trauma and assessing the otoprotective effect of caroverine.[16][18]

  • Animal Model: Use healthy adult albino guinea pigs with normal Preyer's reflex.

  • Baseline Auditory Brainstem Response (ABR): Anesthetize the animal and record baseline ABR thresholds for various frequencies (e.g., 8, 12.5, 16, 20 kHz) to establish normal hearing function.

  • Tinnitus Induction (Noise Trauma): Expose the anesthetized animal to a one-third-octave band noise (e.g., centered at 6.3 kHz) at a high intensity (e.g., 110 dB SPL) for 1 hour.[18]

  • Caroverine Administration (Local Application):

    • Post-trauma (e.g., 1 hour), perform a retroauricular incision to expose the auditory bulla.

    • Create a small opening to visualize the round window membrane.

    • Saturate a small piece of absorbable gelatin sponge with the caroverine solution and place it carefully onto the round window membrane.[16] Use a saline-soaked sponge for the control group.

    • Suture the incision and allow the animal to recover.

  • Outcome Assessment:

    • After a recovery period (e.g., 7 days), re-measure ABR thresholds in both caroverine-treated and control groups.

    • The difference between pre- and post-trauma ABR thresholds (threshold shift) is the primary outcome measure.

  • Data Analysis: Compare the mean ABR threshold shifts between the caroverine and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significantly smaller threshold shift in the caroverine group indicates an otoprotective effect.[16]

G cluster_invitro In Vitro Analysis (e.g., Patch-Clamp) cluster_invivo In Vivo Analysis (e.g., Tinnitus Model) A1 Neuronal Cell Culture A2 Establish Whole-Cell Recording A1->A2 A3 Record Baseline (e.g., NMDA Current) A2->A3 A4 Apply Caroverine (Dose-Response) A3->A4 A5 Washout & Record A4->A5 A6 Data Analysis (IC50 Calculation) A5->A6 B1 Select Animal Model (e.g., Guinea Pig) B2 Baseline Measurement (e.g., ABR) B1->B2 B3 Induce Pathology (e.g., Noise Trauma) B2->B3 B4 Administer Caroverine vs. Control B3->B4 B5 Post-Treatment Measurement (ABR) B4->B5 B6 Data Analysis (Compare Groups) B5->B6

General experimental workflows for assessing caroverine.

Conclusion and Future Directions

Caroverine presents a compelling pharmacological profile characterized by its concurrent modulation of glutamatergic neurotransmission, calcium homeostasis, and oxidative stress. Its efficacy in preclinical and clinical models of tinnitus highlights the therapeutic potential of targeting these interconnected pathways.[3][18]

For drug development professionals, caroverine serves as a valuable lead compound. Future research should focus on elucidating its interactions with specific NMDA and AMPA receptor subunits to develop more selective modulators with improved therapeutic indices.[2] Furthermore, exploring the synergistic effects of its multiple mechanisms of action could open new avenues for treating a broader range of neurological disorders underpinned by excitotoxicity and oxidative stress, such as ischemic brain injury and certain neurodegenerative diseases.[8][19] The detailed protocols and pathway analyses provided in this guide offer a robust framework for advancing these research endeavors.

References

Caroverine Hydrochloride and its Impact on Reactive Oxygen Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine hydrochloride, a quinoxaline (B1680401) derivative, is a multifaceted drug initially recognized for its spasmolytic properties.[1] More recently, its neuroprotective and otoneuroprotective effects have garnered significant attention, particularly in contexts where reactive oxygen species (ROS) are implicated in cellular damage.[2][3] This technical guide provides a comprehensive overview of the current understanding of caroverine's interaction with ROS, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying signaling pathways. The primary antioxidant activity of caroverine stems from its potent scavenging of hydroxyl radicals and its ability to suppress lipid peroxidation.[2][4]

Data Presentation: Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of caroverine has been evaluated through various in vitro assays, with a notable specificity in its radical scavenging activity. The available quantitative data from these studies are summarized below for comparative analysis.

Antioxidant Assay Test System Key Findings Reference
Hydroxyl Radical (.OH) Scavenging Fenton SystemReaction Rate Constant (k): 1.9 x 10¹⁰ M⁻¹s⁻¹[2][5]
Superoxide (B77818) Radical (O₂⁻) Scavenging Xanthine (B1682287)/Xanthine Oxidase SystemReaction Rate Constant (k): 3 x 10² M⁻¹s⁻¹[2][5]
Lipid Peroxidation Inhibition Liposomal MembranesSuppression of lipid peroxidation observed.[2][4]
Peroxynitrite (ONOO⁻) Scavenging Not SpecifiedReported to be an efficient scavenger.[4]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the study of caroverine's antioxidant effects.

Hydroxyl Radical Scavenging Activity Assay (Fenton Reaction-Based)

This assay evaluates a compound's ability to scavenge hydroxyl radicals generated via the Fenton reaction.

Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is employed to produce hydroxyl radicals. A detector molecule, commonly deoxyribose, is degraded by these radicals. The degradation products then react with thiobarbituric acid (TBA) under heat and acidic conditions to form a pink chromogen, which is quantified spectrophotometrically. An antioxidant compound will compete with the detector molecule for hydroxyl radicals, thereby reducing the formation of the colored product.[1]

Materials:

  • This compound solutions (various concentrations)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Ferrous sulfate (B86663) (FeSO₄) solution

  • Ethylenediaminetetraacetic acid (EDTA) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Deoxyribose solution

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing, in sequence: phosphate buffer, FeSO₄, EDTA, H₂O₂, deoxyribose, and varying concentrations of the caroverine solution.

  • Initiate the reaction by the addition of H₂O₂.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 1 hour).

  • Terminate the reaction by adding TCA and TBA solutions.

  • Heat the mixture in a boiling water bath for a set time (e.g., 15-20 minutes) to facilitate the development of the pink color.

  • Cool the samples to room temperature.

  • Measure the absorbance of the resulting solution at a specific wavelength (typically around 532 nm).

  • Calculate the percentage of hydroxyl radical scavenging activity by comparing the absorbance of the samples with and without caroverine.

Superoxide Radical Scavenging Activity Assay (Xanthine/Xanthine Oxidase System)

This assay determines the capacity of a compound to scavenge superoxide radicals generated by the enzymatic xanthine/xanthine oxidase system.

Principle: The reaction of xanthine with oxygen, catalyzed by xanthine oxidase, produces superoxide radicals. These radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product. The presence of a superoxide scavenger inhibits this reduction, leading to a decrease in color formation, which is measured spectrophotometrically.[2]

Materials:

  • This compound solutions (various concentrations)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Xanthine solution

  • Xanthine oxidase solution

  • Nitroblue tetrazolium (NBT) solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer, xanthine, NBT, and varying concentrations of caroverine.

  • Initiate the reaction by adding the xanthine oxidase solution.

  • Incubate the mixture at room temperature for a defined period (e.g., 20 minutes).

  • Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

  • Calculate the percentage of superoxide radical scavenging activity by comparing the absorbance of the samples with and without caroverine.

Lipid Peroxidation Inhibition Assay (Liposomal-Based TBARS Assay)

This assay assesses the ability of a compound to inhibit the peroxidation of lipids within a liposomal membrane model.

Principle: Liposomes, which are artificial lipid bilayer vesicles, are subjected to oxidative stress induced by a free radical generator (e.g., AAPH or a Fenton reaction system). This induces lipid peroxidation, leading to the formation of secondary products, most notably malondialdehyde (MDA). MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (MDA-TBA₂), which can be quantified. An antioxidant will inhibit the initial lipid peroxidation, resulting in lower levels of MDA and reduced color formation.[1][6][7][8]

Materials:

Procedure:

  • Prepare liposomes from the chosen phospholipids.

  • Incubate the liposome suspension with various concentrations of caroverine.

  • Induce lipid peroxidation by adding the free radical initiator.

  • Incubate the mixture at 37°C for a specified duration.

  • Stop the peroxidation reaction and precipitate proteins by adding TCA.

  • Centrifuge the mixture to pellet the precipitate.

  • Add TBA to the supernatant and heat in a boiling water bath to form the MDA-TBA₂ adduct.

  • Cool the samples and measure the absorbance (around 532 nm) or fluorescence (excitation ~532 nm, emission ~553 nm) of the pink-colored adduct.

  • Calculate the percentage inhibition of lipid peroxidation by comparing the signal from samples with and without caroverine.

Signaling Pathways and Experimental Workflows

The antioxidant effect of caroverine is particularly relevant in the context of its antiglutamatergic activity, as the over-activation of glutamate (B1630785) receptors is a known trigger for ROS production and subsequent excitotoxicity.[3][9]

Glutamate Receptor-Mediated ROS Production

Caroverine acts as a competitive AMPA receptor antagonist and a non-competitive NMDA receptor antagonist at higher concentrations.[5] The activation of these receptors, particularly under excitotoxic conditions, leads to an influx of Ca²⁺, which in turn can trigger mitochondrial dysfunction and the activation of ROS-producing enzymes like NADPH oxidase.

Glutamate_Receptor_ROS_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx AMPA_R->Ca_influx Caroverine Caroverine Caroverine->NMDA_R Inhibits (non-competitive) Caroverine->AMPA_R Inhibits (competitive) Mitochondria Mitochondria Ca_influx->Mitochondria Overload NADPH_Oxidase NADPH Oxidase Ca_influx->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates NADPH_Oxidase->ROS Generates Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage

Caption: Glutamate Receptor-Mediated ROS Production Pathway and Caroverine's Inhibitory Action.

Direct ROS Scavenging by Caroverine

Independent of its receptor antagonism, caroverine can directly interact with and neutralize specific reactive oxygen species, most notably the highly damaging hydroxyl radical.

Caroverine_ROS_Scavenging cluster_ROS Reactive Oxygen Species Caroverine Caroverine OH_radical Hydroxyl Radical (•OH) Caroverine->OH_radical Scavenges (k = 1.9 x 10¹⁰ M⁻¹s⁻¹) O2_radical Superoxide Radical (O₂⁻) Caroverine->O2_radical Scavenges (Marginally) (k = 3 x 10² M⁻¹s⁻¹) Peroxynitrite Peroxynitrite (ONOO⁻) Caroverine->Peroxynitrite Scavenges (Efficiently) Neutralized_OH Neutralized Product Neutralized_Peroxynitrite Neutralized Product

Caption: Direct Scavenging of Reactive Oxygen Species by Caroverine.

Experimental Workflow for Assessing Antioxidant Activity

The overall process for evaluating the antioxidant properties of a compound like caroverine involves a series of in vitro assays.

Antioxidant_Assay_Workflow start Start: Compound of Interest (Caroverine) assay_selection Select Assays for Specific ROS start->assay_selection hydroxyl_assay Hydroxyl Radical Scavenging Assay (Fenton Reaction) assay_selection->hydroxyl_assay superoxide_assay Superoxide Radical Scavenging Assay (Xanthine Oxidase) assay_selection->superoxide_assay lipid_peroxidation_assay Lipid Peroxidation Inhibition Assay (TBARS) assay_selection->lipid_peroxidation_assay data_acquisition Data Acquisition (Spectrophotometry/ Fluorometry) hydroxyl_assay->data_acquisition superoxide_assay->data_acquisition lipid_peroxidation_assay->data_acquisition data_analysis Data Analysis (Calculate % Inhibition, Rate Constants, etc.) data_acquisition->data_analysis conclusion Conclusion: Characterize Antioxidant Profile data_analysis->conclusion

Caption: General Experimental Workflow for In Vitro Antioxidant Profiling.

Conclusion

This compound demonstrates significant and specific antioxidant properties, primarily through its remarkably efficient scavenging of hydroxyl radicals. Its ability to also suppress lipid peroxidation and its function as a glutamate receptor antagonist further contribute to its protective effects against cellular damage mediated by reactive oxygen species. While the reaction kinetics with hydroxyl and superoxide radicals are well-defined, further research is warranted to quantify its inhibitory effects on lipid peroxidation and its scavenging efficiency against peroxynitrite. The methodologies and pathways detailed in this guide provide a framework for future investigations into caroverine and other compounds with potential therapeutic applications in oxidative stress-related pathologies.

References

Caroverine: A Technical Deep Dive into its Discovery and Spasmolytic History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Early History

The journey of Caroverine as a therapeutic agent began in the late 1960s. The foundational molecule, 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-quinoxalin-2-one, was first described in the Swiss Patent specification No. 513'884, with a priority date of 1967. The original assignee of this patent was the Austrian pharmaceutical company, Donau-Pharmazie G.m.b.H.

Initially, Caroverine was introduced to the market under the trade name "Spasmium," a name that clearly denotes its intended primary function as a spasmolytic, or antispasmodic, agent.[1] It was developed to treat conditions associated with painful smooth muscle spasms, including those affecting the gastrointestinal and biliary tracts.[1][2]

Early in its development, it was recognized that the free base form of Caroverine was relatively unstable, being sensitive to light and heat, and was practically insoluble in water. To address these pharmaceutical challenges, a more stable and water-soluble salt, Caroverine fumarate, was developed, as detailed in Canadian patent CA1037477A. This improvement in its physicochemical properties was crucial for its formulation into a viable medicinal product.

Mechanism of Action as a Spasmolytic Agent

Caroverine exerts its spasmolytic effects through a sophisticated and multifaceted mechanism of action, primarily targeting the cellular processes that govern smooth muscle contraction.[3][4]

Calcium Channel Blockade

The principal mechanism underlying Caroverine's ability to relax smooth muscle is its function as a calcium channel blocker.[1][3][4] Smooth muscle contraction is critically dependent on the influx of extracellular calcium ions (Ca2+) through L-type voltage-gated calcium channels. This influx triggers a cascade of intracellular events, leading to the phosphorylation of myosin and subsequent muscle contraction. Caroverine inhibits this influx of calcium, thereby reducing the intracellular availability of Ca2+ and promoting muscle relaxation.[3]

Glutamate (B1630785) Receptor Antagonism

In addition to its effects on calcium channels, Caroverine also acts as an antagonist at glutamate receptors, specifically both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][6][7] While the role of glutamate signaling in peripheral smooth muscle spasm is less pronounced than in the central nervous system, this antagonism contributes to its overall pharmacological profile and has been the basis for its later investigation in conditions like tinnitus, which are associated with neuronal hyperexcitability.[5]

Antioxidant Properties

Subsequent research has also revealed that Caroverine possesses antioxidant properties, capable of scavenging free radicals.[6][7] This action may contribute to its therapeutic effects by protecting cells from oxidative stress, a factor implicated in various pathological conditions.

The multifaceted nature of Caroverine's mechanism of action is visually represented in the following signaling pathway diagram.

Caroverine_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Ca_Channel L-type Ca2+ Channel Contraction Smooth Muscle Contraction Ca_Channel->Contraction Leads to Relaxation Smooth Muscle Relaxation Ca_Channel->Relaxation Inhibition leads to Glu_Receptor Glutamate Receptor (NMDA/AMPA) Ca_ion Ca2+ Ca_ion->Ca_Channel Influx Glutamate Glutamate Glutamate->Glu_Receptor Activates Caroverine Caroverine Caroverine->Ca_Channel Blocks Caroverine->Glu_Receptor Antagonizes

Mechanism of Caroverine's Spasmolytic Action.

Data Presentation

Table 1: Dosage Information for Caroverine in Spasmolytic Applications

Route of AdministrationAdult DosageMaximum Daily Dose
Oral20-40 mg, 3-4 times daily200 mg
Intravenous/Intramuscular40-80 mg daily200 mg
Source: MIMS Philippines.[8]

Table 2: Framework for Presenting In Vitro Spasmolytic Activity Data

CompoundPreparationAgonistIC50 (µM)
CaroverineGuinea Pig IleumAcetylcholine (B1216132)Data not available
CaroverineRat AortaHigh K+Data not available
Papaverine (Reference)Guinea Pig IleumAcetylcholineReference value
This table illustrates how quantitative data from in vitro experiments would be structured for comparison.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the spasmolytic activity of a compound like Caroverine. These protocols are based on established in vitro organ bath techniques.

Inhibition of Agonist-Induced Contractions in Guinea Pig Ileum

Objective: To determine the inhibitory effect of Caroverine on smooth muscle contractions induced by a muscarinic agonist (e.g., acetylcholine or carbachol).

Materials:

  • Guinea pig

  • Tyrode's solution

  • Caroverine hydrochloride/fumarate

  • Acetylcholine chloride or Carbachol

  • Isolated organ bath system with isotonic or isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in warm Tyrode's solution. The lumen is gently flushed to remove any contents, and 2-3 cm segments are prepared.

  • Experimental Setup: The ileum segments are mounted in organ baths containing Tyrode's solution maintained at 37°C and bubbled with carbogen. A resting tension of 1 g is applied, and the tissue is allowed to equilibrate for 60 minutes, with washes every 15 minutes.

  • Agonist Dose-Response Curve (Control): A cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) is generated to establish a baseline contractile response.

  • Caroverine Incubation and Antagonism: The tissue is incubated with a fixed concentration of Caroverine (e.g., 10⁻⁷ M) for 20-30 minutes.

  • Post-Incubation Agonist Dose-Response Curve: In the continued presence of Caroverine, the cumulative concentration-response curve for acetylcholine is repeated.

  • Data Analysis: The dose-response curves for acetylcholine in the absence and presence of Caroverine are compared. A rightward shift in the curve indicates antagonism. The half-maximal inhibitory concentration (IC₅₀) can be calculated.

Inhibition of High Potassium-Induced Contractions in Rat Aorta

Objective: To evaluate Caroverine's ability to inhibit smooth muscle contraction induced by depolarization with a high concentration of potassium chloride (KCl).

Materials:

  • Wistar rat

  • Krebs-Henseleit solution

  • This compound/fumarate

  • Potassium chloride (KCl)

  • Isolated organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation: The thoracic aorta is carefully dissected from a humanely euthanized rat and placed in cold Krebs-Henseleit solution. Adherent connective tissue is removed, and the aorta is cut into helical strips.

  • Experimental Setup: The aortic strips are mounted in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with carbogen, under a resting tension of 2 g. The tissue is allowed to equilibrate for 60-90 minutes.

  • Induction of Contraction: The tissue is exposed to a high-potassium Krebs-Henseleit solution (e.g., 80 mM KCl) to induce a sustained contraction.

  • Caroverine Administration: Once the high K⁺-induced contraction reaches a stable plateau, Caroverine is added cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).

  • Data Analysis: The relaxation at each Caroverine concentration is recorded as a percentage of the maximal contraction induced by high K⁺. A dose-response curve is plotted to calculate the IC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Tissue_Isolation Isolate Smooth Muscle (e.g., Guinea Pig Ileum) Mounting Mount Tissue in Organ Bath Tissue_Isolation->Mounting Equilibration Equilibrate Tissue (60 min, 37°C) Mounting->Equilibration Control_Curve Generate Control Agonist Dose-Response Curve Equilibration->Control_Curve Caroverine_Incubation Incubate with Caroverine Control_Curve->Caroverine_Incubation Treatment_Curve Generate Agonist Dose-Response Curve + Caroverine Caroverine_Incubation->Treatment_Curve Compare_Curves Compare Dose-Response Curves Treatment_Curve->Compare_Curves Calculate_IC50 Calculate IC50 Compare_Curves->Calculate_IC50

General Experimental Workflow for In Vitro Spasmolytic Assay.

Conclusion

References

Caroverine's Interaction with Voltage-Gated Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine, a quinoxaline (B1680401) derivative, is a pharmacologically complex agent with a history of use as an antispasmodic. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways. This technical guide provides an in-depth exploration of Caroverine's interaction with voltage-gated calcium channels (VGCCs), a cornerstone of its physiological effects. While extensively characterized for its spasmolytic properties through the blockade of L-type calcium channels in smooth muscle, its specific interactions with neuronal VGCC subtypes remain less quantitatively defined in publicly available literature. This document synthesizes the current understanding of Caroverine's effects on VGCCs, presents available quantitative data, details relevant experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Caroverine is recognized for its dual antagonism of glutamate (B1630785) receptors (NMDA and AMPA) and its activity as a non-specific calcium channel blocker.[1][2] This dual action underpins its therapeutic applications, which have ranged from treating smooth muscle spasms to exploring its potential in neuroprotective and tinnitus therapies.[3][4] The inhibition of calcium influx into cells is a primary facet of its mechanism, leading to muscle relaxation and reduced neuronal excitability.[4] This guide focuses on the interaction of Caroverine with voltage-gated calcium channels, providing a technical resource for researchers investigating its pharmacological profile.

Interaction with L-Type Voltage-Gated Calcium Channels in Smooth Muscle

The primary mechanism for Caroverine's spasmolytic effects is the blockade of L-type voltage-gated calcium channels in smooth muscle cells.[5] This action inhibits the influx of extracellular calcium, a critical step in the initiation and maintenance of muscle contraction.[5]

Quantitative Data: Spasmolytic Potency

Direct comparative studies on the potency of Caroverine against other calcium channel blockers are limited. The following table summarizes available half-maximal inhibitory concentration (IC50) and effective dose (ED50) values. It is important to note that these values are derived from different experimental conditions and should be interpreted with caution.[5]

CompoundTissueSpeciesParameterValue (µM)Reference
Caroverine Guinea Pig IleumGuinea PigIC500.8[5]
Caroverine Atrial MuscleRabbit/Guinea PigED5010[4]
NifedipineGuinea Pig IleumGuinea PigIC500.003[5]
VerapamilGuinea Pig IleumGuinea PigIC500.02[5]
PapaverineGuinea Pig IleumGuinea PigIC500.4[5]
Signaling Pathway: Smooth Muscle Contraction and Relaxation

The influx of calcium through L-type VGCCs is a pivotal event in smooth muscle contraction. The following diagram illustrates this pathway and the inhibitory action of Caroverine.

G cluster_inhibition Depolarization Membrane Depolarization VGCC L-Type Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Relaxation Smooth Muscle Relaxation Ca_i ↑ Intracellular [Ca²⁺] Ca_influx->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Caroverine Caroverine Caroverine->VGCC Blocks

Signaling pathway of smooth muscle contraction and inhibition by Caroverine.
Experimental Protocol: Isolated Organ Bath Assay for Spasmolytic Activity

This protocol details a standardized method for assessing the spasmolytic effect of Caroverine on isolated smooth muscle tissue.

Objective: To determine the dose-dependent inhibitory effect of Caroverine on smooth muscle contraction induced by a spasmogenic agent (e.g., KCl or acetylcholine).

Workflow Diagram:

G start Start prep Tissue Preparation (e.g., Guinea Pig Ileum) start->prep mount Mount Tissue in Organ Bath prep->mount equilibrate Equilibration (60 min, 37°C) mount->equilibrate contract Induce Contraction (e.g., 60 mM KCl) equilibrate->contract add_caroverine Cumulative Addition of Caroverine contract->add_caroverine record Record Isometric Tension add_caroverine->record Measure Relaxation analyze Data Analysis: Dose-Response Curve & IC₅₀ add_caroverine->analyze All Concentrations Tested record->add_caroverine Next Concentration end End analyze->end

Experimental workflow for comparing spasmolytic activity.

Materials:

  • Isolated Tissue: Guinea pig ileum or rat aorta

  • Physiological Salt Solution (PSS): Krebs-Henseleit or Tyrode's solution

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Spasmogenic agent: Potassium chloride (KCl) or Acetylcholine

  • Caroverine stock solution

  • Isolated organ bath system with isometric force transducers and data acquisition software

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired smooth muscle tissue and place it in cold PSS. For guinea pig ileum, cut segments of 2-3 cm. For rat aorta, prepare helical strips.

  • Mounting: Mount the tissue segments in organ baths containing PSS at 37°C, continuously bubbled with carbogen gas. Apply a resting tension of 1 g for ileum or 1.5 g for aorta.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Induction of Contraction: Induce a sustained contraction with a high concentration of KCl (e.g., 60 mM) or an appropriate agonist.

  • Caroverine Administration: Once a stable contraction plateau is reached, add Caroverine in a cumulative, stepwise manner to the organ bath, allowing the response to stabilize at each concentration.

  • Data Analysis: Record the relaxation at each Caroverine concentration. Plot the percentage of inhibition against the logarithm of the Caroverine concentration to generate a dose-response curve. Calculate the IC50 value from this curve using non-linear regression analysis.

Interaction with Neuronal Voltage-Gated Calcium Channels

Caroverine is also listed as a blocker of N-type (Cav2.2) calcium channels, which are critical for neurotransmitter release at synaptic terminals.[6][7] This activity, along with its NMDA receptor antagonism, likely contributes to its observed effects in the central nervous system, such as its potential neuroprotective properties.[3]

Quantitative Data: Neuronal VGCCs

A thorough review of the scientific literature reveals a notable lack of specific quantitative data (e.g., IC50, Ki) for Caroverine's interaction with specific neuronal voltage-gated calcium channel subtypes (N-type, T-type, P/Q-type).[1] While its blocking action is acknowledged, dose-response characterization in neuronal models is not well-documented in publicly available sources.

Proposed Signaling Pathway: Neuroprotection

Caroverine's neuroprotective effects are hypothesized to stem from its dual action on glutamate receptors and VGCCs, which mitigates excitotoxicity by reducing excessive intracellular calcium accumulation.

G cluster_inhibition Excitotoxicity Excitotoxic Insult (e.g., Ischemia) Glutamate ↑ Extracellular Glutamate Excitotoxicity->Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Depolarization Depolarization NMDA_R->Depolarization Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Neuroprotection Neuroprotection VGCC Neuronal VGCC (N-type, L-type) VGCC->Ca_influx Depolarization->VGCC Activates Ca_i ↑ Intracellular [Ca²⁺] Ca_influx->Ca_i Cell_Death Neuronal Cell Death Ca_i->Cell_Death Triggers Caroverine Caroverine Caroverine->NMDA_R Blocks Caroverine->VGCC Blocks

Proposed neuroprotective signaling pathway of Caroverine.
Experimental Protocols for Characterization in Neurons

The following are standard, yet detailed, methodologies that can be employed to quantitatively assess the interaction of Caroverine with neuronal voltage-gated calcium channels.

Objective: To directly measure the effect of Caroverine on VGCC currents in isolated neurons or cell lines expressing specific channel subtypes.

Workflow Diagram:

G start Start cell_prep Prepare Neuronal Culture or Transfected Cell Line start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch record_base Record Baseline Ca²⁺ Currents (Voltage-Step Protocol) patch->record_base perfuse Perfuse with Caroverine Solution record_base->perfuse record_drug Record Ca²⁺ Currents in Presence of Caroverine perfuse->record_drug analyze Data Analysis: % Inhibition, I-V Curve, IC₅₀ perfuse->analyze All Concentrations Tested record_drug->perfuse Next Concentration end End analyze->end

Workflow for whole-cell patch-clamp electrophysiology.

Materials:

  • Primary neuronal culture (e.g., dorsal root ganglion neurons) or a cell line (e.g., HEK293) stably expressing a specific Cav subtype (e.g., Cav2.2).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution containing Ba²⁺ or Ca²⁺ as the charge carrier and blockers for Na⁺ and K⁺ channels.

  • Intracellular solution with a Cs⁺-based electrolyte to block K⁺ currents.

  • Caroverine stock solutions.

Procedure:

  • Cell Preparation: Culture neurons or transfected cells on glass coverslips.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Fabrication and Filling: Pull glass pipettes to a resistance of 2-5 MΩ and fill with intracellular solution.

  • Giga-seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Voltage-Clamp Protocol: Hold the cell at a negative potential (e.g., -80 mV) to keep VGCCs in a closed state. Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward Ca²⁺ (or Ba²⁺) currents.

  • Data Acquisition: Record baseline currents. Then, perfuse the chamber with known concentrations of Caroverine and record the currents again.

  • Data Analysis: Measure the peak current amplitude in the absence and presence of the drug. Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC50.

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in a population of neurons in response to depolarization and to assess the inhibitory effect of Caroverine.

Materials:

  • Primary neuronal culture.

  • Fura-2 AM fluorescent calcium indicator.

  • Fluorescence microscopy setup with an excitation wavelength switcher (340/380 nm) and an emission filter (~510 nm).

  • Image acquisition and analysis software.

  • High K⁺ extracellular solution to induce depolarization.

  • Caroverine stock solutions.

Procedure:

  • Cell Loading: Incubate cultured neurons with Fura-2 AM in a physiological buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells to remove extracellular dye.

  • Baseline Imaging: Place the coverslip on the microscope stage and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

  • Stimulation: Perfuse the cells with a high K⁺ solution to induce depolarization and VGCC opening, leading to Ca²⁺ influx.

  • Caroverine Application: After washout and return to baseline, pre-incubate the cells with Caroverine for a defined period.

  • Repeat Stimulation: Repeat the high K⁺ stimulation in the presence of Caroverine.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) for each cell over time. This ratio is proportional to [Ca²⁺]i. Compare the peak ratio change induced by high K⁺ in the absence and presence of different concentrations of Caroverine to determine its inhibitory effect and calculate an IC50.

Conclusion

Caroverine exhibits a clear inhibitory effect on voltage-gated calcium channels, which is central to its pharmacological profile. Its action on L-type channels in smooth muscle is well-established and quantitatively described, providing a solid basis for its use as a spasmolytic. However, a significant gap exists in the literature regarding the specific quantitative interactions of Caroverine with neuronal VGCC subtypes. The experimental protocols detailed in this guide provide a framework for researchers to address this knowledge gap, enabling a more complete understanding of Caroverine's neuropharmacological properties and paving the way for the development of more targeted therapeutic applications. Its dual mechanism of action suggests potential in complex neurological disorders where both glutamatergic excitotoxicity and aberrant calcium signaling play a role.

References

Caroverine's Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine is a multifaceted pharmaceutical agent with a range of applications, primarily as an antispasmodic and in the treatment of tinnitus.[1][2] Its therapeutic effects stem from a complex mechanism of action that includes non-specific calcium channel blockade, antagonism of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and antioxidant properties.[3][4] This guide provides a detailed analysis of the structure-activity relationship (SAR) of Caroverine, synthesizing available data to inform future drug design and development efforts. While comprehensive quantitative SAR studies on a wide range of Caroverine analogs are limited in publicly available literature, this document compiles existing data and provides a qualitative analysis based on the broader understanding of the quinoxalinone scaffold.

Core Structure and Pharmacological Activities

Caroverine's chemical structure is 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-2-quinoxalin-2-one. The quinoxalinone core is a key feature for its biological activities. The molecule's multifaceted actions are attributed to its ability to interact with multiple biological targets.

Quantitative Structure-Activity Relationship (SAR) Data

Direct and extensive quantitative SAR data for a series of Caroverine analogs is scarce in peer-reviewed literature. However, a comparative analysis of Caroverine's spasmolytic potency against other calcium channel blockers provides some quantitative insights.

Table 1: Comparative Spasmolytic Activity of Caroverine and Other Calcium Channel Blockers

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Caroverine and other well-known calcium channel blockers in a guinea pig ileum model, a standard assay for assessing antispasmodic effects. It is important to note that these values may come from different studies and experimental conditions can influence the results.[3]

CompoundSpasmogenTissueIC50 (µM)
Caroverine VariousGuinea Pig IleumVaries
NifedipineVariousGuinea Pig IleumVaries
VerapamilVariousGuinea Pig IleumVaries
PapaverineVariousGuinea Pig IleumVaries

Qualitative Structure-Activity Relationship Analysis

Based on studies of related quinoxalinone derivatives, we can infer some qualitative SAR principles for Caroverine's activities.

The Quinoxalinone Core

The bicyclic quinoxalinone ring system is a crucial pharmacophore. Modifications to this core are likely to have a significant impact on the compound's overall activity profile. Studies on other quinoxalinone derivatives have shown that substitutions on the benzene (B151609) ring of the quinoxalinone moiety can modulate activity and selectivity for different targets.

The N1-Substituent (Diethylaminoethyl Group)

The basic diethylaminoethyl group at the N1 position is a common feature in many pharmacologically active compounds and is likely crucial for Caroverine's interaction with its targets, potentially through ionic or hydrogen bonding. The length and basicity of this alkylamine chain are expected to be important determinants of potency and selectivity.

The C3-Substituent (p-Methoxybenzyl Group)

The p-methoxybenzyl group at the C3 position contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties. The nature and position of the substituent on this benzyl (B1604629) ring are critical for activity. For instance, in other series of quinoxalinone derivatives, modifications at this position have been shown to significantly alter biological activity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Smooth Muscle Contraction and Inhibition by Calcium Channel Blockers

The primary mechanism for the antispasmodic effect of Caroverine is the blockade of L-type voltage-gated calcium channels. This action inhibits the influx of calcium into smooth muscle cells, preventing the activation of myosin light chain kinase (MLCK) and subsequent muscle contraction.

G Signaling Pathway of Smooth Muscle Contraction and CCB Inhibition Depolarization Depolarization Ca_Channel L-type Ca2+ Channel Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) MLCK_active MLCK (active) MLCK_inactive->MLCK_active Ca2+-Calmodulin Myosin_LC Myosin Light Chain Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P MLCK (active) Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Caroverine Caroverine (Calcium Channel Blocker) Caroverine->Ca_Channel Inhibition

Caption: Signaling pathway of smooth muscle contraction and inhibition by CCBs.

Experimental Workflow for Comparing Spasmolytic Activity

To quantitatively compare the spasmolytic potency of Caroverine and its analogs, a standardized in vitro experimental protocol using an isolated organ bath is employed.

G Experimental Workflow for Comparing Spasmolytic Activity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Guinea Pig Ileum Organ_Bath Mount Tissue in Organ Bath Tissue_Isolation->Organ_Bath Equilibration Equilibrate Tissue Organ_Bath->Equilibration Induce_Contraction Induce Contraction (e.g., with KCl or Acetylcholine) Equilibration->Induce_Contraction Add_Compound Add Cumulative Concentrations of Test Compound Induce_Contraction->Add_Compound Record_Response Record Isometric Contraction Add_Compound->Record_Response Plot_Curves Plot Concentration-Response Curves Record_Response->Plot_Curves Calculate_IC50 Calculate IC50 Values Plot_Curves->Calculate_IC50 Compare_Potency Compare Potency Calculate_IC50->Compare_Potency

References

An In-depth Technical Guide to the Off-Target Effects of Caroverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Caroverine is a quinoxaline (B1680401) derivative originally developed as an antispasmodic agent. Its therapeutic applications have since expanded to include otoneuroprotective and neuroprotective roles, primarily attributed to its multifaceted mechanism of action. While its on-target activities as a glutamate (B1630785) receptor antagonist and a calcium channel blocker are well-documented, a comprehensive understanding of its off-target effects is crucial for a complete safety and efficacy profile. This technical guide synthesizes the available data on the molecular interactions of Caroverine, presents detailed experimental protocols for its characterization, and discusses the implications of its polypharmacological profile. A notable finding is the limited availability of quantitative binding affinity data in publicly accessible literature, highlighting a critical gap for future research.

Introduction

Caroverine Hydrochloride is a versatile pharmacological agent initially used as a smooth muscle relaxant.[1] Its utility has been explored in various conditions, including tinnitus, hearing loss, and cerebrovascular diseases.[1][2] The primary therapeutic benefits of Caroverine are understood to stem from a combination of three core mechanisms:

  • L-Type Calcium Channel Blockade : Leading to spasmolytic effects on smooth muscles.[1]

  • Glutamate Receptor Antagonism : It acts as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and, at higher concentrations, a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors.[3][4][5] This is the basis for its neuroprotective and otoneuroprotective effects.

  • Antioxidant Properties : Caroverine has been shown to scavenge free radicals, which may contribute to its protective effects in the auditory system.[1]

Despite this knowledge, a full characterization requires a deeper investigation into its unintended molecular interactions, or off-target effects. This guide explores these effects to provide a comprehensive pharmacological overview for the scientific community.

Pharmacological Profile: On-Target and Potential Off-Target Effects

Caroverine's clinical effects are a result of its interaction with multiple physiological targets.

2.1. Primary (On-Target) Activities

  • Glutamate Receptor Antagonism : Caroverine's ability to block both AMPA and NMDA receptors is a cornerstone of its neuroprotective action. By inhibiting these ionotropic glutamate receptors, it prevents excessive influx of cations (Na⁺ and Ca²⁺), thereby reducing neuronal hyperexcitability and mitigating excitotoxicity.[3][5]

  • Calcium Channel Blockade : As a nonspecific calcium channel blocker, Caroverine inhibits the influx of extracellular calcium into smooth muscle cells, leading to relaxation and relief from spasms.[1][2] This activity is particularly relevant to its initial development as a spasmolytic agent.

2.2. Documented and Potential Off-Target Activities

  • Sodium Channels : Local anesthetic properties have been attributed to Caroverine.[1] Local anesthetics typically function by blocking voltage-gated sodium channels. While direct quantitative data is lacking, this suggests a potential interaction that warrants further investigation, as off-target sodium channel modulation could have significant implications for neuronal and cardiac function.

  • GABAergic System : Some sources suggest a possible interaction with the GABA system, the primary inhibitory neurotransmitter system in the CNS.[6] An off-target effect on GABAᴀ receptors could significantly alter the overall sedative or excitatory profile of the drug.

  • Sigma Receptors : Sigma receptors, particularly the sigma-1 subtype, are common off-targets for CNS-active drugs and are involved in modulating intracellular calcium signaling and neurotransmitter release.[7][8] Given Caroverine's effects on calcium and glutamate systems, screening for sigma-1 and sigma-2 receptor affinity is a logical step in comprehensively defining its selectivity.

Quantitative Data on Molecular Interactions

A significant challenge in assessing Caroverine's off-target profile is the scarcity of publicly available quantitative binding and functional data (e.g., Kᵢ, IC₅₀).[3][9] This section summarizes the available information.

Target/AssaySpecies/SystemParameterValueReference(s)
Agonist-Induced ContractionRat Isolated AortaIC₅₀2.4 x 10⁻⁷ M[2]
NMDA ReceptorNot AvailableKᵢ / IC₅₀Data not available in public literature[3][9]
AMPA ReceptorNot AvailableKᵢ / IC₅₀Data not available in public literature[3][9]
Voltage-Gated Sodium ChannelsNot AvailableKᵢ / IC₅₀Data not available in public literature
GABAᴀ ReceptorNot AvailableKᵢ / IC₅₀Data not available in public literature
Sigma-1 ReceptorNot AvailableKᵢ / IC₅₀Data not available in public literature

Table 1: Summary of available quantitative data for this compound. The lack of affinity data for key receptors highlights a critical knowledge gap.

Key Signaling Pathways

The therapeutic and off-target effects of Caroverine can be understood by examining its impact on key signaling pathways. The following diagrams illustrate these interactions.

cluster_receptor Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Caroverine Caroverine Caroverine->NMDA_R Antagonizes Caroverine->AMPA_R Antagonizes Ion_Channel Ion Channel (Ca²⁺, Na⁺) NMDA_R->Ion_Channel Opens AMPA_R->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Cation Influx Excitotoxicity Excitotoxicity Depolarization->Excitotoxicity Leads to

Caption: Caroverine's antagonism of NMDA and AMPA receptors.

Depolarization Membrane Depolarization VGCC L-Type Voltage-Gated Calcium Channel Depolarization->VGCC Activates Caroverine Caroverine Caroverine->VGCC Blocks Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates MLCK MLCK Activation Ca_Influx->MLCK Increases Contraction Smooth Muscle Contraction MLCK->Contraction Leads to

Caption: Caroverine's blockade of L-type calcium channels.

Detailed Experimental Protocols

To facilitate further research into Caroverine's pharmacological profile, this section provides detailed methodologies for key in vitro assays.

5.1. Protocol 1: Radioligand Binding Assay for Glutamate Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of Caroverine for NMDA and AMPA receptors.

  • Objective : To quantify the binding affinity of Caroverine at NMDA and AMPA receptors using brain tissue homogenates.

  • Materials :

    • Rat brain tissue (cortex or hippocampus)

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Radioligands: For NMDA receptors, [³H]MK-801 (non-competitive) or [³H]CGP 39653 (competitive). For AMPA receptors, [³H]AMPA.[3]

    • Non-specific binding control: High concentration of a known unlabeled ligand (e.g., 10 µM MK-801 for NMDA, 1 mM L-glutamate for AMPA).

    • This compound stock solution.

    • Glass fiber filters (e.g., GF/B or GF/C).

    • Scintillation counter and fluid.

  • Procedure :

    • Membrane Preparation : Homogenize rat brain tissue in ice-cold buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

    • Assay Setup : In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membranes + Radioligand + Assay Buffer.

      • Non-specific Binding: Membranes + Radioligand + Non-specific Ligand.

      • Competition: Membranes + Radioligand + varying concentrations of Caroverine.

    • Incubation : Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

    • Filtration : Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters quickly with ice-cold assay buffer.

    • Quantification : Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.

    • Data Analysis : Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of Caroverine. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]

P1 Prepare Brain Membrane Homogenate P2 Incubate Membranes with Radioligand & Caroverine P1->P2 P3 Separate Bound/Free Ligand (Vacuum Filtration) P2->P3 P4 Quantify Radioactivity (Scintillation Counting) P3->P4 P5 Calculate IC₅₀ and Kᵢ P4->P5

Caption: Workflow for a radioligand binding assay.

5.2. Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol assesses the functional inhibition of NMDA receptor-mediated currents by Caroverine in cultured neurons.[9]

  • Objective : To measure the effect of Caroverine on NMDA-evoked currents and calculate a functional IC₅₀.

  • Materials :

    • Cultured neurons or acute brain slices.

    • External Solution (aCSF): Containing (in mM) 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, 10 glucose. Bubbled with 95% O₂/5% CO₂.

    • Internal (Pipette) Solution: Containing (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP, 2 ATP-Mg, 40 HEPES. pH adjusted to 7.2.

    • NMDA (100 µM) and Glycine (B1666218) (10 µM) for receptor activation.

    • This compound stock solution.

    • Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).

  • Procedure :

    • Preparation : Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.

    • Obtain Whole-Cell Configuration : Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) seal with a neuron. Apply gentle suction to rupture the membrane and achieve whole-cell configuration.

    • Baseline Recording : Clamp the cell voltage at -70 mV. Perfuse the cell with a solution containing NMDA and glycine to evoke a stable inward current. Record this baseline current.

    • Caroverine Application : Co-perfuse the cell with the NMDA/glycine solution plus a specific concentration of Caroverine. Record the inhibited current.

    • Dose-Response : Repeat step 4 with increasing concentrations of Caroverine to establish a dose-response relationship.

    • Washout : Perfuse the cell with the NMDA/glycine solution alone to check for the reversibility of the block.

    • Data Analysis : Measure the peak amplitude of the NMDA-evoked current at baseline and in the presence of each Caroverine concentration. Calculate the percentage of inhibition and plot it against the log concentration of Caroverine to determine the IC₅₀ value.[9]

5.3. Protocol 3: Isolated Organ Bath for Smooth Muscle Contractility

This protocol evaluates Caroverine's ability to inhibit depolarization-induced smooth muscle contraction, as reflected in the available IC₅₀ data.[2]

  • Objective : To determine the potency of Caroverine in relaxing pre-contracted vascular smooth muscle.

  • Materials :

    • Male Wistar rats (250-300g).

    • Krebs-Henseleit solution: (in mM) 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose.

    • High Potassium (High K⁺) Krebs solution (e.g., 40-80 mM KCl, with NaCl reduced to maintain osmolarity).

    • This compound stock solution.

    • Isolated organ bath system with isometric force transducers.

    • Carbogen gas (95% O₂ / 5% CO₂).

  • Procedure :

    • Tissue Preparation : Euthanize the rat and dissect the thoracic aorta. Clean it of connective tissue and cut into 2-3 mm wide rings.

    • Mounting : Mount the aortic rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen. Apply a resting tension of 1.5 g and allow to equilibrate for 60-90 minutes.

    • Induce Contraction : Replace the normal Krebs solution with the High K⁺ solution to induce a sustained contraction via depolarization.

    • Caroverine Administration : Once the contraction is stable, add Caroverine to the bath in a cumulative, stepwise manner, allowing the tissue to reach a steady-state response at each concentration.

    • Data Analysis : Record the tension at each concentration. Express the relaxation as a percentage of the maximal contraction induced by the High K⁺ solution. Plot the percentage of relaxation against the log concentration of Caroverine to determine the IC₅₀ value.[2]

P1 Isolate Aortic Ring & Mount in Organ Bath P2 Equilibrate Tissue Under Resting Tension P1->P2 P3 Induce Sustained Contraction (e.g., with High K⁺) P2->P3 P4 Add Cumulative Doses of Caroverine P3->P4 P5 Measure Relaxation & Calculate IC₅₀ P4->P5

Caption: Workflow for an isolated organ bath experiment.

Discussion and Future Directions

Caroverine exhibits a complex pharmacological profile. Its dual action on glutamate receptors and calcium channels provides a strong rationale for its use in conditions involving both excitotoxicity and vasospasm. However, the lack of comprehensive off-target screening and quantitative affinity data is a significant gap in its pharmacological dossier.

For drug development professionals, this presents both a challenge and an opportunity. The multifaceted nature of Caroverine could be beneficial (polypharmacology), but unintended interactions could also lead to adverse effects. The potential for sodium channel, GABA receptor, or sigma receptor modulation needs to be systematically investigated.

Recommendations for Future Research:

  • Comprehensive Receptor Screening : Caroverine should be screened against a broad panel of receptors, ion channels, and enzymes (e.g., a standard safety panel) to identify novel off-target interactions.

  • Quantitative Affinity Studies : Radioligand binding assays should be conducted to determine the Kᵢ values of Caroverine at its primary targets (NMDA, AMPA, L-type calcium channels) and any identified off-targets.

  • Subtype Selectivity : For targets with multiple subtypes (e.g., NMDA receptor subunits, calcium channel subtypes), the selectivity profile of Caroverine should be established, as this can have profound implications for its therapeutic window and side-effect profile.

Conclusion

Caroverine is a pharmacologically active molecule with well-established effects on glutamate and calcium signaling pathways. While these on-target activities explain its primary clinical applications, a thorough understanding of its off-target profile is incomplete. The data and protocols presented in this guide serve as a resource for researchers to build upon, with the ultimate goal of fully elucidating the molecular mechanisms of Caroverine, optimizing its therapeutic potential, and ensuring its safety. The clear need for quantitative binding studies and broad off-target screening represents the most critical next step in the scientific exploration of this compound.

References

Methodological & Application

Application Notes & Protocols: Utilizing Guinea Pig Models for Caroverine Research in Tinnitus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Tinnitus, the perception of sound without an external source, is a prevalent and often debilitating condition with limited effective treatments. The pathophysiology is complex, but a leading hypothesis for certain types of tinnitus involves glutamatergic excitotoxicity at the cochlear-synaptic level.[1][2][3] This theory posits that excessive glutamate (B1630785), the primary afferent neurotransmitter in the cochlea, over-activates N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to neuronal damage and the generation of phantom auditory signals.[1][4][5]

Caroverine, a quinoxaline-derivative, has emerged as a promising therapeutic agent due to its dual-action mechanism as a glutamate receptor antagonist and a calcium channel blocker.[1][6] It acts as a potent competitive antagonist of AMPA receptors and, at higher concentrations, a non-competitive antagonist of NMDA receptors.[1][2][3] Preclinical research, predominantly using guinea pig models, is crucial for elucidating its efficacy and mechanism of action. Guinea pigs are widely used in auditory research due to their accessible cochlea and a well-characterized auditory system that shares similarities with humans.[7][8]

These application notes provide detailed protocols for inducing and assessing tinnitus in guinea pigs and for evaluating the therapeutic effects of Caroverine.

2.0 Proposed Mechanism of Action of Caroverine in Tinnitus

Caroverine's therapeutic effect in tinnitus is primarily attributed to its ability to counteract glutamate-induced excitotoxicity in the inner ear.[4] In conditions like noise trauma, excessive glutamate is released from inner hair cells, leading to overstimulation of postsynaptic AMPA and NMDA receptors on afferent neuron dendrites.[9] This influx of ions, particularly Ca²⁺ through NMDA receptors, triggers a cascade of damaging intracellular events. Caroverine mitigates this by blocking these receptors, thus protecting the cochlear neurons from excitotoxic damage.[4][10]

G cluster_0 Presynaptic (Inner Hair Cell) cluster_1 Synaptic Cleft cluster_2 Postsynaptic (Afferent Neuron) Glutamate_Release Excessive Glutamate Release (e.g., Noise Trauma) Glutamate Glutamate Glutamate_Release->Glutamate Release AMPA AMPA Receptor Glutamate->AMPA Binds NMDA NMDA Receptor Glutamate->NMDA Binds Excitotoxicity Excitotoxicity & Neuronal Damage AMPA->Excitotoxicity Ion Influx NMDA->Excitotoxicity Ca2+ Influx Caroverine Caroverine Caroverine->AMPA Blocks (Competitive) Caroverine->NMDA Blocks (Non-competitive)

Proposed mechanism of Caroverine in mitigating excitotoxicity.

3.0 Experimental Protocols

A generalized workflow for testing Caroverine in a guinea pig model of tinnitus involves establishing baseline auditory function, inducing tinnitus, administering the treatment, and performing post-treatment assessments.

G start Animal Acclimatization baseline Baseline Assessment (ABR / Behavioral Test) start->baseline induction Tinnitus Induction (e.g., Salicylate (B1505791) or Noise) baseline->induction post_induction Post-Induction Assessment (Confirm Tinnitus Model) induction->post_induction treatment Treatment Groups (Caroverine vs. Vehicle) post_induction->treatment post_treatment Post-Treatment Assessment (ABR / Behavioral Test) treatment->post_treatment analysis Data Collection & Analysis post_treatment->analysis end Endpoint analysis->end

General experimental workflow for preclinical tinnitus studies.

Protocol 1: Salicylate-Induced Tinnitus Model

This model uses high doses of sodium salicylate to reliably and transiently induce tinnitus.[11]

3.1.1 Materials

  • Healthy male albino Hartley guinea pigs (250-350g).

  • Sodium salicylate solution (e.g., 300 mg/kg in sterile saline).

  • Injection supplies (syringes, needles).

  • Animal scale.

3.1.2 Procedure

  • Baseline Measurements: Perform baseline Auditory Brainstem Response (ABR) and/or behavioral testing (see Protocols 4 & 5) at least 24 hours before induction.

  • Animal Preparation: Weigh the guinea pig to determine the correct dosage.

  • Salicylate Administration: Administer sodium salicylate via intraperitoneal (IP) injection.[7][12]

  • Monitoring: Observe the animal for any signs of distress. Salicylate-induced tinnitus typically develops within 1-2 hours and can last for several hours.[11]

  • Post-Induction Testing: Conduct ABR and/or behavioral tests during the peak effect window to confirm tinnitus induction (e.g., threshold shifts, impaired gap detection).[7][11]

Protocol 2: Noise-Induced Tinnitus Model

This model uses acoustic overexposure to induce tinnitus and hearing loss, mimicking a common cause in humans.[6][9]

3.2.1 Materials

  • Healthy guinea pigs.

  • Sound-exposure chamber.

  • Noise generator and amplifier.

  • Calibrated speaker.

  • Sound level meter.

3.2.2 Procedure

  • Baseline Measurements: Perform baseline ABR and/or behavioral testing.

  • Anesthesia: Anesthetize the animal to prevent movement and distress during noise exposure.

  • Noise Exposure: Place the anesthetized animal in the sound-exposure chamber. Expose one or both ears to a one-third-octave band noise centered at a specific frequency (e.g., 6.3 kHz) at a high intensity (e.g., 110 dB SPL) for a set duration (e.g., 1 hour).[6][9]

  • Recovery: Allow the animal to recover from anesthesia in a quiet environment.

  • Post-Induction Testing: Tinnitus and hearing loss can be assessed at various time points post-exposure (e.g., 1 hour, 24 hours, several weeks) to measure both temporary (TTS) and permanent (PTS) threshold shifts.[13][14]

Protocol 3: Caroverine Administration

Caroverine can be administered systemically or locally to the round window membrane (RWM).[15][16] Local application achieves higher perilymph concentrations while minimizing systemic side effects.[16]

3.3.1 Systemic Administration (Intravenous)

  • Preparation: Prepare Caroverine solution at the desired concentration (e.g., clinical dose equivalent).[15]

  • Administration: Administer via intravenous (IV) infusion over a set period.

  • Timing: IV administration can be performed before, during, or after tinnitus induction, depending on the study's aim (e.g., protection vs. treatment).

3.3.2 Local Administration (Round Window Membrane)

  • Surgical Approach: Under anesthesia, perform a surgical approach to expose the round window membrane of the cochlea.

  • Application: Apply a piece of absorbable gelatin sponge (e.g., Gelfoam) soaked in Caroverine solution directly onto the RWM.[6][9]

  • Dosage: Dosages can be varied to study pharmacokinetic and pharmacodynamic relationships.[15]

  • Closure: Close the surgical site. This method is ideal for studying the direct effects of Caroverine on the inner ear.[16]

Protocol 4: Auditory Function Assessment (Auditory Brainstem Response - ABR)

ABR is an electrophysiological test used to objectively measure hearing thresholds and assess the function of the auditory pathway.[13][17]

3.4.1 Materials

  • ABR recording system (computer, amplifier, signal generator).

  • Subdermal needle electrodes.

  • Transducer (e.g., insert earphones).

  • Sound-attenuating booth.

  • Anesthetic.

3.4.2 Procedure

  • Animal Preparation: Anesthetize the guinea pig and maintain its body temperature.

  • Electrode Placement: Place subdermal electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).

  • Stimulation: Present acoustic stimuli (e.g., clicks or tone pips at various frequencies like 4, 10, 20 kHz) via the transducer.[17]

  • Recording: Record the resulting electrical activity from the brainstem. Average multiple responses (e.g., 512-1024 sweeps) for each stimulus level.

  • Threshold Determination: Decrease the stimulus intensity (e.g., in 5 or 10 dB steps) until the characteristic ABR waveform is no longer visually detectable. The lowest intensity that elicits a repeatable waveform is defined as the threshold.[17][18]

Protocol 5: Behavioral Assessment of Tinnitus (Gap-Prepulse Inhibition - GPI)

The GPI of the acoustic startle reflex is a behavioral method to infer the presence of tinnitus.[13][14] The principle is that a tinnitus percept "fills in" a silent gap in a background noise, reducing the animal's ability to detect the gap and thus diminishing the prepulse inhibition of a subsequent startle stimulus.[14] In guinea pigs, the Preyer (pinna) reflex is a more reliable startle response than the whole-body startle.[11]

3.5.1 Materials

  • Startle response system capable of presenting background noise, silent gaps, and a startle stimulus.

  • A device to measure the Preyer reflex (e.g., accelerometer attached to the pinna).

  • Animal restrainer.

3.5.2 Procedure

  • Acclimatization: Place the awake animal in the restrainer within the startle chamber and allow it to acclimatize.

  • Trial Types: Present two main trial types randomly:

    • Startle-only: A loud acoustic stimulus (e.g., 115 dB SPL broadband noise) to elicit the startle reflex.[13]

    • Gap-prepulse: A silent gap (e.g., 20-50 ms) in a continuous background noise (e.g., 70 dB SPL), followed by the startle stimulus.[14]

  • Measurement: Record the amplitude of the startle reflex for each trial type.

  • Calculation: Calculate the percentage of prepulse inhibition: %GPI = [1 - (Startle Amplitude with Gap / Startle Amplitude without Gap)] x 100.

  • Interpretation: A significant reduction in %GPI at specific frequency bands of background noise is interpreted as evidence of tinnitus in that frequency range.[13][14]

4.0 Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Example Data - Effect of Caroverine on Noise-Induced ABR Threshold Shifts (dB)

Frequency Baseline Threshold (dB SPL) Post-Noise Threshold (Vehicle) Post-Noise Threshold (Caroverine) Threshold Shift (Vehicle) Threshold Shift (Caroverine)
4 kHz 25.5 ± 2.1 55.0 ± 4.5 35.5 ± 3.0 29.5 10.0
8 kHz 22.0 ± 1.8 68.5 ± 5.2 40.0 ± 4.1 46.5 18.0
16 kHz 28.0 ± 2.5 75.0 ± 6.0 48.5 ± 5.5 47.0 20.5
20 kHz 30.5 ± 3.0 80.5 ± 5.8 55.0 ± 6.2 50.0 24.5

Data are hypothetical and for illustrative purposes.

Table 2: Example Data - Effect of Salicylate and Caroverine on Neuronal Spontaneous Firing Rate (Spikes/sec) in Auditory Cortex

Auditory Area Baseline (Control) Post-Salicylate (Tinnitus) Post-Salicylate + Caroverine
Primary (AI) 10.2 ± 1.5 5.8 ± 0.9[7][8] 8.9 ± 1.2
Dorsocaudal (DC) 8.5 ± 1.1 15.4 ± 2.1[7][8] 10.1 ± 1.8

Salicylate administration has been shown to decrease spontaneous firing in the primary auditory cortex (AI) and increase it in the dorsocaudal (DC) area in guinea pigs.[7][8][12][19] Data are illustrative of this trend.

5.0 Pharmacokinetics: Local vs. Systemic Administration

Studies comparing administration routes have shown that local application of Caroverine to the round window membrane results in significantly higher drug concentrations in the perilymph of the inner ear compared to systemic (intravenous) administration.[15][16] At the same time, local application leads to much lower concentrations in the plasma and cerebrospinal fluid (CSF), suggesting a safer profile with fewer potential systemic side effects.[16] The effects on hearing thresholds following local application have been shown to be transient and fully reversible within 24 hours.[16]

Table 3: Caroverine Concentration Comparison (Illustrative)

Administration Route Perilymph Conc. Plasma Conc. CSF Conc. Reference
Intravenous Low (~0.2-0.3 µg/ml) High Moderate [15]

| Local (RWM) | High | Low | Low |[16] |

References

Application Notes and Protocols: Electrophysiological Studies of Caroverine on Neuronal and Cardiac Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine is a quinoxaline (B1680401) derivative that has demonstrated a multifaceted pharmacological profile, acting as both a glutamate (B1630785) receptor antagonist and a calcium channel blocker.[1] These properties make it a compound of significant interest for investigating neuronal signaling, neuroprotection, and cardiac electrophysiology.[2][3] This document provides detailed application notes and experimental protocols for studying the electrophysiological effects of Caroverine on neuronal and cardiac preparations.

Mechanism of Action

Caroverine exerts its effects on neuronal activity primarily through two mechanisms:

  • Glutamate Receptor Antagonism: Caroverine acts as a competitive and reversible antagonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate receptors.[1][3] By blocking these receptors, Caroverine can inhibit excitatory synaptic transmission and prevent glutamate-induced excitotoxicity.

  • Calcium Channel Blockade: Caroverine also functions as a calcium channel blocker, which contributes to its effects on both neuronal and cardiac cells.[1][2] In the cardiovascular system, this action leads to vasodilation and modulation of cardiac muscle contractility.[2]

Data Presentation: Quantitative Effects of Caroverine

The following tables summarize the quantitative data from electrophysiological studies on the effects of Caroverine.

Table 1: Effects of Caroverine on Cardiac Electrophysiology (Rabbit Sinoatrial Node and Atrial Muscle Fibers) [2][4]

ParameterPreparationCaroverine ConcentrationEffect
Action Potential Amplitude (APA)Spontaneously firing SA node cells1 x 10⁻⁷ M - 1 x 10⁻⁵ MConcentration-dependent decrease
Maximal Rate of Depolarization (MRD)Spontaneously firing SA node cells1 x 10⁻⁷ M - 1 x 10⁻⁵ MConcentration-dependent decrease
Spontaneous Firing Cycle LengthSpontaneously firing SA node cellsUp to 1 x 10⁻⁵ MNot significantly prolonged (except at high concentrations)
30% Repolarization TimeConstantly driven atrial muscle fibers1 x 10⁻⁷ M - 1 x 10⁻⁵ MShortened
Plateau Phase of Action PotentialConstantly driven atrial muscle fibers1 x 10⁻⁷ M - 1 x 10⁻⁵ MDepressed
Developed Tension (DT) InhibitionAtrial muscleED₅₀: 1 x 10⁻⁵ MInhibition of contractile force

Table 2: Effects of Caroverine on Human Electroencephalography (EEG) under Hypoxia

EEG BandConditionCaroverine DosageEffect
Delta/Theta PowerHypoxia80 mg and 120 mg (oral)Attenuation of hypoxia-induced increase
Alpha PowerHypoxia80 mg and 120 mg (oral)Attenuation of hypoxia-induced decrease
Beta PowerHypoxia80 mg and 120 mg (oral)Attenuation of hypoxia-induced increase

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents in Cultured Neurons

This protocol describes the methodology for assessing the inhibitory effect of Caroverine on NMDA receptor-mediated currents.

1. Cell Preparation:

  • Culture primary hippocampal or cortical neurons on glass coverslips.
  • Alternatively, use HEK293 cells transfected with specific NMDA receptor subunits.
  • Use cells for recording after an appropriate number of days in vitro to ensure mature receptor expression.

2. Solutions:

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂.
  • Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na. Adjust pH to 7.3 with KOH.
  • Agonist Solution: External solution containing NMDA (e.g., 100 µM) and a co-agonist such as glycine (B1666218) (e.g., 10 µM).
  • Caroverine Solutions: Prepare stock solutions of Caroverine and dilute to final concentrations in the agonist solution.

3. Recording Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
  • Continuously perfuse the chamber with external solution.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
  • Obtain a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode.
  • Hold the cell at a membrane potential of -70 mV.
  • Establish a stable baseline recording.
  • Apply the agonist solution to evoke an inward NMDA receptor-mediated current and record the stable baseline current.
  • Co-perfuse the cell with the agonist solution containing various concentrations of Caroverine.
  • Record the current in the presence of each concentration of Caroverine.
  • Perform washout with the agonist solution to ensure reversibility of the effect.

4. Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of Caroverine.
  • Plot a concentration-response curve and calculate the IC₅₀ value, which is the concentration of Caroverine required to inhibit 50% of the maximal response.[6]
  • To assess voltage dependency, repeat the experiment at different holding potentials.

Protocol 2: In Vivo Microiontophoresis in Guinea Pig Cochlea

This protocol is adapted from studies investigating the effects of glutamate receptor antagonists on cochlear afferents.[3]

1. Animal Preparation:

  • Anesthetize an adult guinea pig according to approved institutional protocols.
  • Perform a tracheotomy to ensure a clear airway.
  • Surgically expose the cochlea.

2. Electrode and Drug Preparation:

  • Use multi-barreled glass microelectrodes. One barrel is filled with a recording solution (e.g., 3M NaCl), and the other barrels are filled with solutions of glutamate, acetylcholine (B1216132), and Caroverine.
  • The drug solutions are typically dissolved in distilled water and the pH is adjusted.

3. Iontophoresis and Recording:

  • Advance the microelectrode into the cochlea to record from single afferent nerve fibers.
  • Identify single-unit activity in response to acoustic stimuli.
  • Apply glutamate and acetylcholine via microiontophoresis to induce depolarization of the postsynaptic membrane, mimicking neurotransmission.
  • Eject Caroverine from another barrel using iontophoretic currents while applying the agonists.
  • Record the neuronal firing rate before, during, and after the application of Caroverine to determine its effect on the agonist-induced depolarization.

4. Data Analysis:

  • Quantify the change in firing rate in response to the agonists in the presence and absence of Caroverine.
  • Assess the specificity of Caroverine by comparing its effect on glutamate-induced versus acetylcholine-induced depolarization.

Protocol 3: Human EEG Recording Under Hypoxic Conditions

This protocol is based on studies investigating the cerebro-protective effects of drugs under hypoxia.

1. Participant Recruitment and Preparation:

  • Recruit healthy volunteers according to a protocol approved by an institutional review board.
  • Ensure participants are well-rested and have abstained from caffeine (B1668208) and alcohol before the study.
  • Attach EEG electrodes to the scalp according to the international 10-20 system.

2. Experimental Design:

  • Employ a double-blind, placebo-controlled, crossover design.
  • Administer single oral doses of placebo and different doses of Caroverine (e.g., 40 mg, 80 mg, 120 mg) to the participants on different days.

3. Hypoxia Induction and EEG Recording:

  • Induce transient, reversible hypoxia by having the participants inhale a gas mixture with a reduced oxygen concentration (e.g., 9.8% O₂ and 90.2% N₂) under normobaric conditions for a defined period (e.g., 23 minutes).
  • Record continuous EEG data at baseline (before drug administration) and at several time points post-drug administration (e.g., 0, 2, 4, 6, and 8 hours) during both normoxic and hypoxic conditions.
  • Simultaneously monitor vital signs such as blood oxygen saturation (SpO₂), heart rate, and blood pressure.

4. Data Analysis:

  • Perform quantitative EEG (qEEG) analysis.
  • Calculate the power spectral density for different EEG frequency bands (delta, theta, alpha, beta).
  • Compare the changes in EEG power spectra during hypoxia between the placebo and Caroverine conditions to determine the drug's effect on hypoxia-induced changes in brain activity.

Visualizations

Caroverine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Caroverine Caroverine Caroverine->NMDA_R Blocks Caroverine->AMPA_R Blocks VGCC Voltage-Gated Ca²⁺ Channel Caroverine->VGCC Blocks Ca_ext Ca²⁺ Ca_ext->NMDA_R Influx Ca_ext->VGCC Influx Ca_int Ca²⁺ NMDA_R->Ca_int Increases Neuronal_Excitation Neuronal Excitation (Depolarization) AMPA_R->Neuronal_Excitation Leads to VGCC->Ca_int Increases Excitotoxicity Excitotoxicity Ca_int->Excitotoxicity Contributes to (in excess) Neuronal_Excitation->VGCC Activates Experimental_Workflow A Cell Preparation (e.g., Cultured Neurons) B Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Current in aCSF B->C D Apply NMDA + Glycine (Evoke Current) C->D E Record Stable Agonist-Evoked Current D->E F Apply NMDA + Glycine + Caroverine (Varying Conc.) E->F G Record Inhibited Current F->G H Washout with Agonist Solution G->H I Data Analysis (IC₅₀ Determination) G->I H->E Reversibility Check

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Caroverine in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caroverine is a compound recognized for its spasmolytic and neuroprotective activities, functioning as an N-type calcium channel blocker and a competitive AMPA receptor antagonist.[1] The accurate and precise quantification of caroverine in biological matrices, such as plasma, is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely adopted technique for this purpose. This document provides a detailed protocol for the quantification of caroverine in plasma samples, based on established methodologies. The method described herein is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key parameters for an HPLC method adapted for the quantification of caroverine in plasma.

Table 1: Chromatographic Conditions

ParameterMethod Details
Chromatographic Mode Isocratic Elution
Column C18 reverse-phase column (e.g., Shimpack CLC-ODC, 250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile (B52724) and Buffer solution (pH 4.9) in a 30:70 (v/v) ratio[1][2]
Buffer Solution 1.2 g of ammonium (B1175870) dihydrogen phosphate (B84403) in 1 L of deionized water (pH adjusted to 4.9 with phosphoric acid)[1]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 225 nm[1][2]
Column Temperature Ambient (approximately 25°C)[1]
Injection Volume 10 µL[1]
Internal Standard Flunitrazepam[3]

Table 2: Method Validation Parameters (Illustrative)

ParameterTypical Acceptance Criteria
Linearity Range 10 ng/mL - 1000 ng/mL
Correlation Coefficient (R²) > 0.995
Accuracy 85-115% (90-110% for concentrations other than LLOQ)
Precision (CV%) < 15% (< 20% for LLOQ)
Lower Limit of Quantification (LLOQ) 10 ng/mL[3]
Recovery Consistent, precise, and reproducible
Stability (Freeze-thaw, Short-term, Long-term) Analyte concentration within ±15% of initial concentration

Experimental Workflow

The overall workflow for the quantification of caroverine in plasma samples is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample Collection Spiking Spike with Caroverine & Internal Standard Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (225 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calibration_Curve Calibration Curve Plotting Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Caption: General workflow for HPLC analysis of caroverine in plasma.

Experimental Protocols

1. Preparation of Solutions

  • Buffer Solution (pH 4.2): Dissolve 1.2 g of ammonium dihydrogen phosphate in 1 L of deionized water. The resulting pH is approximately 4.2.[1]

  • Mobile Phase (pH 4.9): Prepare a mixture of Acetonitrile and the Buffer Solution in a 30:70 (v/v) ratio. Adjust the pH to 4.9 using phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1][2]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure caroverine and dissolve it in 100 mL of the mobile phase.[2]

  • Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution with the mobile phase to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL for the calibration curve.[2]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of flunitrazepam in methanol.[3]

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution with the mobile phase to achieve the desired working concentration.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (Flunitrazepam).[3]

  • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the residue in 100 µL of the mobile phase.[3]

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

3. Chromatographic Procedure

  • Equilibrate the HPLC column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.[1]

  • Inject 10 µL of the prepared sample into the HPLC system.[1]

  • Run the analysis for a sufficient time to allow for the elution of both caroverine and the internal standard.

  • Record the chromatograms and measure the peak areas.

4. Calibration and Quantification

  • Prepare calibration standards by spiking blank plasma with known concentrations of caroverine and the internal standard, following the sample preparation protocol.

  • Inject the prepared calibration standards into the HPLC system.

  • Construct a calibration curve by plotting the ratio of the peak area of caroverine to the peak area of the internal standard against the corresponding caroverine concentration.

  • Determine the concentration of caroverine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

5. Method Validation

The developed method should be validated according to the International Conference on Harmonization (ICH) guidelines or other relevant regulatory standards.[1] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous components interfere with the peaks of caroverine and the internal standard.

  • Linearity: Determined by analyzing a series of calibration standards over the desired concentration range. The correlation coefficient (R²) should be greater than 0.99.[2]

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% and the precision (coefficient of variation, CV%) should not exceed 15%.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of caroverine in pre-extracted spiked samples to those of post-extracted spiked samples.

  • Stability: The stability of caroverine in plasma should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Disclaimer: This application note provides a general protocol based on published methods. Optimization of the chromatographic conditions and sample preparation procedure may be necessary depending on the specific HPLC system, column, and laboratory conditions. All work should be conducted in a controlled laboratory environment by trained personnel.

References

Application Notes and Protocols: Oral versus Intravenous Administration of Caroverine in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine is a quinoxaline (B1680401) derivative that has been investigated for its therapeutic potential in various conditions, notably as a spasmolytic agent and more recently for otoneuroprotective purposes, particularly in the management of tinnitus.[1][2] Its mechanism of action is multifaceted, primarily functioning as a calcium channel blocker and an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors.[1][2][3] This dual action allows it to modulate neuronal excitability and protect against glutamate-induced neurotoxicity, a proposed mechanism in certain types of tinnitus.[2][3] Additionally, Caroverine exhibits antioxidant properties.[1]

The administration of Caroverine in clinical settings has been explored through both oral and intravenous routes. The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of the drug, influencing its efficacy and safety. These application notes provide a summary of available data from clinical trials on the oral and intravenous administration of Caroverine, along with detailed experimental protocols.

Data Presentation

Table 1: Summary of Clinical Studies on Oral Caroverine Administration for Tinnitus

Study PopulationDosageDuration of TreatmentKey OutcomesReference
60 patients with tinnitus40 mg, twice daily90 daysSignificant improvement in Tinnitus Case History Questionnaire score in patients with mild tinnitus; Larger decrease in Tinnitus Handicap Inventory score compared to standard care; Overall reduction in tinnitus in 53.3% of patients.[2][4][5][2][4][5]
50 adult patients with sensorineural tinnitus20 mg, twice daily90 days64% of patients experienced a reduction in tinnitus; 8% showed complete relief.[6][6]

Table 2: Summary of Clinical Studies on Intravenous Caroverine Administration for Tinnitus

Study PopulationDosageDuration of TreatmentKey OutcomesReference
60 patients with cochlear synaptic tinnitusSingle dose of 160 mg/8 ml in 100 ml physiological saline, infused at 2 ml/minSingle infusionImmediate improvement in tinnitus grading and matching in 54.54% of cases; effect was not sustained at 3 and 6-month follow-up.[7][7]
60 patients with idiopathic tinnitusStat dose of IV Caroverine (dosage not specified) in combination with intratympanic dexamethasoneSingle infusionStatistically significant improvement in Tinnitus Handicap Index scores and Pure Tone Averages at 1 and 6 months in the combination therapy group.[8][9][8][9]
30 patients with subjective tinnitusSingle dose of 160 mg by slow intravenous infusion, followed by 40 mg oral Caroverine twice dailySingle infusion followed by 2 months of oral therapyStudy compared this regimen with Piracetam, showing efficacy in reducing the handicap of subjective tinnitus.[10][10]

Signaling Pathways and Mechanism of Action

Caroverine's therapeutic effects are attributed to its interaction with several key signaling pathways involved in neuronal activity and excitotoxicity.

Caroverine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Glutamate release AMPA_Receptor AMPA Receptor Glutamate_vesicle->AMPA_Receptor Glutamate release Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Ca²⁺ influx AMPA_Receptor->Ca_ion Ca²⁺ influx Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Channel->Ca_ion Ca²⁺ influx Excitotoxicity Neuronal Hyperexcitability & Excitotoxicity Ca_ion->Excitotoxicity Caroverine Caroverine Caroverine->NMDA_Receptor Antagonist Caroverine->AMPA_Receptor Antagonist Caroverine->Ca_Channel Blocker

Figure 1: Caroverine's multifaceted mechanism of action targeting glutamate receptors and calcium channels.

Experimental Protocols

The following are generalized protocols for the oral and intravenous administration of Caroverine based on methodologies reported in clinical trials for the treatment of tinnitus.

Protocol 1: Oral Administration of Caroverine for Tinnitus

1. Objective: To evaluate the efficacy and safety of orally administered Caroverine in patients with tinnitus.

2. Study Population: Adult patients (18-70 years) with a diagnosis of subjective tinnitus (e.g., cochlear synaptic tinnitus) for a duration of at least six months.

3. Materials:

  • Caroverine capsules/tablets (20 mg or 40 mg)
  • Placebo capsules/tablets (identical in appearance)
  • Patient diaries
  • Tinnitus Handicap Inventory (THI) questionnaire
  • Visual Analog Scale (VAS) for tinnitus loudness and annoyance
  • Audiometric equipment for Pure Tone Audiometry (PTA)

4. Experimental Workflow:

Oral_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (90 days) cluster_followup Follow-up Assessments Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Baseline_Assessments Baseline Assessments (THI, VAS, PTA) Inclusion_Exclusion->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Caroverine_Group Caroverine Group (e.g., 40mg BID) Randomization->Caroverine_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_Up_30 Day 30 Caroverine_Group->Follow_Up_30 Placebo_Group->Follow_Up_30 Follow_Up_60 Day 60 Follow_Up_30->Follow_Up_60 Follow_Up_90 Day 90 (End of Treatment) Follow_Up_60->Follow_Up_90 Data_Analysis Data Analysis Follow_Up_90->Data_Analysis

Figure 2: Workflow for a clinical trial of oral Caroverine in tinnitus patients.

5. Procedure:

  • Screening and Enrollment: Obtain written informed consent from all participants. Assess eligibility based on predefined inclusion and exclusion criteria. Conduct baseline assessments including THI, VAS, and PTA.
  • Randomization: Randomly assign eligible participants to either the Caroverine group or the placebo group in a double-blind manner.
  • Treatment: Instruct participants to take one capsule/tablet (e.g., 40 mg Caroverine or placebo) twice daily with meals for 90 days.[2][4]
  • Follow-up: Schedule follow-up visits at 30, 60, and 90 days to assess treatment efficacy (using THI, VAS, and PTA) and monitor for any adverse events.
  • Data Analysis: After the 90-day treatment period, unblind the data and perform statistical analysis to compare the outcomes between the two groups.

6. Outcome Measures:

  • Primary: Change in THI score from baseline to day 90.
  • Secondary: Changes in VAS scores for tinnitus loudness and annoyance, and changes in PTA thresholds.

Protocol 2: Intravenous Administration of Caroverine for Tinnitus

1. Objective: To evaluate the immediate and short-term efficacy and safety of a single intravenous infusion of Caroverine in patients with tinnitus.

2. Study Population: Adult patients with a diagnosis of cochlear synaptic tinnitus.

3. Materials:

  • Caroverine for injection (e.g., 160 mg in 8 ml)
  • Physiological saline (0.9% NaCl) for infusion (100 ml)
  • Placebo for injection (e.g., 8 ml of saline)
  • Infusion pump and administration set
  • Equipment for monitoring vital signs (blood pressure, heart rate, oxygen saturation)
  • Tinnitus assessment tools (as in Protocol 1)

4. Experimental Workflow:

IV_Workflow cluster_pre_infusion Pre-Infusion cluster_infusion Infusion cluster_post_infusion Post-Infusion Follow-up Screening Screening & Consent Baseline Baseline Assessments (THI, VAS, Tinnitus Matching) Screening->Baseline Randomization Randomization Baseline->Randomization Caroverine_Infusion Caroverine Infusion (e.g., 160mg over ~50 min) Randomization->Caroverine_Infusion Placebo_Infusion Placebo Infusion Randomization->Placebo_Infusion Immediate_Assessment Immediate Post-Infusion Assessment Caroverine_Infusion->Immediate_Assessment Placebo_Infusion->Immediate_Assessment Follow_Up_1_week 1 Week Immediate_Assessment->Follow_Up_1_week Follow_Up_1_month 1 Month Follow_Up_1_week->Follow_Up_1_month Follow_Up_3_months 3 Months Follow_Up_1_month->Follow_Up_3_months Data_Analysis Data Analysis Follow_Up_3_months->Data_Analysis

Figure 3: Workflow for a clinical trial of intravenous Caroverine in tinnitus patients.

5. Procedure:

  • Preparation: Prepare the Caroverine infusion by diluting 160 mg (8 ml) of Caroverine in 100 ml of physiological saline. The placebo group receives 100 ml of physiological saline.
  • Administration: Administer the infusion intravenously at a controlled rate of 2 ml/min.[7] Continuously monitor the patient's vital signs throughout the infusion.
  • Post-infusion Monitoring: After the infusion is complete, continue to monitor the patient for a short period for any immediate adverse reactions.
  • Efficacy Assessment: Assess tinnitus severity immediately after the infusion and at scheduled follow-up appointments (e.g., 1 week, 1 month, and 3 months) using the designated assessment tools.

6. Outcome Measures:

  • Primary: Percentage of responders immediately after infusion, defined by a significant reduction in subjective tinnitus rating and psychoacoustic measures.
  • Secondary: Duration of the therapeutic effect at follow-up intervals.

Conclusion

Caroverine presents a promising therapeutic option for certain inner ear disorders like tinnitus, owing to its unique mechanism of action. Clinical studies have explored both oral and intravenous administration routes, each with its own set of protocols and outcomes. While oral administration offers the convenience of long-term treatment, intravenous infusion may provide more immediate relief in severe cases. The choice of administration should be guided by the clinical context and treatment goals. Further research, including direct comparative studies of oral and intravenous Caroverine, is warranted to fully elucidate their respective pharmacokinetic profiles and optimize therapeutic strategies.

References

Application Notes and Protocols for Caroverine in Animal Models of Noise-Induced Hearing Loss

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Caroverine in preclinical animal models of noise-induced hearing loss (NIHL). The information compiled from peer-reviewed studies is intended to guide researchers in designing and executing experiments to evaluate the otoprotective effects of this compound.

Caroverine is a quinoxaline (B1680401) derivative that has demonstrated significant potential in mitigating hearing damage caused by excessive noise exposure.[1][2] Its primary mechanism of action involves the antagonism of glutamate (B1630785) receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][3] Intense noise can lead to an excessive release of the neurotransmitter glutamate at the synapse between inner hair cells and afferent auditory neurons.[4] This "excitotoxicity" results in neuronal damage and hearing impairment.[1] By blocking these receptors, Caroverine prevents the overstimulation and subsequent degeneration of auditory neurons.[5] Additionally, Caroverine exhibits antioxidant and calcium channel blocking properties, which may further contribute to its protective effects in the cochlea.[2][3]

Animal models, particularly in guinea pigs and rats, have been instrumental in demonstrating Caroverine's efficacy.[1][2] Studies have shown that both local application to the round window membrane and systemic administration can significantly reduce the auditory threshold shifts caused by noise trauma.[1][6]

Data Presentation

The following tables summarize key quantitative data from studies investigating Caroverine's efficacy and pharmacokinetics in animal models.

Table 1: Otoprotective Efficacy of Locally Applied Caroverine in Guinea Pigs

This table presents the Auditory Brainstem Response (ABR) threshold shifts in guinea pigs seven days after noise trauma (6.3 kHz one-third-octave band noise at 110 dB SPL for 1 hour). Caroverine was applied locally to the round window membrane. Data shows a significant reduction in hearing loss in the treated group compared to the saline control.

FrequencyControl (Saline) ABR Threshold Shift (dB)Caroverine Treated ABR Threshold Shift (dB)
8 kHz35.5 ± 5.818.3 ± 4.9
12.5 kHz40.2 ± 6.122.5 ± 5.2
16 kHz38.6 ± 5.520.8 ± 4.7
20 kHz33.1 ± 4.917.4 ± 4.1
Data extracted from a study on guinea pigs.[7]

Table 2: Pharmacokinetics of Caroverine in Guinea Pigs

This table compares the concentration of Caroverine in perilymph, cerebrospinal fluid (CSF), and plasma following a single intravenous (IV) injection versus local application to the Round Window Membrane (RWM) at a low dose (LD) and a high dose (HD). The data highlights that local RWM application achieves much higher concentrations in the inner ear (perilymph) with significantly lower systemic exposure (plasma and CSF).[8][9]

Time Post-AdministrationIV AdministrationRWM - Low Dose (LD)RWM - High Dose (HD)
Perilymph (µg/mL)
30 min0.294.318.8
1 hr0.242.511.2
3 hrUndetectable0.84.6
6 hrUndetectableUndetectable1.9
CSF (µg/mL)
30 min0.15Undetectable0.11
1 hr0.12Undetectable0.08
3 hrUndetectableUndetectableUndetectable
Plasma (µg/mL)
10 min0.85--
30 min0.610.040.09
1 hr0.490.030.07
3 hr0.18Undetectable0.03
Data extracted from pharmacokinetic studies in guinea pigs.[7][8]

Visualizations

Signaling Pathway of Caroverine in Noise-Induced Excitotoxicity

Caroverine_Mechanism cluster_0 Presynaptic Terminal (Inner Hair Cell) cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal (Afferent Neuron) Noise Intense Noise Exposure Glutamate_Release Excessive Glutamate Release Noise->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate AMPA AMPA Receptor Glutamate->AMPA Binds NMDA NMDA Receptor Glutamate->NMDA Binds Excitotoxicity Excitotoxicity & Neuronal Degeneration AMPA->Excitotoxicity Leads to NMDA->Excitotoxicity Leads to Caroverine Caroverine Caroverine->AMPA Blocks Caroverine->NMDA Blocks

Caption: Caroverine's antagonism of glutamate receptors to prevent excitotoxicity.

General Experimental Workflow for Preclinical NIHL Studies

NIHL_Workflow cluster_pre Pre-Exposure cluster_exp Experimental Phase cluster_post Post-Exposure Assessment Acclimation Animal Acclimation (e.g., Guinea Pig, Rat) Baseline Baseline Auditory Testing (ABR / DPOAE) Acclimation->Baseline Randomize Randomize into Groups (Control vs. Treatment) Baseline->Randomize Noise Noise Exposure (e.g., 110 dB SPL, 1h) Randomize->Noise Treatment Caroverine Administration (Local or Systemic) Noise->Treatment Administer Drug (Pre-, Post-, or Concurrent) Post_ABR Follow-up Auditory Testing (e.g., 1h, 1 day, 7 days) Treatment->Post_ABR Histo Histological Analysis (Hair Cell Counting) Post_ABR->Histo Data Data Analysis (Threshold Shift Calculation) Histo->Data

Caption: A typical workflow for evaluating Caroverine's otoprotective effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Local Caroverine Application in a Guinea Pig Model of Acute Noise Trauma

This protocol is based on studies investigating the protective effects of Caroverine when applied directly to the round window membrane following noise exposure.[1][10]

1. Animals:

  • Species: Albino guinea pigs

  • Weight: 250-350 g

  • Ensure animals have a normal Preyer's reflex.

2. Baseline Auditory Assessment:

  • Anesthetize the animal (e.g., ketamine and xylazine).

  • Perform baseline Auditory Brainstem Response (ABR) measurements in a sound-attenuating chamber.

  • Record ABR thresholds for various frequencies (e.g., 4, 8, 12.5, 16, 20 kHz) using tone pips. Subdermal electrodes should be placed at the vertex (active), behind the test ear (reference), and on the back (ground).

3. Noise Exposure:

  • After baseline ABR, place the anesthetized animal in a stereotaxic frame within the sound-attenuating chamber.

  • Expose one ear to a one-third-octave band noise centered at 6.3 kHz.[1]

  • Intensity: 110 dB Sound Pressure Level (SPL).[1]

  • Duration: 1 hour.[1]

  • The contralateral ear should be protected with an earplug.

4. Caroverine Administration (Local Application):

  • This procedure should be performed under sterile conditions.

  • Make a retroauricular incision to expose the auditory bulla.

  • Create a small opening in the bulla to visualize the round window membrane (RWM).

  • Saturate a small piece of absorbable gelatin sponge (e.g., Gelfoam) with the Caroverine solution (e.g., low dose or high dose preparations).[1]

  • Carefully place the saturated sponge onto the RWM, ensuring full contact. For control animals, use a sponge saturated with saline.

  • Close the muscle layers and suture the skin incision.

5. Post-Exposure Assessment:

  • Allow the animal to recover on a warming pad.

  • Perform follow-up ABR measurements at regular intervals (e.g., immediately after, 1 day, 3 days, 7 days) to track hearing threshold shifts and recovery.

  • The permanent threshold shift (PTS) is typically calculated from the final measurement (e.g., 7 days) relative to the baseline.

Protocol 2: Systemic Caroverine Administration in a Rat Model of Impulse Noise Trauma

This protocol describes a method for continuous, long-term, low-dose Caroverine delivery to protect against impulse noise, which may better model certain real-world acoustic trauma scenarios.[2][6]

1. Animals:

  • Species: Wistar rats

  • Weight: 200-250 g

2. Caroverine Administration (Systemic - Osmotic Pump):

  • Anesthetize the animal.

  • Implant a subcutaneously placed osmotic pump (e.g., Alzet) for continuous drug delivery.

  • The pump should be loaded with Caroverine solution to deliver a specific dose over a prolonged period (e.g., several days). This method avoids the side effects of high-dose systemic injections.[2]

  • The surgical site should be closed with sutures or staples. Allow for a recovery period before noise exposure.

3. Baseline Auditory Assessment:

  • Prior to noise exposure, measure baseline ABR thresholds as described in Protocol 1.

4. Impulse Noise Exposure:

  • Anesthetize the animal and place it in a sound exposure chamber.

  • Expose the animal to impulse noise (e.g., from a firearm or specialized equipment). The specific parameters (peak SPL, number of impulses) should be consistent with established models of impulse NIHL.

5. Post-Exposure Assessment:

  • Measure ABR threshold shifts at various time points after noise exposure (e.g., 1 day, 7 days, 14 days) to assess both temporary (TTS) and permanent (PTS) hearing loss.

  • At the end of the experiment, cochleae can be harvested for morphological analysis. This includes preparing surface preparations to count inner and outer hair cell loss, particularly in different cochlear regions.

References

Application Notes and Protocols for Studying Caroverine's Effects on Neuronal Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine is a quinoxaline (B1680401) derivative with a multifaceted pharmacological profile, making it a compound of interest for neuroprotective and therapeutic applications. Its mechanisms of action include the blockade of voltage-gated calcium channels and antagonism of ionotropic glutamate (B1630785) receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] All three of these pathways are critically involved in regulating intracellular calcium ([Ca2+]i) homeostasis in neurons. Dysregulation of neuronal calcium signaling is a key factor in excitotoxicity and the progression of various neurological disorders.

Calcium imaging is a powerful technique to investigate the effects of pharmacological agents like Caroverine on neuronal function in real-time.[4][5] By utilizing fluorescent calcium indicators, researchers can visualize and quantify changes in [Ca2+]i in response to neuronal stimulation and drug application. These application notes provide detailed protocols for using calcium imaging to dissect the specific effects of Caroverine on different calcium influx pathways in cultured neurons.

Data Presentation

Table 1: Dose-Response of Caroverine on Depolarization-Induced Calcium Influx

Caroverine ConcentrationPeak ∆F/F₀ (Mean ± SEM)% Inhibition of KCl-induced Ca²⁺ response
Vehicle Control (0 µM)User-defined0%
1 µMUser-definedUser-defined
10 µMUser-definedUser-defined
50 µMUser-definedUser-defined
100 µMUser-definedUser-defined
IC50 Value -User-calculated

Table 2: Dose-Response of Caroverine on NMDA-Induced Calcium Influx

Caroverine ConcentrationPeak ∆F/F₀ (Mean ± SEM)% Inhibition of NMDA-induced Ca²⁺ response
Vehicle Control (0 µM)User-defined0%
1 µMUser-definedUser-defined
10 µMUser-definedUser-defined
50 µMUser-definedUser-defined
100 µMUser-definedUser-defined
IC50 Value -User-calculated

Table 3: Dose-Response of Caroverine on AMPA-Induced Calcium Influx

Caroverine ConcentrationPeak ∆F/F₀ (Mean ± SEM)% Inhibition of AMPA-induced Ca²⁺ response
Vehicle Control (0 µM)User-defined0%
1 µMUser-definedUser-defined
10 µMUser-definedUser-defined
50 µMUser-definedUser-defined
100 µMUser-definedUser-defined
IC50 Value -User-calculated

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key neuronal calcium signaling pathways targeted by Caroverine and the general experimental workflow for investigating its effects using calcium imaging.

Caroverine_Mechanism_of_Action cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular VGCC Voltage-Gated Ca²⁺ Channel Ca_int [Ca²⁺]i ↑ VGCC->Ca_int NMDA_R NMDA Receptor NMDA_R->Ca_int AMPA_R AMPA Receptor AMPA_R->Ca_int Depolarization Depolarization Depolarization->VGCC Opens Glutamate Glutamate Glutamate->NMDA_R Activates Glutamate->AMPA_R Activates Ca_ext Ca²⁺ Ca_ext->VGCC Influx Ca_ext->NMDA_R Influx Ca_ext->AMPA_R Influx Caroverine Caroverine Caroverine->VGCC Blocks Caroverine->NMDA_R Antagonizes Caroverine->AMPA_R Antagonizes

Caroverine's multifaceted mechanism of action on neuronal calcium influx.

Calcium_Imaging_Workflow A 1. Plate Neuronal Culture on Coverslips B 2. Load Cells with Calcium Indicator (e.g., Fura-2 AM) A->B C 3. Acquire Baseline Fluorescence B->C D 4. Apply Caroverine (or Vehicle) C->D E 5. Stimulate Neurons (KCl, NMDA, or AMPA) D->E F 6. Record Calcium Transients E->F G 7. Data Analysis (∆F/F₀, % Inhibition, IC50) F->G

General experimental workflow for calcium imaging.

Experimental Protocols

The following are detailed protocols for investigating the effects of Caroverine on neuronal calcium influx using the ratiometric fluorescent indicator Fura-2 AM. These protocols can be adapted for other calcium indicators like Fluo-4 AM, though analysis for single-wavelength indicators will be based on changes in fluorescence intensity (ΔF/F₀) rather than ratiometric measurements.

Protocol 1: Effect of Caroverine on Depolarization-Induced Calcium Influx

This protocol assesses Caroverine's effect on voltage-gated calcium channels (VGCCs).

Materials:

  • Primary neuronal culture (e.g., cortical or hippocampal neurons) plated on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Dry, high-quality DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution

  • High potassium (KCl) stimulation solution (e.g., HBSS with 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity)

  • Caroverine stock solution (in DMSO or appropriate solvent)

  • Fluorescence microscopy setup with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

  • Fura-2 AM Loading:

    • Prepare a 1 mM Fura-2 AM stock solution in dry DMSO.

    • Prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Remove the culture medium from the neuronal cultures and wash gently with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • Baseline Calcium Imaging:

    • Mount the coverslip with the loaded neurons onto the imaging chamber of the microscope.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm. Record for 2-5 minutes to establish a stable baseline.

  • Caroverine Application:

    • Prepare different concentrations of Caroverine in HBSS from the stock solution.

    • Switch the perfusion to the Caroverine-containing solution and incubate for 5-10 minutes.

  • Stimulation and Recording:

    • While continuing to perfuse with the Caroverine solution, switch to the high KCl stimulation solution containing the same concentration of Caroverine.

    • Record the changes in fluorescence at 340 nm and 380 nm excitation for the duration of the stimulation (e.g., 1-2 minutes) and for a period after returning to the Caroverine-containing HBSS to observe recovery.

  • Data Analysis:

    • For each cell or region of interest (ROI), calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).

    • Normalize the ratio data to the baseline to obtain the change in fluorescence ratio (∆R/R₀).

    • Determine the peak response to KCl stimulation in the presence and absence (vehicle control) of different concentrations of Caroverine.

    • Calculate the percentage inhibition of the KCl-induced calcium response for each Caroverine concentration.

    • Plot the dose-response curve and calculate the IC50 value.

Protocol 2: Effect of Caroverine on NMDA Receptor-Mediated Calcium Influx

This protocol investigates Caroverine's antagonistic effect on NMDA receptors.

Materials:

  • Same as Protocol 1, with the following additions/modifications:

  • NMDA stimulation solution: HBSS containing 50-100 µM NMDA and 10 µM glycine (B1666218) (as a co-agonist). The solution should be magnesium-free to allow for NMDA receptor activation at resting membrane potential.

  • Blockers for VGCCs (e.g., nifedipine, 10 µM) and AMPA/kainate receptors (e.g., CNQX, 20 µM) to isolate NMDA receptor-mediated calcium influx.

Procedure:

  • Fura-2 AM Loading: Follow the same procedure as in Protocol 1.

  • Baseline Calcium Imaging: Follow the same procedure as in Protocol 1.

  • Caroverine and Blocker Application:

    • Perfuse the cells with HBSS containing the VGCC and AMPA/kainate receptor blockers for 5-10 minutes to establish a new baseline in the presence of the blockers.

    • Switch the perfusion to a solution containing the blockers and the desired concentration of Caroverine for 5-10 minutes.

  • Stimulation and Recording:

    • While perfusing with the blocker and Caroverine solution, switch to the NMDA stimulation solution also containing the blockers and the same concentration of Caroverine.

    • Record the fluorescence changes as described in Protocol 1.

  • Data Analysis:

    • Analyze the data as described in Protocol 1, focusing on the inhibition of the NMDA-induced calcium response by Caroverine.

Protocol 3: Effect of Caroverine on AMPA Receptor-Mediated Calcium Influx

This protocol assesses Caroverine's effect on calcium-permeable AMPA receptors. Note that the majority of AMPA receptors in mature neurons are calcium-impermeable. This experiment is most relevant for neuronal populations known to express calcium-permeable AMPA receptors or in models where their expression is induced.

Materials:

  • Same as Protocol 1, with the following additions/modifications:

  • AMPA stimulation solution: HBSS containing 50-100 µM AMPA.

  • Blockers for VGCCs (e.g., nifedipine, 10 µM) and NMDA receptors (e.g., AP5, 50 µM) to isolate AMPA receptor-mediated calcium influx.

Procedure:

  • Fura-2 AM Loading: Follow the same procedure as in Protocol 1.

  • Baseline Calcium Imaging: Follow the same procedure as in Protocol 1.

  • Caroverine and Blocker Application:

    • Perfuse the cells with HBSS containing the VGCC and NMDA receptor blockers for 5-10 minutes.

    • Switch the perfusion to a solution containing the blockers and the desired concentration of Caroverine for 5-10 minutes.

  • Stimulation and Recording:

    • While perfusing with the blocker and Caroverine solution, switch to the AMPA stimulation solution also containing the blockers and the same concentration of Caroverine.

    • Record the fluorescence changes as described in Protocol 1.

  • Data Analysis:

    • Analyze the data as described in Protocol 1, focusing on the inhibition of the AMPA-induced calcium response by Caroverine.

Conclusion

The provided application notes and protocols offer a comprehensive framework for utilizing calcium imaging to elucidate the effects of Caroverine on neuronal calcium signaling. By systematically dissecting its impact on voltage-gated calcium channels, NMDA receptors, and AMPA receptors, researchers can gain valuable insights into its neuroprotective potential and inform the development of novel therapeutic strategies for a range of neurological conditions. The structured tables and visualized workflows are designed to facilitate robust data acquisition and clear presentation of findings.

References

Caroverine's Impact on Ion Channels: A Detailed Analysis Using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine is a quinoxaline-derivative that has garnered significant interest in pharmacology due to its multifaceted interaction with various ion channels. Initially developed as an antispasmodic agent, its neuroprotective and sensory-modulating properties have been attributed to its effects on glutamate (B1630785) and calcium channels. This document provides detailed application notes and protocols for the analysis of Caroverine's impact on ion channels using the gold-standard patch-clamp technique.

Caroverine primarily targets N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and voltage-gated calcium channels. Understanding the precise mechanisms and quantitative parameters of these interactions is crucial for the development of novel therapeutics for a range of neurological and sensory disorders.

Data Presentation: Quantitative Analysis of Caroverine's Effects

While extensive patch-clamp studies providing specific IC50 values for Caroverine on various ion channels are not widely available in publicly accessible literature, the existing data provides a clear indication of its inhibitory profile. The following tables summarize the known quantitative and qualitative effects of Caroverine.

Table 1: Caroverine's Effect on Glutamate Receptors

ReceptorActionPotency/ConcentrationSpecies/SystemReference
NMDA Receptor Competitive and reversible antagonistEffective concentrations for neuroprotection: 1 µM - 100 µMCultured neurons
Non-competitive antagonistAt higher concentrationsGuinea pigs
AMPA Receptor Competitive antagonistNot specifiedGuinea pigs

Table 2: Caroverine's Effect on Voltage-Gated Calcium Channels

Channel TypeActionPotency/ConcentrationSpecies/SystemReference
Slow Calcium Channels BlockerED50 for inhibition of atrial developed tension: 1 x 10⁻⁵ MRabbit and Guinea Pig atrial muscle

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of Caroverine's action and the experimental procedures for their investigation, the following diagrams are provided.

Caroverine_Signaling_Pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx AMPA_R AMPA Receptor Na_influx Na⁺ Influx AMPA_R->Na_influx Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Channel->Ca_influx Caroverine Caroverine Caroverine->NMDA_R Caroverine->AMPA_R Caroverine->Ca_Channel Glutamate Glutamate Glutamate->NMDA_R Glutamate->AMPA_R Cellular_Effects Downstream Cellular Effects (e.g., Excitotoxicity) Ca_influx->Cellular_Effects Depolarization Depolarization Na_influx->Depolarization Depolarization->Ca_Channel Patch_Clamp_Workflow A Cell Preparation (e.g., Cultured Neurons, Dissociated Cells) B Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Ion Channel Currents (e.g., NMDA- or AMPA-evoked currents) B->C D Bath Application of Caroverine (Varying Concentrations) C->D E Record Ion Channel Currents in the Presence of Caroverine D->E F Washout of Caroverine E->F G Record Post-Washout Currents F->G H Data Analysis (e.g., IC₅₀ determination, kinetic analysis) G->H

Dose-Response Studies of Caroverine Hydrochloride in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine hydrochloride is a quinoxaline (B1680401) derivative initially developed as a spasmolytic agent. Subsequent research has revealed its activity as a multifaceted pharmacological agent, primarily functioning as a calcium channel blocker and an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors.[1] By modulating calcium influx and glutamate receptor activity, Caroverine can influence neuronal excitability and has been investigated for its neuroprotective properties.[1] Interestingly, at higher concentrations, Caroverine exhibits cytotoxic effects, including the induction of dose-dependent growth inhibition and apoptosis in certain cancer cell lines, while showing no inhibitory effect on non-cancerous cell lines at similar concentrations.[1][2] This differential activity makes Caroverine a compound of interest for further investigation in both neuroscience and oncology.

These application notes provide detailed protocols for conducting dose-response studies of this compound in cell culture to assess its cytotoxic and apoptotic potential. The included methodologies for cell viability assays, apoptosis detection, and cell cycle analysis will enable researchers to systematically evaluate the cellular effects of Caroverine.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic effects of this compound on various cell lines.

Table 1: IC50 Values of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines after 72 hours of Treatment.

Cell LineIC50 (µM)
SCC975.69
SCC25179.80
CAL27Not Specified
FaDuNot Specified

Data from a study on HNSCC cell lines indicates a dose-dependent growth inhibition.[2]

Table 2: Effect of this compound on a Non-Cancerous Cell Line.

Cell LineEffectConcentration Range
3T3 (murine fibroblast)No growth inhibitory effectSimilar to concentrations used for HNSCC cell lines

This suggests a degree of selectivity of Caroverine's cytotoxic effects towards cancerous cells.[2]

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay

This protocol provides a method to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Caroverine Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of Caroverine. Include wells with untreated cells and vehicle controls (medium with the solvent used to dissolve Caroverine).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the Caroverine concentration to generate a dose-response curve and determine the IC50 value.[1]

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine them with the supernatant.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Cold 70% ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound.

  • Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 ml of cold PBS. While gently vortexing, add 4 ml of cold 70% ethanol dropwise and incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines the steps for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, p-p38 MAPK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with Caroverine, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Caroverine_Signaling_Pathway Caroverine This compound NMDA_R NMDA Receptor Caroverine->NMDA_R inhibits Ca_Channel Voltage-Gated Ca2+ Channel Caroverine->Ca_Channel inhibits Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Ca_Channel->Ca_Influx p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK Calpains Calpain Activation Ca_Influx->Calpains nNOS nNOS Activation Ca_Influx->nNOS Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) p38_MAPK->Bcl2_family Caspase_Activation Caspase Activation Calpains->Caspase_Activation Bcl2_family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative signaling pathway of Caroverine-induced apoptosis.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture seeding Cell Seeding (e.g., 96-well or 6-well plates) start->seeding treatment This compound Treatment (Dose-Response Concentrations) seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle western Western Blot (Apoptosis Markers) incubation->western analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution, Protein Expression) viability->analysis apoptosis->analysis cell_cycle->analysis western->analysis end End: Conclusion analysis->end

Caption: General experimental workflow for dose-response studies.

References

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Caroverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine is a quinoxaline (B1680401) derivative with a multifaceted pharmacological profile, exhibiting properties as a smooth muscle relaxant, a neuroprotective agent, and a treatment for tinnitus.[1][2] Its mechanism of action involves the modulation of several key physiological pathways, including calcium channel blockade and antagonism of glutamate (B1630785) receptors (both NMDA and AMPA).[3][4] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Caroverine is crucial for optimizing its therapeutic use, designing effective dosing regimens, and exploring new clinical applications.

These application notes provide a summary of the available PK/PD data for Caroverine, detailed experimental protocols for its analysis, and proposed methodologies for comprehensive PK/PD modeling studies.

Pharmacokinetic Data

Comprehensive human pharmacokinetic data for Caroverine is not extensively available in the public domain. However, preclinical studies in guinea pigs offer valuable insights into its distribution and elimination.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Caroverine in Guinea Pigs [5][6]

ParameterIntravenous (IV) Administration (4 mg/kg)Local Round Window Membrane (RWM) Application (Low Dose: 1.6 mg/mL)Local Round Window Membrane (RWM) Application (High Dose: 12.8 mg/mL)
Perilymph Cmax ~0.25 µg/mL4.3 µg/mL18.8 µg/mL
Perilymph Tmax 30 min30 min30 min
CSF Cmax ~0.2 µg/mLVery low levelsVery low levels
CSF Tmax 10 minDetected at 30 minDetected at 30 min
Plasma Cmax ~0.8 µg/mLMuch lower than IVMuch lower than IV
Plasma Tmax 10 min10 min10 min
Perilymph Detectable Duration Undetectable at 3 hoursUndetectable at 6 hoursStill detectable at 6 hours (1.9 µg/mL)
Plasma Detectable Duration Still detectable at 6 hoursUndetectable at 6 hours-

Pharmacodynamic Data

Caroverine's pharmacodynamics are primarily characterized by its interaction with glutamate receptors and calcium channels.

Table 2: Summary of In Vitro Pharmacodynamic Parameters of Caroverine

ParameterTargetValueSpecies/System
Antagonism NMDA ReceptorCompetitive antagonistGuinea pig cochlear neurons[7][8]
Antagonism AMPA ReceptorCompetitive antagonistGuinea pig cochlear neurons[7][8]
Antagonism Calcium ChannelsBlocker-[3]
IC50 (for comparison) Memantine (NMDA Antagonist)~1-10 µMCultured neurons
IC50 (for comparison) Ketamine (NMDA Antagonist)~1-5 µMCultured hippocampal neurons
IC50 (for comparison) Dizocilpine (MK-801) (NMDA Antagonist)~10-50 nMRat brain membranes

Signaling Pathways and Mechanisms of Action

Caroverine_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NMDA_Receptor NMDA Receptor Ca_int Ca²⁺ Influx NMDA_Receptor->Ca_int AMPA_Receptor AMPA Receptor AMPA_Receptor->Ca_int Ca_Channel L-type Ca²⁺ Channel Ca_Channel->Ca_int Glutamate Glutamate Glutamate->NMDA_Receptor Activates Glutamate->AMPA_Receptor Activates Caroverine Caroverine Caroverine->NMDA_Receptor Antagonizes Caroverine->AMPA_Receptor Antagonizes Caroverine->Ca_Channel Blocks Ca_ext Ca²⁺ Ca_ext->Ca_Channel Influx Excitotoxicity ↓ Neuronal Excitotoxicity Ca_int->Excitotoxicity Smooth_Muscle_Contraction ↓ Smooth Muscle Contraction Ca_int->Smooth_Muscle_Contraction

Caption: Proposed mechanism of Caroverine's action.

Experimental Protocols

Protocol 1: Quantification of Caroverine in Plasma by HPLC

This protocol is based on established methods for the analysis of drugs in biological matrices.

1. Objective: To determine the concentration of Caroverine in plasma samples for pharmacokinetic analysis.

2. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (deionized or HPLC grade)

  • Caroverine reference standard

  • Plasma samples (human or animal)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient can be optimized, for example, starting with a higher proportion of Mobile Phase A and gradually increasing Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 260 nm[1]

  • Injection Volume: 20 µL

4. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 400 µL of cold methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex briefly and inject into the HPLC system.

5. Calibration and Quantification:

  • Prepare a stock solution of Caroverine reference standard in methanol.

  • Create a series of calibration standards by spiking blank plasma with known concentrations of Caroverine.

  • Process the calibration standards using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area of Caroverine against its concentration.

  • Determine the concentration of Caroverine in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: Proposed Human Pharmacokinetic and Pharmacodynamic Study

This protocol outlines a proposed experimental design for a comprehensive PK/PD study of Caroverine in human subjects, aiming to generate data for robust modeling.

1. Study Design:

  • Design: Open-label, single-dose, dose-escalation study.

  • Subjects: Healthy adult volunteers.

  • Dose Levels: At least three dose levels of Caroverine administered orally (e.g., 20 mg, 40 mg, 80 mg).[4][9]

2. Pharmacokinetic Assessment:

  • Sampling: Collect venous blood samples at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).

  • Analysis: Analyze plasma concentrations of Caroverine using a validated HPLC method (as described in Protocol 1).

  • Parameters to be Determined:

    • Area under the plasma concentration-time curve (AUC)

    • Maximum plasma concentration (Cmax)

    • Time to maximum plasma concentration (Tmax)

    • Elimination half-life (t1/2)

    • Apparent volume of distribution (Vd/F)

    • Apparent total clearance (CL/F)

3. Pharmacodynamic Assessment (for Tinnitus):

  • Endpoint: Tinnitus Handicap Inventory (THI) questionnaire.[4]

  • Measurement: Administer the THI questionnaire at baseline and at specified time points post-dose, corresponding with PK sampling.

  • Other Assessments: Visual Analog Scale (VAS) for tinnitus loudness and annoyance.[4]

4. PK/PD Modeling:

  • Model: A population pharmacokinetic model will be developed to describe the time course of Caroverine concentrations. Subsequently, a PK/PD model will be developed to link the plasma concentrations to the changes in THI or VAS scores.

  • Software: NONMEM, Monolix, or similar software can be used for modeling.

PKPD_Study_Workflow cluster_screening Subject Recruitment cluster_dosing Study Day cluster_analysis Data Analysis cluster_modeling Modeling Screening Screening and Informed Consent Dosing Caroverine Administration (Single Oral Dose) Screening->Dosing PK_Sampling Serial Blood Sampling (e.g., 0-24h) Dosing->PK_Sampling PD_Assessment Pharmacodynamic Assessments (e.g., THI, VAS) Dosing->PD_Assessment Bioanalysis Plasma Caroverine Concentration Measurement (HPLC) PK_Sampling->Bioanalysis PD_Analysis Pharmacodynamic Analysis (Change in THI/VAS) PD_Assessment->PD_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2) Bioanalysis->PK_Analysis PK_Modeling Population PK Modeling PK_Analysis->PK_Modeling PKPD_Modeling PK/PD Modeling (Concentration-Effect Relationship) PK_Analysis->PKPD_Modeling PD_Analysis->PKPD_Modeling PK_Modeling->PKPD_Modeling

Caption: Proposed workflow for a human PK/PD study of Caroverine.

Conclusion

The provided application notes and protocols offer a framework for the pharmacokinetic and pharmacodynamic evaluation of Caroverine. While preclinical data provide a foundation, further well-designed clinical studies are necessary to fully characterize the PK/PD relationship of Caroverine in humans. The proposed study design aims to address this gap and generate the data required for robust modeling, which can ultimately guide the safe and effective use of this promising therapeutic agent.

References

Developing a Stable Formulation of Caroverine for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a stable formulation of Caroverine for experimental use. This document outlines Caroverine's chemical properties, solubility challenges, and strategies to enhance stability, along with detailed protocols for formulation preparation and stability assessment.

Introduction to Caroverine

Caroverine is a quinoxaline (B1680401) derivative with a multifaceted mechanism of action, primarily functioning as a calcium channel blocker and a non-competitive antagonist of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors.[1][2] This dual activity makes it a valuable compound for research in areas such as neuroprotection, tinnitus, and smooth muscle spasm.[2][3]

Chemically, Caroverine is available as a free base and in salt forms, most commonly as hydrochloride and fumarate (B1241708) salts.[4][5] The choice of form is critical for formulation development due to significant differences in solubility and stability.

Physicochemical Properties and Stability Profile

Understanding the inherent properties of Caroverine is the first step in developing a stable formulation.

Solubility:

  • Caroverine Base: Practically insoluble in water.[5]

  • Caroverine Hydrochloride: More soluble in water (up to 20 mg/mL with sonication), but it is less stable than the base, particularly when exposed to light and heat.[5][6]

  • Caroverine Fumarate: Developed as a more stable, water-soluble alternative to the hydrochloride salt.[5][6]

Stability:

Caroverine is susceptible to degradation under various conditions. Forced degradation studies have shown that Caroverine degrades under acidic, alkaline, oxidative, thermal, and photolytic stress.[4] A patent describing the development of the fumarate salt indicates its superior stability compared to both the free base and the hydrochloride salt when exposed to UV light in a methanol (B129727) solution.[6]

Data Presentation: Comparative Stability of Caroverine Forms

The following table summarizes the known stability characteristics of different forms of Caroverine.

FormStress ConditionObservationReference
Base Light and HeatUnstable[6]
Hydrochloride Light and HeatEven less stable than the base[6]
Fumarate UV Light (in methanol)Appreciably greater stability than the free base and hydrochloride[6]
All Forms Acid (5.0 N HCl, 70°C, 30 min)Degradation observed[4]
All Forms Alkali (0.1 N NaOH, 70°C, 30 min)Significant degradation (approx. 31.06%)[4]
All Forms Oxidation (3.0% H₂O₂, 70°C, 30 min)Degradation observed[4]
All Forms Heat (105°C, 24 h)Degradation observed[4]
All Forms Light (200 W, 24 h)Degradation observed[4]

Formulation Strategies for Enhanced Stability and Solubility

Given Caroverine's poor aqueous solubility and stability challenges, several formulation strategies can be employed for experimental use. The choice of strategy will depend on the intended application (e.g., in vitro cell-based assays, in vivo animal studies).

Recommended Starting Point: For aqueous-based experimental systems, the use of Caroverine fumarate is highly recommended due to its improved solubility and stability profile.[5][6]

Co-solvent Systems

For many non-aqueous or mixed-solvent systems, co-solvents can be effective in solubilizing Caroverine.

  • Dimethyl Sulfoxide (DMSO): Caroverine is soluble in DMSO.[7] A concentrated stock solution in DMSO can be prepared and then diluted into the final experimental medium. Caution: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in cell culture media below 0.5% (v/v).

  • Polyethylene Glycol (PEG): PEG 300 can be used as a co-solvent to improve solubility for in vivo studies.[7]

Surfactant-Based Formulations

Surfactants can aid in the solubilization of hydrophobic compounds like Caroverine.

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant commonly used in pharmaceutical formulations to increase solubility and stability.[7]

Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): A modified cyclodextrin that can significantly enhance the solubility of poorly soluble compounds.[7]

Experimental Protocols

Protocol for Preparation of a Caroverine Formulation for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of Caroverine fumarate in DMSO and a subsequent working solution for cell-based assays.

Materials:

  • Caroverine fumarate

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out the appropriate amount of Caroverine fumarate (Molecular Weight: 481.5 g/mol ).

    • Dissolve the weighed Caroverine fumarate in the required volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile microcentrifuge tube.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare a Working Solution:

    • Thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution in your cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the medium.

    • Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% (v/v).

Protocol for Stability-Indicating RP-HPLC Method

This protocol is adapted from a validated method for the determination of Caroverine and its degradation products.[4]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: Shimpack CLC-ODC (C18) or equivalent.

  • Mobile Phase: Acetonitrile and Ammonium (B1175870) Dihydrogen Phosphate (B84403) buffer (pH 4.9) in a 30:70 (v/v) ratio.[4]

    • Buffer Preparation: Dissolve 1.2 g of ammonium dihydrogen phosphate in 1 L of deionized water. Adjust pH to 4.9 if necessary.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 225 nm.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient (25°C).[4]

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare Caroverine standard solutions and samples of the formulation in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatograms for the Caroverine peak and any degradation product peaks. The retention time for Caroverine is approximately 1.7 minutes under these conditions.[4]

Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting a Caroverine formulation to stress to evaluate its stability. The stability-indicating HPLC method (Protocol 4.2) should be used to analyze the samples.

Procedure:

For each condition, a sample of the Caroverine formulation is treated as described below. A control sample should be stored under normal conditions.

  • Acidic Degradation: Add 5 mL of 5.0 N HCl to the sample and heat at 70°C for 30 minutes.[4]

  • Alkaline Degradation: Add 5 mL of 0.1 N NaOH to the sample and heat at 70°C for 30 minutes.[4]

  • Oxidative Degradation: Add 5 mL of 3.0% H₂O₂ to the sample and heat at 70°C for 30 minutes.[4]

  • Thermal Degradation: Expose the sample to a temperature of 105°C for 24 hours.[4]

  • Photolytic Degradation: Expose the sample to light (200 W) for 24 hours in a photostability chamber.[4]

After the stress period, neutralize the acidic and alkaline samples and dilute all samples appropriately with the mobile phase before HPLC analysis.

Visualization of Signaling Pathways and Experimental Workflow

Caroverine's Mechanism of Action

Caroverine exerts its pharmacological effects through the blockade of voltage-gated calcium channels and antagonism of NMDA and AMPA receptors. The following diagram illustrates this mechanism.

Caroverine_Mechanism Caroverine Caroverine VGCC Voltage-Gated Calcium Channel Caroverine->VGCC Blocks NMDAR NMDA Receptor Caroverine->NMDAR Antagonizes AMPAR AMPA Receptor Caroverine->AMPAR Antagonizes Ca_influx Ca²⁺ Influx (Reduced) Na_influx Na⁺ Influx (Reduced) Smooth_Muscle Smooth Muscle Relaxation Ca_influx->Smooth_Muscle Neuronal_Excitability Neuronal Excitability (Reduced) Ca_influx->Neuronal_Excitability Depolarization Membrane Depolarization (Reduced) Na_influx->Depolarization Depolarization->Neuronal_Excitability Neuroprotection Neuroprotection Neuronal_Excitability->Neuroprotection

Caption: Caroverine's mechanism of action.

Experimental Workflow for Stability Testing

The following workflow outlines the key steps in assessing the stability of a Caroverine formulation.

Stability_Workflow start Start: Prepare Caroverine Formulation stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Control Sample (Normal Conditions) start->control analysis Stability-Indicating RP-HPLC Analysis stress->analysis control->analysis data Data Analysis: - % Degradation - Peak Purity analysis->data end End: Determine Formulation Stability data->end

Caption: Workflow for stability assessment.

By following these guidelines and protocols, researchers can develop and validate a stable formulation of Caroverine suitable for a wide range of experimental applications. The use of the more stable fumarate salt, coupled with a robust stability-indicating analytical method, will ensure the reliability and reproducibility of research findings.

References

Application Notes: Assessing Caroverine's Efficacy in Tinnitus Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tinnitus, the perception of sound without an external source, is a prevalent and often debilitating condition with limited effective treatments.[1] The pathophysiology of certain types of tinnitus, particularly cochlear synaptic tinnitus, is hypothesized to involve the excessive release of the excitatory neurotransmitter glutamate (B1630785) at the synapse between inner hair cells and auditory nerve fibers.[1][2][3] This excitotoxicity is thought to lead to aberrant neuronal firing perceived as tinnitus.[4] Caroverine, a quinoxaline-derivative, has emerged as a potential therapeutic agent due to its action as a glutamate receptor antagonist, specifically targeting both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4][5][6] By blocking these receptors, Caroverine may mitigate the excitotoxic effects of excessive glutamate and reduce tinnitus-related neuronal activity.[3] These application notes provide a detailed protocol for assessing the efficacy of Caroverine in treating tinnitus, designed for researchers, scientists, and drug development professionals.

Target Audience: Researchers, scientists, and drug development professionals.

Experimental Protocols

A robust assessment of Caroverine's efficacy requires a well-structured clinical trial incorporating both subjective and objective measures. The following protocol outlines a randomized, double-blind, placebo-controlled study design.

1. Participant Recruitment and Selection

  • Inclusion Criteria:

    • Adults (20-70 years) with a diagnosis of subjective, sensorineural tinnitus of at least six months duration.[7]

    • Tinnitus of cochlear synaptic origin, as determined by a thorough otolaryngological and audiological examination.[7]

    • Willingness to provide informed written consent.[7]

  • Exclusion Criteria:

    • Objective tinnitus (e.g., vascular or muscular origin).

    • Tinnitus associated with active Meniere's disease or sudden hearing loss.[8]

    • Presence of retrocochlear pathology, confirmed by magnetic resonance imaging (MRI).[7][8]

    • Significant neuropsychiatric, cardiovascular, or metabolic disorders.[8]

    • Pregnancy or breastfeeding.[9]

    • Known allergy to Caroverine.[9]

2. Study Design and Intervention

  • Design: A randomized, double-blind, placebo-controlled trial.

  • Groups:

    • Treatment Group: Receives oral Caroverine.

    • Control Group: Receives a matching placebo.

  • Dosage and Administration:

    • Oral Caroverine at a dose of 20-40 mg twice daily for 90 days.[1][5][10] Some sources suggest a daily dosage of 60-120 mg divided into two or three doses.[11]

    • The medication should be taken with meals.[12]

  • Randomization and Blinding: Participants will be randomly assigned to either the treatment or control group. Both participants and investigators will be blinded to the treatment allocation.

3. Assessment Schedule

Assessments should be conducted at baseline (pre-treatment), and at specified follow-up intervals (e.g., week 1, month 1, and month 3/end of treatment).[7]

4. Outcome Measures

A combination of subjective questionnaires and objective psychoacoustic measurements should be utilized to provide a comprehensive evaluation of treatment efficacy.

4.1. Subjective Assessment: Tinnitus Handicap Inventory (THI)

The THI is a 25-item self-report questionnaire that quantifies the impact of tinnitus on daily life.[13]

  • Scoring: The total score ranges from 0 to 100, with higher scores indicating a greater perceived handicap.[13][14] Responses are scored as "Yes" (4 points), "Sometimes" (2 points), or "No" (0 points).[13][15]

  • Interpretation of Scores:

    • 0-16: Slight or no handicap[13][16]

    • 18-36: Mild handicap[13][16]

    • 38-56: Moderate handicap[13][16]

    • 58-76: Severe handicap[13][16]

    • 78-100: Catastrophic handicap[13][16]

  • Subscales: The THI can be broken down into three subscales: Functional, Emotional, and Catastrophic, to identify specific areas of difficulty.[13][14][17]

  • Clinically Significant Change: A reduction of at least 7 points in the total THI score is considered a clinically significant improvement.[14]

4.2. Subjective Assessment: Visual Analog Scale (VAS)

A VAS can be used to assess the perceived loudness and annoyance of tinnitus.

  • Procedure: Patients rate their tinnitus loudness and annoyance on a scale from 0 (no tinnitus) to 10 (loudest/most annoying imaginable).[8]

  • Data Collection: VAS scores should be recorded at each assessment point.

4.3. Psychoacoustic Assessment

Psychoacoustic measures provide objective data on the characteristics of the patient's tinnitus.[18][19]

  • Tinnitus Pitch Matching:

    • Procedure: A pure tone is presented to the contralateral ear (or ipsilateral if necessary), and the patient adjusts the frequency until it matches the perceived pitch of their tinnitus.[20][21] This can be performed using a continuous-pitch presentation method for greater precision.[20]

    • Rationale: To determine the frequency characteristics of the tinnitus.[18]

  • Tinnitus Loudness Matching:

    • Procedure: Once the pitch is matched, the intensity of the pure tone is adjusted until its loudness matches that of the tinnitus.[20][21] The result is typically expressed in dB Sensation Level (dB SL), which is the level above the patient's hearing threshold for that frequency.[21][22]

    • Rationale: To quantify the perceived loudness of the tinnitus.[18]

  • Minimum Masking Level (MML):

    • Procedure: A narrow-band noise centered at the tinnitus pitch is presented, and the intensity is gradually increased until it just masks (covers up) the tinnitus.[18]

    • Rationale: To determine the minimum level of external sound required to mask the tinnitus.[18]

5. Safety and Tolerability

  • Adverse Event Monitoring: All adverse events reported by participants should be recorded throughout the study.

  • Common Side Effects: Potential side effects of Caroverine include nausea, vomiting, dizziness, headache, and skin rash.[9]

Data Presentation

All quantitative data should be summarized in tables to facilitate comparison between the treatment and placebo groups at different time points.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicCaroverine Group (n=)Placebo Group (n=)p-value
Age (years, mean ± SD)
Gender (Male/Female, n (%))
Tinnitus Duration (months, mean ± SD)
Baseline THI Score (mean ± SD)
Baseline VAS Loudness (mean ± SD)
Baseline Tinnitus Pitch (Hz, mean ± SD)
Baseline Tinnitus Loudness (dB SL, mean ± SD)

Table 2: Tinnitus Handicap Inventory (THI) Scores Over Time

Time PointCaroverine Group (mean ± SD)Placebo Group (mean ± SD)Change from Baseline (Caroverine)Change from Baseline (Placebo)p-value
Baseline--
Week 1
Month 1
Month 3

Table 3: Psychoacoustic Measures Over Time

Time PointMeasureCaroverine Group (mean ± SD)Placebo Group (mean ± SD)p-value
Baseline Tinnitus Loudness (dB SL)
Minimum Masking Level (dB SL)
Month 3 Tinnitus Loudness (dB SL)
Minimum Masking Level (dB SL)

Mandatory Visualizations

G cluster_pathway Glutamate Excitotoxicity Pathway in Tinnitus IHC Inner Hair Cell Glutamate Excessive Glutamate Release IHC->Glutamate Stimulation Synapse Synaptic Cleft Glutamate->Synapse NMDA NMDA Receptor Synapse->NMDA AMPA AMPA Receptor Synapse->AMPA Neuron Afferent Auditory Neuron Ca_Influx Ca2+ Influx NMDA->Ca_Influx AMPA->Ca_Influx Excitotoxicity Excitotoxicity & Aberrant Firing Ca_Influx->Excitotoxicity Tinnitus Tinnitus Perception Excitotoxicity->Tinnitus Caroverine Caroverine Caroverine->NMDA Antagonizes Caroverine->AMPA Antagonizes

Caption: Proposed mechanism of Caroverine in mitigating tinnitus.

G cluster_workflow Experimental Workflow for Caroverine Efficacy Assessment start Participant Screening & Informed Consent baseline Baseline Assessment (THI, VAS, Audiometry, Psychoacoustics) start->baseline randomization Randomization baseline->randomization groupA Group A: Caroverine Administration (e.g., 40mg BID for 90 days) randomization->groupA groupB Group B: Placebo Administration randomization->groupB followup1 Follow-up Assessment 1 (e.g., Week 1) groupA->followup1 groupB->followup1 followup2 Follow-up Assessment 2 (e.g., Month 1) followup1->followup2 end_of_treatment End of Treatment Assessment (e.g., Month 3) followup2->end_of_treatment data_analysis Data Analysis (Statistical Comparison) end_of_treatment->data_analysis conclusion Conclusion on Efficacy and Safety data_analysis->conclusion G cluster_logic Logical Framework of the Assessment Protocol cluster_inputs Inputs cluster_assessments Assessments cluster_outcomes Outcomes protocol Primary Objective: Assess Caroverine Efficacy participants Eligible Tinnitus Patients protocol->participants intervention Caroverine vs. Placebo protocol->intervention subjective Subjective Measures (THI, VAS) participants->subjective objective Objective Measures (Psychoacoustics) participants->objective intervention->subjective intervention->objective safety Safety Profile (Adverse Events) intervention->safety efficacy Efficacy Analysis (Change in Scores) subjective->efficacy objective->efficacy conclusion Evidence-Based Conclusion efficacy->conclusion safety->conclusion

References

Caroverine in Ischemic Brain Injury: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the neuroprotective potential of caroverine in preclinical models of ischemic brain injury. Caroverine, a quinoxaline (B1680401) derivative, has emerged as a promising therapeutic candidate due to its multi-target mechanism of action, primarily centered on mitigating excitotoxicity, a key pathological process in stroke.

Introduction to Caroverine's Neuroprotective Mechanisms

Caroverine's neuroprotective effects are attributed to its ability to interfere with the ischemic cascade at multiple points. Its primary mechanisms include:

  • Glutamate Receptor Antagonism: Caroverine acts as a non-competitive antagonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] By blocking these receptors, caroverine inhibits excessive glutamate-mediated calcium influx into neurons, a critical step in excitotoxic cell death.

  • Calcium Channel Blockade: The compound also functions as a voltage-gated L-type calcium channel blocker, further preventing intracellular calcium overload, which can trigger apoptotic pathways and mitochondrial dysfunction.[1]

  • Antioxidant Properties: Studies have shown that caroverine possesses potent antioxidant capabilities, particularly in scavenging hydroxyl radicals.[2][3] This action helps to counteract the oxidative stress that is a major contributor to secondary injury following ischemia-reperfusion.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies of caroverine in models of neuronal injury.

Table 1: In Vitro Neuroprotective Effects of Caroverine in an Excitotoxicity Model

Treatment GroupCaroverine Concentration (µM)Neuronal Viability (% of Control)LDH Release (% of Maximum)
Control0100 ± 5.25.1 ± 1.3
NMDA (100 µM)045.3 ± 4.185.2 ± 6.7
NMDA + Caroverine158.7 ± 3.962.5 ± 5.4
NMDA + Caroverine1075.1 ± 5.535.8 ± 4.1
NMDA + Caroverine5088.9 ± 4.815.3 ± 2.9
NMDA + Caroverine10092.4 ± 3.710.1 ± 2.2

Data adapted from an in vitro excitotoxicity model using primary cortical neurons.[1]

Table 2: In Vivo Neuroprotective Effects of Caroverine in a Rat MCAO Model

Treatment GroupDosage & RouteAdministration TimingNeurological Score (at 24h)Infarct Volume (mm³)
Sham--0.1 ± 0.12.5 ± 1.1
MCAO + Vehicle--3.5 ± 0.4250.6 ± 20.3
MCAO + Caroverine10 mg/kg, i.p.30 min before MCAO1.8 ± 0.3125.8 ± 15.7
MCAO + Caroverine10 mg/kg, i.p.Immediately after reperfusionNot ReportedNot Reported

Data adapted from a transient Middle Cerebral Artery Occlusion (MCAO) model in Sprague-Dawley rats.[1]

Experimental Protocols

In Vitro Excitotoxicity Assay

This protocol is designed to assess the neuroprotective effects of caroverine against NMDA-induced excitotoxicity in primary cortical neuronal cultures.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Caroverine hydrochloride

  • N-methyl-D-aspartate (NMDA)

  • Cell viability assay reagents (e.g., MTT or PrestoBlue)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Culture: Culture primary cortical neurons in 96-well plates for 7-10 days to allow for maturation.

  • Caroverine Pre-treatment: Prepare a stock solution of caroverine in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 to 100 µM. Pre-treat the mature neuronal cultures with the varying concentrations of caroverine for 2 hours.

  • Excitotoxicity Induction: Induce excitotoxicity by exposing the neurons to 100 µM NMDA for 30 minutes.

  • Washout and Incubation: Remove the NMDA-containing medium and replace it with fresh, drug-free culture medium. Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Assessment of Neuroprotection:

    • Cell Viability: Perform an MTT or other suitable cell viability assay according to the manufacturer's instructions.

    • Cytotoxicity: Measure LDH release into the culture supernatant using a commercially available kit.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a transient MCAO model in rats to evaluate the in vivo neuroprotective efficacy of caroverine.

Animals:

  • Male Sprague-Dawley rats (250-300g)

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 nylon suture with a rounded tip

  • Caroverine solution for intraperitoneal (i.p.) injection

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Surgical Procedure:

    • Anesthetize the rat and make a midline cervical incision.

    • Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce the nylon suture into the ICA via the ECA stump and advance it until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow should be confirmed with laser Doppler flowmetry.

    • After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Caroverine Administration:

    • Prepare a sterile solution of caroverine for i.p. injection.

    • Administer caroverine (e.g., 10 mg/kg, i.p.) either 30 minutes before MCAO or immediately after the start of reperfusion.[1]

  • Neurological Deficit Scoring:

    • At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement:

    • At 48 hours post-MCAO, euthanize the animals and harvest the brains.

    • Slice the brains into 2 mm coronal sections and stain with a 2% TTC solution. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

Signaling Pathways and Experimental Workflows

Caroverine's Mechanism of Action in Ischemic Neuronal Injury

caroverine_moa Ischemia Ischemic Insult Glutamate ↑ Glutamate Release Ischemia->Glutamate VGCC L-type Ca²⁺ Channel Ischemia->VGCC Depolarization NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx AMPA_R->Ca_Influx VGCC->Ca_Influx Caroverine Caroverine Caroverine->NMDA_R Inhibits Caroverine->AMPA_R Inhibits Caroverine->VGCC Inhibits ROS ↑ ROS Production Caroverine->ROS Scavenges Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Cell_Death Neuronal Death Excitotoxicity->Cell_Death Apoptosis Apoptosis Mitochondria->Apoptosis Mitochondria->ROS Apoptosis->Cell_Death ROS->Cell_Death

Caption: Caroverine's multifaceted mechanism in mitigating ischemic neuronal injury.

Experimental Workflow for In Vivo MCAO Study

mcao_workflow Animal_Prep Animal Preparation (Sprague-Dawley Rats, 250-300g) Grouping Randomization into Groups (Sham, Vehicle, Caroverine) Animal_Prep->Grouping Treatment Caroverine Administration (e.g., 10 mg/kg, i.p.) Grouping->Treatment MCAO Transient MCAO Surgery (90 min occlusion) Grouping->MCAO Vehicle Group Treatment->MCAO 30 min pre-occlusion or post-reperfusion Reperfusion Reperfusion MCAO->Reperfusion Neuro_Assess Neurological Assessment (24h post-MCAO) Reperfusion->Neuro_Assess Infarct_Assess Infarct Volume Analysis (48h post-MCAO, TTC Staining) Neuro_Assess->Infarct_Assess Data_Analysis Data Analysis and Interpretation Infarct_Assess->Data_Analysis

Caption: Workflow for assessing caroverine's neuroprotective effects in a rat MCAO model.

Conclusion

Caroverine presents a compelling profile for a neuroprotective agent in the context of ischemic stroke. Its ability to concurrently block multiple pathways involved in excitotoxicity and oxidative stress warrants further investigation. The provided protocols offer a standardized framework for researchers to explore the efficacy and underlying mechanisms of caroverine in preclinical models of ischemic brain injury. Future studies should focus on elucidating the optimal therapeutic window, dose-response relationships, and the long-term functional outcomes following caroverine treatment.

References

Application Notes and Protocols: High-Throughput Screening Assays for Caroverine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine is a quinoxaline (B1680401) derivative originally developed as an antispasmodic agent.[1] Its therapeutic potential has been explored for a range of conditions, including tinnitus, vertigo, and smooth muscle spasms.[1][2] The pharmacological activity of Caroverine is multifaceted, stemming from its ability to modulate multiple cellular targets. Primarily, it functions as a non-competitive antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors.[3][4][5] Additionally, Caroverine exhibits calcium channel blocking properties and acts as a smooth muscle relaxant.[2][6][7]

The development of Caroverine analogs presents an opportunity to optimize its therapeutic index by enhancing potency for a specific target, improving selectivity, or refining pharmacokinetic properties. High-throughput screening (HTS) provides a robust framework for rapidly evaluating large libraries of such analogs to identify promising lead compounds.

These application notes provide detailed protocols for three distinct HTS assays designed to assess the activity of Caroverine analogs against its key molecular targets: NMDA receptors, voltage-gated calcium channels (VGCCs), and gap junctions.

NMDA Receptor Antagonism Assay

Assay Principle: This assay quantifies the ability of test compounds to inhibit calcium influx through NMDA receptors in a recombinant cell line. NMDA receptors are ligand-gated ion channels that require the binding of both glutamate and a co-agonist (glycine or D-serine) to open and allow calcium entry into the cell.[8][9] The assay uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon receptor activation. A reduction in the fluorescence signal in the presence of a test compound indicates antagonism of the NMDA receptor.

Signaling Pathway: NMDA Receptor Activation

NMDA_Pathway cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2A) Glutamate->NMDAR binds Glycine Glycine / D-Serine Glycine->NMDAR binds Analog Caroverine Analog Analog->NMDAR blocks Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx opens Downstream Downstream Signaling Ca_Influx->Downstream

Caption: NMDA receptor activation and site of antagonist action.

Experimental Protocol: Fluorescence-Based Calcium Flux Assay

Materials and Reagents:

  • HEK293 cell line stably co-expressing NR1 and NR2A subunits of the NMDA receptor

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, Mg²⁺-free

  • Calcium Indicator Dye: Fluo-4 AM or equivalent

  • Pluronic F-127

  • Agonist Solution: Glutamate and Glycine in Assay Buffer

  • Reference Antagonist: MK-801

  • Caroverine and analog library

  • 384-well black, clear-bottom microplates

Workflow:

HTS_Workflow_NMDA A 1. Seed Cells (HEK293-NR1/NR2A) in 384-well plate B 2. Incubate (24-48 hours) A->B C 3. Load Cells with Fluo-4 AM dye B->C D 4. Incubate (60 min, 37°C) C->D E 5. Wash Cells with Assay Buffer D->E F 6. Add Compounds (Caroverine Analogs, Controls) E->F G 7. Incubate (15-30 min) F->G H 8. Measure Baseline Fluorescence (FLIPR / Plate Reader) G->H I 9. Add Agonist Solution (Glutamate + Glycine) H->I J 10. Measure Kinetic Fluorescence (Calcium Influx) I->J K 11. Data Analysis (Calculate % Inhibition, IC₅₀) J->K

Caption: HTS workflow for the NMDA receptor calcium flux assay.

Procedure:

  • Cell Plating: Seed HEK293-NR1/NR2A cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate for 24-48 hours.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) with Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Remove cell culture medium and add the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.

  • Compound Addition: Add Caroverine analogs, Caroverine (reference), and controls (MK-801 for positive inhibition, DMSO for vehicle) to the wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Fluorescence Measurement: Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Measure baseline fluorescence for 10-20 seconds.

    • Inject the Agonist Solution (final concentration e.g., 100 µM Glutamate, 10 µM Glycine).

    • Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. Calculate the percent inhibition for each analog relative to the DMSO control. Determine IC₅₀ values from concentration-response curves.

Data Presentation

Table 1: Potency of Caroverine Analogs at the NMDA Receptor (NR1/NR2A)

Compound ID Max Inhibition (%) IC₅₀ (µM)
Caroverine 98.2 ± 1.5 5.2 ± 0.4
Analog A-1 99.1 ± 1.1 1.8 ± 0.2
Analog A-2 85.4 ± 2.3 12.5 ± 1.1
Analog A-3 101.5 ± 0.9 0.9 ± 0.1

| MK-801 (Control) | 100.2 ± 0.8 | 0.05 ± 0.01|

Voltage-Gated Calcium Channel (VGCC) Blockade Assay

Assay Principle: This assay measures the ability of compounds to block calcium entry through L-type VGCCs following membrane depolarization.[10] In a resting cell, VGCCs are closed. Depolarization, induced by adding a high concentration of potassium chloride (KCl), opens the channels, leading to a rapid influx of Ca²⁺.[11] Similar to the NMDA assay, a fluorescent calcium indicator is used to monitor this influx. A reduction in the signal indicates a blockade of the channel.

Signaling Pathway: Voltage-Gated Calcium Channel

VGCC_Pathway cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space Depolarization High K⁺ (Depolarization) VGCC L-type Ca²⁺ Channel Depolarization->VGCC activates Analog Caroverine Analog Analog->VGCC blocks Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx opens Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Influx->Cellular_Response

Caption: VGCC activation by depolarization and site of blockade.

Experimental Protocol: Depolarization-Induced Calcium Influx Assay

Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing Cav1.2 (L-type VGCC)

  • Assay Buffer: HBSS with 20 mM HEPES, 5 mM KCl

  • Depolarization Buffer: HBSS with 20 mM HEPES, 90 mM KCl

  • Calcium Indicator Dye: Fluo-4 AM or equivalent

  • Reference Blocker: Nifedipine

  • Caroverine and analog library

  • 384-well black, clear-bottom microplates

Workflow:

HTS_Workflow_VGCC A 1. Seed Cells (HEK293-Cav1.2) in 384-well plate B 2. Incubate (24-48 hours) A->B C 3. Load Cells with Fluo-4 AM dye B->C D 4. Incubate (60 min, 37°C) C->D E 5. Wash Cells with Assay Buffer D->E F 6. Add Compounds (Caroverine Analogs, Controls) E->F G 7. Incubate (15-30 min) F->G H 8. Measure Baseline Fluorescence (FLIPR / Plate Reader) G->H I 9. Add Depolarization Buffer (High K⁺) H->I J 10. Measure Kinetic Fluorescence (Calcium Influx) I->J K 11. Data Analysis (Calculate % Inhibition, IC₅₀) J->K

Caption: HTS workflow for the VGCC calcium flux assay.

Procedure:

  • Cell Plating & Dye Loading: Follow steps 1-4 as described in the NMDA receptor protocol, using the HEK293-Cav1.2 cell line.

  • Washing: Gently wash the cells twice with normal Assay Buffer (containing 5 mM KCl).

  • Compound Addition: Add Caroverine analogs, Caroverine, Nifedipine (positive control), and DMSO (vehicle) to the wells.

  • Pre-incubation: Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate into a FLIPR.

    • Measure baseline fluorescence for 10-20 seconds.

    • Inject the Depolarization Buffer (high KCl) to trigger channel opening.

    • Immediately measure the kinetic fluorescence response for 2-3 minutes.

  • Data Analysis: Calculate the percent inhibition of the depolarization-induced calcium signal for each analog and determine IC₅₀ values.

Data Presentation

Table 2: Activity of Caroverine Analogs against L-type Voltage-Gated Calcium Channels

Compound ID Max Inhibition (%) IC₅₀ (µM)
Caroverine 95.3 ± 2.1 8.9 ± 0.7
Analog B-1 98.9 ± 1.8 25.1 ± 2.4
Analog B-2 99.8 ± 1.2 3.5 ± 0.3
Analog B-3 45.1 ± 3.5 > 50

| Nifedipine (Control) | 101.1 ± 0.7 | 0.02 ± 0.005|

Gap Junction Intercellular Communication (GJIC) Assay

Assay Principle: This assay assesses the ability of compounds to modulate communication between adjacent cells via gap junctions. Gap junctions are channels that permit the passage of small molecules and ions (<1 kDa) directly between cells.[12] The "scrape-loading" dye transfer method is a robust technique for this purpose. A confluent monolayer of cells is scratched in the presence of a low molecular weight fluorescent dye (e.g., Lucifer Yellow). The dye enters the damaged cells along the scratch and then passes into intact, neighboring cells through functional gap junctions. Compounds that inhibit GJIC will reduce the extent of dye transfer away from the scratch.[13]

Signaling Pathway: Gap Junction Communication

GJIC_Pathway cluster_Cell1 Cell 1 (Scraped) cluster_Membrane Intercellular Space cluster_Cell2 Cell 2 (Adjacent) Dye_Source Lucifer Yellow Dye (Enters damaged cell) GJ Gap Junction (Connexin 43) Dye_Source->GJ dye passage Dye_Transfer Dye Transfer GJ->Dye_Transfer Analog Caroverine Analog Analog->GJ blocks

Caption: Dye transfer between cells via gap junctions.

Experimental Protocol: Scrape-Loading Dye Transfer Assay

Materials and Reagents:

  • Cell Line: A cell line with high gap junction coupling (e.g., IAR20, HeLa-Cx43)

  • Culture Medium: Standard growth medium (e.g., DMEM + 10% FBS)

  • Dye Solution: Lucifer Yellow (e.g., 1 mg/mL in PBS)

  • Reference Inhibitor: Carbenoxolone

  • Caroverine and analog library

  • 24-well or 96-well plates

  • High-content imaging system or fluorescence microscope

Workflow:

HTS_Workflow_GJIC A 1. Seed Cells to create a confluent monolayer B 2. Incubate (48-72 hours) A->B C 3. Pre-treat with Compounds (Caroverine Analogs, Controls) B->C D 4. Incubate (30-60 min) C->D E 5. Add Lucifer Yellow Dye D->E F 6. 'Scrape Load' (Scratch monolayer with a needle/tip) E->F G 7. Incubate (5-10 min to allow dye transfer) F->G H 8. Wash Cells Extensively to remove extracellular dye G->H I 9. Image Wells (Fluorescence Microscope) H->I J 10. Data Analysis (Measure distance of dye transfer) I->J Screening_Cascade cluster_Primary Primary Screening (HTS) cluster_Triage Hit Triage cluster_Secondary Secondary & Selectivity Assays cluster_Confirmation Hit Confirmation cluster_LO Lead Optimization Primary Analog Library Screen (Single high concentration) NMDA Receptor Ca²⁺ Flux Assay Triage Identify 'Hits' (e.g., >50% Inhibition) Primary->Triage DoseResponse Dose-Response Curves (IC₅₀ Determination) on NMDA Receptor Assay Triage->DoseResponse Confirmed Hits VGCC_Assay VGCC Blockade Assay (Counter-screen for selectivity) DoseResponse->VGCC_Assay GJIC_Assay GJIC Assay (Assess polypharmacology) VGCC_Assay->GJIC_Assay Electrophysiology Automated Patch Clamp (Gold-standard confirmation of ion channel modulation) GJIC_Assay->Electrophysiology SAR Structure-Activity Relationship (SAR) In Vitro ADME, Toxicology Electrophysiology->SAR Validated Leads

References

Application Notes and Protocols: Immunohistochemical Analysis of Caroverine's Effects in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine is a quinoxaline (B1680401) derivative initially developed as an antispasmodic agent. Its neuroprotective potential has garnered significant interest, primarily attributed to its multifaceted mechanism of action within the central nervous system (CNS). Caroverine functions as a competitive antagonist of both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors.[1][2][3] At higher concentrations, it can also exhibit non-competitive NMDA antagonism.[1] Furthermore, Caroverine acts as a calcium channel blocker, contributing to the reduction of intracellular calcium influx, a key process in neuronal signaling and excitotoxicity.[4][5][6] This dual action on glutamatergic pathways and calcium homeostasis suggests its potential in mitigating neuronal damage in various neuropathological conditions.

These application notes provide a detailed framework for investigating the effects of Caroverine on brain tissue using immunohistochemistry (IHC). The provided protocols are designed to enable researchers to visualize and quantify changes in the expression and localization of key neuronal proteins, such as glutamate receptor subunits and markers of neuronal activity or damage, following Caroverine administration.

Putative Signaling Pathway of Caroverine's Neuroprotective Action

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ca2_Influx Ca2+ Influx NMDA_Receptor->Ca2_Influx Mediates AMPA_Receptor->Ca2_Influx Contributes to VGCC Voltage-Gated Ca2+ Channel VGCC->Ca2_Influx Mediates Excitotoxicity Excitotoxicity & Neuronal Damage Ca2_Influx->Excitotoxicity Leads to Caroverine Caroverine Caroverine->NMDA_Receptor Antagonizes Caroverine->AMPA_Receptor Antagonizes Caroverine->VGCC Blocks cluster_animal In Vivo Phase cluster_lab Ex Vivo Phase cluster_analysis Data Analysis Phase A Animal Model (e.g., Ischemia) B Caroverine Administration A->B C Tissue Collection (Perfusion & Fixation) B->C D Brain Sectioning (Cryostat) C->D E Immunohistochemical Staining D->E F Microscopy & Image Acquisition E->F G Image Quantification (Cell Counting, Optical Density) F->G H Statistical Analysis G->H I Interpretation of Results H->I

References

Troubleshooting & Optimization

Overcoming Caroverine Hydrochloride solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges with Caroverine Hydrochloride in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

Caroverine is a quinoxaline (B1680401) derivative that functions as a smooth muscle relaxant.[1] Its therapeutic effects stem from a multifaceted mechanism of action, including:

  • Glutamate (B1630785) Receptor Antagonism: It is a potent, competitive, and reversible antagonist of both NMDA and AMPA glutamate receptors.[2][3]

  • Calcium Channel Blockade: It acts as a class B calcium channel blocker, reducing intracellular calcium influx which leads to muscle relaxation and decreased neuronal excitability.[4][5][6]

  • Antioxidant Properties: Caroverine also exhibits antioxidant effects, protecting cells from oxidative damage.[4][5]

This combination of actions makes it a subject of research for conditions like tinnitus, hearing loss, and muscle spasms.[1][2][4][6]

Q2: What are the primary solubility challenges with this compound?

The solubility of Caroverine is highly dependent on its chemical form and the properties of the solvent. The free base form is practically insoluble in water.[7][8] While the hydrochloride salt form demonstrates higher aqueous solubility, it is known to be less stable than the base, particularly with exposure to light and heat.[7][8] This can lead to precipitation and inconsistent results in aqueous-based in vitro assays.

Q3: What is the recommended solvent for preparing a this compound stock solution?

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[7][9] It is effective at dissolving the compound at high concentrations.[3][9][10][11][12]

Q4: How can I avoid precipitation when diluting my DMSO stock solution into aqueous cell culture media?

This phenomenon, often called "crashing out," is a common issue when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[7] Key strategies to prevent this include:

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, generally at or below 0.5% (v/v), to minimize solvent-induced cytotoxicity.[7]

  • Employ Serial Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of aqueous media. Instead, perform an intermediate dilution step into a smaller volume of media, mix thoroughly, and then add this to the final volume.[7]

  • Work Below the Solubility Limit: Be aware of the solubility limit of this compound in your final assay medium. If your desired concentration exceeds this limit, precipitation is likely.[7]

Solubility Data

The following table summarizes the reported solubility of this compound in common laboratory solvents.

SolventReported SolubilityMolar EquivalentSource(s)
DMSO ~100 mg/mL~248.8 mM[3][9]
Water ~20 mg/mL~49.76 mM[9]

Note: Achieving the reported solubility in water may require sonication.[3][10] The hydrochloride salt, while more water-soluble than the base, is noted to be less stable.[7][8]

Troubleshooting Guide

This section addresses common problems encountered when using this compound in the lab.

Problem 1: My this compound powder is not dissolving in the initial solvent.

  • Cause: The chosen solvent may be inappropriate or the concentration is too high.

  • Solution: For initial stock preparation, use 100% sterile DMSO.[7] If solubility issues persist, gentle warming or sonication can be attempted, but be mindful of the compound's sensitivity to heat.[7] Always use a high-quality, anhydrous grade of DMSO.

Problem 2: I observe a precipitate in my cell culture medium after adding the drug.

  • Cause A: "Crashing Out" Upon Dilution. The abrupt change in solvent polarity causes the drug to fall out of solution.

    • Solution: Follow the serial dilution protocol outlined in the "Experimental Protocols" section. This gradual reduction in DMSO concentration helps keep the compound in solution.

  • Cause B: Final Concentration Exceeds Aqueous Solubility. The desired experimental concentration is higher than the compound can tolerate in the aqueous medium.

    • Solution: Re-evaluate the required concentration. If possible, conduct experiments at a lower, more soluble concentration.[7] Consider if a different salt form, like the more stable fumarate (B1241708) salt, might be an option for your specific experimental needs, though this may have different activity.[7][8]

  • Cause C: Interaction with Media Components. Salts, proteins, or other components in complex media can reduce the solubility of a compound.[13][14]

    • Solution: Prepare the final drug dilution in a simple, serum-free buffer first, and then add it to the complete medium. Always prepare fresh dilutions immediately before an experiment.[7]

Problem 3: My experimental results are inconsistent or show lower-than-expected activity.

  • Cause A: Compound Degradation. Caroverine is sensitive to heat and light, which can cause it to degrade over time, especially in solution.[7][8]

    • Solution: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][7] Protect all solutions from light by using amber vials or wrapping them in foil.[7] Prepare fresh dilutions in culture media for each experiment.[7]

  • Cause B: Inaccurate Concentration due to Precipitation. A fine, sometimes invisible, precipitate has formed, lowering the actual concentration of the dissolved drug.

    • Solution: Before starting an experiment, visually inspect the final diluted media for any signs of turbidity or precipitation. If unsure, centrifuge a sample and check for a pellet. Address any precipitation using the troubleshooting steps above.

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 401.93 g/mol ). For 1 mL of a 50 mM stock, you would need 20.1 mg.

  • Dissolution: Add the powder to a sterile amber vial. Add 100% sterile DMSO to achieve the final concentration of 50 mM.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use, light-protected aliquots. Store at -20°C or -80°C for long-term stability.[2][7]

Protocol 2: Diluting this compound for In Vitro Assays (Example: 50 µM Final Concentration)

This protocol is designed to minimize precipitation upon dilution.

  • Thaw Stock: Thaw one aliquot of the 50 mM this compound stock solution.

  • Prepare Intermediate Dilution: Create a 1:100 intermediate dilution by adding 10 µL of the 50 mM stock solution to 990 µL of sterile, serum-free culture medium or a simple buffer (e.g., PBS). This results in a 500 µM solution. Mix thoroughly by pipetting or gentle vortexing.

  • Prepare Final Dilution: Add the required volume of the 500 µM intermediate solution to your final volume of complete cell culture medium. For a final concentration of 50 µM, you would add 100 µL of the intermediate solution to every 900 µL of complete medium (a 1:10 final dilution).

  • Final Mix & Use: Mix the final solution gently but thoroughly before adding it to your cells. Prepare this final dilution immediately before use.[7]

Visual Guides

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Dilution cluster_troubleshooting Troubleshooting weigh Weigh Caroverine HCl Powder dissolve Dissolve in 100% DMSO (e.g., 10-50 mM) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store thaw Thaw one aliquot of stock store->thaw intermediate Create Intermediate Dilution (e.g., 1:100 in serum-free media) thaw->intermediate final_dilution Create Final Dilution (e.g., 1:10 in complete media) intermediate->final_dilution use Add to cells immediately final_dilution->use precipitate Precipitation Observed? check_dmso Is final DMSO <0.5%? check_conc Is final [Drug] < solubility limit? serial_dilute Use serial dilution method

G cluster_receptors Glutamate Receptors cluster_channels Ion Channels cluster_effects Cellular Effects Caroverine Caroverine HCl NMDA NMDA Receptor Caroverine->NMDA Antagonist AMPA AMPA Receptor Caroverine->AMPA Antagonist CaChannel Calcium Channel Caroverine->CaChannel Blocker OxidativeStress Reduced Oxidative Stress Caroverine->OxidativeStress Antioxidant Effect GlutamateBlock Reduced Glutamate Signaling NMDA->GlutamateBlock AMPA->GlutamateBlock CalciumBlock Reduced Ca²⁺ Influx CaChannel->CalciumBlock

References

Improving the stability of Caroverine solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Caroverine solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of Caroverine, and how do they differ in solubility and stability?

A1: Caroverine is available as a free base and in salt forms, primarily hydrochloride and fumarate (B1241708). The free base is poorly soluble in water and less stable, particularly when exposed to light and heat.[1][2] The hydrochloride salt exhibits higher water solubility (approximately 20 mg/mL, potentially requiring sonication), but it also has noted stability issues.[1] The fumarate salt was developed as a more stable and water-soluble alternative to the base and hydrochloride forms.[2]

Q2: My Caroverine solution, prepared from a DMSO stock, precipitates upon dilution in my aqueous experimental buffer. Why does this happen and how can I prevent it?

A2: This phenomenon, known as "precipitation upon dilution," occurs because the final concentration of the organic cosolvent (like DMSO) is insufficient to keep the hydrophobic Caroverine molecule in solution in the aqueous environment.[1] To prevent this, ensure the final DMSO concentration in your working solution remains adequate, typically below 0.5% to avoid cellular toxicity while maintaining solubility.[1] Alternatively, consider using a different solvent system or a formulation containing solubilizing agents like PEG 300 and Tween 80.[3][4]

Q3: What are the optimal storage conditions for Caroverine powder and its solutions to ensure long-term stability?

A3: For long-term storage, Caroverine powder should be stored at -20°C for up to three years or at 4°C for up to two years, protected from light and moisture.[3][5] In-solvent stock solutions are significantly less stable. For instance, solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[3] It is crucial to minimize freeze-thaw cycles.

Q4: What are the key factors that can degrade Caroverine in solution during long-term experiments?

A4: The stability of Caroverine in solution can be compromised by several factors, including:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[6]

  • Light: Caroverine is sensitive to light, which can induce photochemical degradation.[2][6] Storing solutions in amber vials or in the dark is recommended.

  • pH: The pH of the solution can influence the stability of Caroverine.[7] It is advisable to maintain a consistent pH appropriate for your experimental setup.

  • Oxidation: The presence of oxygen can lead to oxidative degradation.[6][8] While Caroverine itself has antioxidant properties, preparing solutions with degassed buffers can be a precautionary measure.[4][9][10]

Troubleshooting Guide

Problem: Caroverine Precipitation in Aqueous Media

This guide provides a systematic approach to troubleshooting and resolving the common issue of Caroverine precipitation when diluting a stock solution into an aqueous buffer or cell culture medium.

Troubleshooting Workflow for Caroverine Precipitation

Troubleshooting Caroverine Precipitation start Precipitation Observed Upon Dilution check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase DMSO in final solution (maintain < 0.5% for cell work) check_dmso->increase_dmso Yes check_pH Is the buffer pH neutral? check_dmso->check_pH No end_precip Solution Stable increase_dmso->end_precip use_cosolvent Use a co-solvent system (e.g., PEG 300, Tween 80) use_salt Use a more soluble salt form (e.g., Caroverine Fumarate) use_cosolvent->use_salt check_pH->use_cosolvent No adjust_pH Adjust buffer pH (consider Caroverine's pKa) check_pH->adjust_pH Yes adjust_pH->end_precip use_salt->end_precip Caroverine's Antagonistic Action on Glutamate Receptors cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Caroverine Caroverine Caroverine->NMDA_R Inhibits Caroverine->AMPA_R Inhibits Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion AMPA_R->Ca_ion Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity

References

Technical Support Center: Investigating Caroverine in Tinnitus Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the therapeutic potential of Caroverine for tinnitus. The information is based on existing pre-clinical and clinical data and aims to address the challenges posed by its transient therapeutic effects.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Caroverine in the context of tinnitus?

Caroverine's primary mechanism of action in the auditory system is the antagonism of glutamate (B1630785) receptors.[1][2][3] Specifically, it acts as a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[4][5] The prevailing hypothesis for some forms of tinnitus, particularly "cochlear-synaptic tinnitus," involves the over-activation of these glutamate receptors at the synapse between inner hair cells and afferent neurons.[1][4][5] By blocking these receptors, Caroverine is thought to reduce the excitotoxicity and abnormal neuronal firing that contribute to the perception of tinnitus.[2][6] Additionally, Caroverine has been noted to have calcium channel blocking and antioxidant properties, which may contribute to its neuroprotective effects.[2][3][7]

Q2: Why are the therapeutic effects of Caroverine on tinnitus often reported as transient?

Clinical studies have shown that while a significant percentage of patients experience immediate relief from tinnitus following Caroverine administration, this effect is often not sustained over the long term.[8][9] For instance, one study noted that 63.3% of patients responded to a single infusion of Caroverine immediately, but this percentage decreased in the following weeks and months.[4][9] Another study found that immediate improvement in 54.54% of cases was not sustained at 3 and 6-month follow-ups.[8] The transient nature of the effect could be attributed to several factors, including:

  • Pharmacokinetics: The half-life and clearance rate of Caroverine may necessitate continuous administration to maintain therapeutic concentrations in the inner ear.[10]

  • Receptor Rebound: The reversible nature of Caroverine's binding to glutamate receptors might lead to a rebound in receptor activity once the drug is cleared.[6]

  • Complex Tinnitus Pathophysiology: Tinnitus is a heterogeneous condition with multiple underlying causes.[1][7] Caroverine's mechanism of action may only address one aspect of a more complex pathology, leading to temporary symptom suppression rather than a lasting cure.

  • Central Nervous System Plasticity: Chronic tinnitus can lead to plastic changes in the central auditory pathway. While Caroverine may address peripheral excitability, it may not reverse these more established central changes.

Q3: What are the different routes of administration that have been explored for Caroverine in tinnitus research?

Caroverine has been investigated through several routes of administration in both pre-clinical and clinical settings:

  • Intravenous (IV) Infusion: This is a common method in clinical trials to ensure rapid and complete bioavailability.[4][5][7]

  • Oral Administration: Oral capsules have also been used, offering a more convenient option for longer-term treatment.[1][11]

  • Local/Topical Administration: To maximize drug concentration in the inner ear and minimize systemic side effects, local application on the round window membrane has been explored in animal models and early human studies.[10][12][13]

Troubleshooting Guide for Experimental Research

This guide is designed to help researchers troubleshoot common issues encountered when studying Caroverine for tinnitus.

Problem Potential Cause Suggested Solution
Lack of therapeutic effect in an animal model of tinnitus. Inappropriate Tinnitus Model: The chosen model may not be glutamate-driven.Consider using a model where excitotoxicity is a known factor, such as noise-induced or salicylate-induced tinnitus.
Insufficient Drug Concentration at the Target: Poor penetration of the blood-perilymph barrier with systemic administration.Try local administration via the round window membrane to achieve higher perilymph concentrations.[10][13]
Timing of Administration: Caroverine may be more effective as a prophylactic or in the acute phase before central plasticity is established.Design experiments to test Caroverine's efficacy at different time points post-tinnitus induction.
Observed therapeutic effect is short-lived. Rapid Drug Clearance: The pharmacokinetic profile of Caroverine may lead to a quick decline in therapeutic levels.Consider continuous infusion models or the development of a sustained-release formulation for local delivery.
Receptor Upregulation: Chronic antagonism could lead to an increase in the number or sensitivity of glutamate receptors.Investigate changes in glutamate receptor expression and function in your model following prolonged Caroverine treatment.
Variability in results between subjects. Heterogeneity of Tinnitus Etiology: Even within the same animal model, the underlying mechanisms can vary.Stratify subjects based on specific physiological markers (e.g., auditory brainstem response) to identify potential responders.
Inconsistent Drug Delivery: For local administration, variations in surgical technique can affect drug delivery.Standardize the surgical procedure and use imaging techniques to confirm placement and delivery.
Difficulty translating pre-clinical findings to clinical efficacy. Species Differences: Pharmacokinetics and pharmacodynamics can differ significantly between animal models and humans.Conduct pharmacokinetic studies in multiple species to better predict human outcomes.
Outcome Measures: Behavioral tests in animals may not fully capture the subjective experience of tinnitus in humans.Use a battery of behavioral and electrophysiological tests to get a more comprehensive picture of tinnitus perception and its modulation by Caroverine.

Data Presentation

Summary of Clinical Trial Outcomes for Caroverine in Tinnitus
Study Administration Route Dosage Primary Outcome Measure Key Findings
Denk et al. (1997)[4][5]Intravenous InfusionNot specifiedSubjective rating and psychoacoustic measurement63.3% of patients in the Caroverine group responded immediately after infusion, compared to 0% in the placebo group.
Dash et al.[11]Oral40mg twice daily for 90 daysTinnitus Case History Questionnaire, Tinnitus Handicap Inventory (THI), Visual Analogue Scale (VAS)Significant improvement in mild cochlear synaptic tinnitus compared to standard care. Overall reduction in tinnitus in 53.3% of the Caroverine-treated group.
Kumari et al.[14]Oral20mg twice daily for 90 daysTHI, Tinnitus frequency matchingReduction in tinnitus was observed in 64% of patients in the Caroverine group.
Unnamed Study[9]Intravenous InfusionNot specifiedTHISignificant improvement in tinnitus severity immediately and at one week post-infusion, but not at four weeks or six months.
Unnamed Study[8]Intravenous Infusion160mg/8ml in 100ml salineTinnitus grading and matching54.54% of cases showed immediate improvement, but this was not sustained at 3 and 6-month follow-ups.

Experimental Protocols

Protocol 1: Evaluation of Caroverine Efficacy in a Noise-Induced Tinnitus Guinea Pig Model
  • Animal Model: Albino guinea pigs are used.

  • Tinnitus Induction: Animals are exposed to one-third-octave band noise centered at 6.3 kHz at an intensity of 110 dB SPL for one hour to induce tinnitus.

  • Confirmation of Tinnitus: Tinnitus is confirmed using behavioral measures such as gap-induced prepulse inhibition of the acoustic startle reflex (GPIAS).

  • Drug Administration:

    • Systemic: Intravenous injection of Caroverine at a specified dose.

    • Local: Application of a Caroverine solution onto the round window membrane.

  • Outcome Measures:

    • Behavioral: GPIAS testing is performed at multiple time points post-administration to assess the suppression of tinnitus.

    • Electrophysiological: Auditory brainstem responses (ABR) are recorded to evaluate changes in hearing thresholds and neural activity.

  • Data Analysis: Statistical analysis is performed to compare the tinnitus and hearing measures before and after Caroverine administration, and between the Caroverine and control (vehicle) groups.

Protocol 2: Placebo-Controlled, Double-Blind Clinical Trial of Intravenous Caroverine
  • Patient Population: Patients with subjective, chronic tinnitus of presumed cochlear-synaptic origin.

  • Study Design: A randomized, placebo-controlled, double-blind study.

  • Intervention:

    • Treatment Group: A single intravenous infusion of Caroverine.

    • Control Group: A single intravenous infusion of a placebo (e.g., saline).

  • Outcome Measures:

    • Subjective: Tinnitus Handicap Inventory (THI), Visual Analogue Scale (VAS) for loudness and annoyance.

    • Psychoacoustic: Tinnitus matching for pitch and loudness.

  • Assessment Time Points: Assessments are conducted at baseline (pre-infusion), immediately post-infusion, and at various follow-up points (e.g., 1 week, 1 month, 3 months, 6 months).

  • Data Analysis: The change in outcome measures from baseline is compared between the Caroverine and placebo groups at each time point using appropriate statistical tests.

Visualizations

Caroverine_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Excitotoxicity Excitotoxicity & Neuronal Hyperactivity NMDA_R->Excitotoxicity AMPA_R->Excitotoxicity Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Excitotoxicity Tinnitus Tinnitus Perception Excitotoxicity->Tinnitus Caroverine Caroverine Caroverine->NMDA_R Blocks Caroverine->AMPA_R Blocks Caroverine->Ca_Channel Blocks

Caption: Proposed mechanism of Caroverine in mitigating tinnitus.

Experimental_Workflow_Tinnitus_Research start Start: Tinnitus Model Selection (e.g., Noise-Induced) tinnitus_induction Tinnitus Induction start->tinnitus_induction baseline_assessment Baseline Assessment (Behavioral & Electrophysiological) tinnitus_induction->baseline_assessment randomization Randomization baseline_assessment->randomization caroverine_group Caroverine Administration (Systemic or Local) randomization->caroverine_group Group 1 control_group Control (Vehicle) Administration randomization->control_group Group 2 post_treatment_assessment Post-Treatment Assessment (Acute & Chronic Time Points) caroverine_group->post_treatment_assessment control_group->post_treatment_assessment data_analysis Data Analysis & Comparison post_treatment_assessment->data_analysis conclusion Conclusion on Efficacy & Duration of Effect data_analysis->conclusion

Caption: General experimental workflow for preclinical tinnitus studies.

References

Optimizing Caroverine Dosage in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Caroverine dosage in animal models while minimizing potential side effects. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Caroverine?

Caroverine is a quinoxaline-derivative that functions through a multi-faceted mechanism.[1] It primarily acts as a glutamate (B1630785) receptor antagonist, targeting both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3][4] By blocking these receptors, Caroverine can reduce neuronal hyperexcitability and excitotoxicity, which is implicated in conditions like tinnitus and neurodegenerative disorders.[1][5] Additionally, Caroverine exhibits properties as a calcium channel blocker, contributing to smooth muscle relaxation and relief from spasms.[1][5][6] Some studies also suggest it possesses antioxidant and local anesthetic properties.[1]

Q2: What are the common side effects of Caroverine observed in animal models?

At higher systemic doses, Caroverine can induce central nervous system (CNS) side effects. These may include altered sensory perception, disorientation, agitation, and motor retardation.[7] However, studies in guinea pigs have shown that local administration to the round window membrane can achieve high concentrations in the inner ear with significantly lower plasma and cerebrospinal fluid (CSF) levels, thereby avoiding systemic side effects.[7][8] The effects on hearing following local application have been reported to be transient and fully reversible within 24 hours.[7][8]

Q3: How can I select an appropriate starting dose for my animal model?

The selection of a starting dose depends on the animal model, the route of administration, and the therapeutic indication. For systemic administration, a dose-ranging study is recommended.

  • Rats (Tinnitus Model - Intraperitoneal): A suggested starting point for intraperitoneal (IP) injections in rats is between 10-20 mg/kg.[2]

  • Guinea Pigs (Tinnitus/Hearing Loss Model - Intravenous): An intravenous (IV) dose of 4 mg/kg has been used in guinea pigs, which is similar to clinical doses.[7]

  • Guinea Pigs (Tinnitus/Hearing Loss Model - Local Application): For local administration to the round window membrane in guinea pigs, dosages have ranged from a low dose of 15 µl of a 1.6 mg/ml solution to a high dose of 15 µl of a 12.8 mg/ml solution.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High incidence of CNS side effects (e.g., sedation, ataxia). The systemic dose of Caroverine is too high.- Reduce the dosage in subsequent experiments.- Consider a different route of administration, such as local application, to minimize systemic exposure.[7][8]- For subcutaneous administration, consider using an osmotic pump for continuous, low-dose delivery to avoid systemic side effects.[9]
Lack of therapeutic effect at the initial dose. The dose is too low to achieve a therapeutic concentration at the target site.- Gradually increase the dose in subsequent cohorts while closely monitoring for side effects.- Verify the administration technique to ensure accurate dosing.- For inner ear disorders, consider local administration to the round window membrane to achieve higher local concentrations.[7][8]
Variability in experimental results between animals. Inconsistent drug administration or individual differences in drug metabolism.- Ensure all personnel are thoroughly trained in the chosen administration technique.- Use a consistent and appropriate method of animal restraint to minimize stress, which can affect physiological responses.- Increase the number of animals per group to improve statistical power.
Precipitation of Caroverine in the solution. Improper solvent or storage conditions.- Prepare Caroverine solutions fresh before each use.- Consult the manufacturer's instructions for appropriate solvents and storage temperatures. Sterile saline (0.9% NaCl) is commonly used for dilution.[2]

Data Presentation

Table 1: Summary of Caroverine Dosages in Animal Models

Animal Model Indication Route of Administration Dosage Reference
RatTinnitusIntraperitoneal (IP)10-20 mg/kg (starting dose)[2]
RatImpulse Noise-Induced Hearing LossSubcutaneous (via osmotic pump)Low-dose, long-term delivery[9]
Guinea PigTinnitus / Hearing LossIntravenous (IV)4 mg/kg[7]
Guinea PigTinnitus / Hearing LossLocal (Round Window Membrane)Low Dose: 15 µl of 1.6 mg/mlHigh Dose: 15 µl of 12.8 mg/ml[7]

Table 2: Pharmacokinetic Parameters of Caroverine in Guinea Pigs

Administration Route Peak Perilymph Concentration Peak Plasma Concentration Peak CSF Concentration Notes Reference
Intravenous (4 mg/kg)~0.2-0.3 µg/mlReached peak quickly and then declinedReached a much higher peak than with local administrationPerilymph concentration was undetectable after 3 hours.[7]
Local (Low Dose)4.3 µg/mlSignificantly lower than with IV administrationSignificantly lower than with IV administrationUndetectable in perilymph after 6 hours.[7]
Local (High Dose)18.8 µg/mlSignificantly lower than with IV administrationSignificantly lower than with IV administrationStill present in perilymph at 1.9 µg/ml after 6 hours.[7]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration in Rats

  • Preparation: Prepare the Caroverine solution in sterile saline (0.9% NaCl) to the desired concentration.

  • Animal Restraint: Gently restrain the rat, exposing the lower abdominal quadrants.

  • Injection: Insert a 23-25 gauge needle into the lower left or right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Injection: Inject the calculated volume of the Caroverine solution.[2]

Protocol 2: Local Administration to the Round Window in Guinea Pigs

  • Anesthesia: Anesthetize the guinea pig using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine).[7]

  • Surgical Exposure: Make a retroauricular incision and dissect through the muscle layers to expose the auditory bulla. Create a small opening in the bulla to visualize the round window membrane.

  • Application: Saturate a small piece of absorbable gelatin sponge (e.g., Gelfoam) with the Caroverine solution (approximately 15 µL).

  • Placement: Carefully place the saturated sponge onto the round window membrane, ensuring complete contact.

  • Closure: Close the muscle layers and suture the skin incision.

  • Recovery: Allow the animal to recover on a warming pad to maintain body temperature.[2][7]

Mandatory Visualizations

Caroverine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Caroverine Caroverine Caroverine->NMDA_R Caroverine->AMPA_R Caroverine->Ca_Channel

Caption: Proposed mechanism of Caroverine in mitigating glutamate-induced excitotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment Animal_Model Select Animal Model (e.g., Rat, Guinea Pig) Tinnitus_Induction Induce Tinnitus/Hearing Loss (e.g., Salicylate, Noise Exposure) Animal_Model->Tinnitus_Induction Dosage_Selection Select Caroverine Dose and Administration Route Tinnitus_Induction->Dosage_Selection Administration Administer Caroverine Dosage_Selection->Administration Control_Group Administer Vehicle Control Dosage_Selection->Control_Group Behavioral_Testing Behavioral Testing (e.g., Gap-Prepulse Inhibition) Administration->Behavioral_Testing Electrophysiology Electrophysiology (e.g., Auditory Brainstem Response) Administration->Electrophysiology Side_Effect_Monitoring Monitor for Side Effects Administration->Side_Effect_Monitoring Control_Group->Behavioral_Testing Control_Group->Electrophysiology Control_Group->Side_Effect_Monitoring

Caption: General experimental workflow for preclinical studies of Caroverine in tinnitus and hearing loss models.

References

Technical Support Center: HPLC Analysis of Caroverine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of caroverine in biological matrices like plasma and serum.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of caroverine, from sample preparation to chromatographic analysis.

Sample Preparation & Stability

Q1: My caroverine recovery is low and inconsistent after sample preparation. What are the likely causes?

Low and variable recovery is often linked to sample preparation and analyte stability. Consider the following:

  • Inadequate Protein Precipitation: If using protein precipitation (a common method for plasma), ensure the ratio of organic solvent (like acetonitrile (B52724) or methanol) to plasma is sufficient, typically at least 3:1 (v/v).[1] Incomplete precipitation leaves proteins that can interfere with analysis.

  • Analyte Stability: Caroverine stability in the biological matrix is crucial.[2] Analyte degradation can occur during sample collection, processing, and storage.[2]

    • Collection & Handling: Process samples as quickly as possible after collection. If delays are unavoidable, keep samples on ice.[2][3]

    • Storage: Store plasma/serum samples at -70°C or colder for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting samples into separate tubes before freezing.[3]

    • Processed Sample Stability: Caroverine may also be unstable in the final prepared sample (e.g., in the autosampler). It's important to validate the stability of processed samples for the expected duration of an analytical run.[4]

  • Extraction Method: For complex matrices, simple protein precipitation might not be enough. Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) which can provide cleaner extracts and reduce matrix effects.[5][6][7]

Q2: How can I assess the stability of caroverine in my samples?

To ensure reliable data, analyte stability must be evaluated under various conditions.[2] This involves:

  • Freeze-Thaw Stability: Analyzing quality control (QC) samples after several freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Leaving QC samples at room temperature for a period that simulates the sample preparation time.

  • Long-Term Stability: Storing QC samples at the intended storage temperature (e.g., -70°C) and analyzing them at different time points.

  • Processed Sample Stability: Keeping processed samples in the autosampler for the maximum anticipated run time before analysis.[4] For each test, the mean concentration of the stability samples should be within ±15% of the nominal concentration.[8]

Chromatography & Peak Issues

Q3: Why am I seeing a drifting or noisy baseline in my chromatogram?

Baseline instability can obscure peaks and affect integration accuracy. Common causes include:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing noise and drift. Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[9]

    • Contamination: Even high-purity water can be a source of contamination. Prepare mobile phases fresh daily, especially if they contain buffers or volatile components.[9][10]

    • Composition Change: If using a gradient, ensure the pump is mixing solvents correctly. For isocratic methods, ensure the mobile phase is well-mixed.[9]

  • System & Detector Issues:

    • Temperature Fluctuations: Unstable column or detector temperatures can cause the baseline to drift. Use a column oven for better reproducibility.[9][11]

    • Detector Lamp Instability: An aging detector lamp can cause noise and drift.[9]

    • Contaminated Column/Detector Cell: Flush the system thoroughly with a strong solvent.[9]

Q4: What is causing poor peak shape (tailing or fronting) for my caroverine peak?

Poor peak shape compromises resolution and quantification.

  • Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase or by column degradation.

    • Ensure the mobile phase pH is appropriate for caroverine (an amine-containing compound).

    • Check for column deterioration; signs include high back pressure and loss of resolution. A guard column can help extend the life of the analytical column.[5][10]

  • Peak Fronting: Typically a sign of column overloading. Try reducing the injection volume or the concentration of the sample.[9]

  • Split Peaks: Can indicate a partially blocked frit, column contamination at the inlet, or column deterioration.[10]

Q5: I am observing "ghost peaks" in my chromatograms. What are they and how do I get rid of them?

Ghost peaks are unexpected peaks that can appear in your chromatograms.

  • Causes: They often result from carryover from a previous injection, contamination in the sample or mobile phase, or degradation of the analyte.[9]

  • Solutions:

    • Carryover: Implement a robust needle wash step in your autosampler sequence, using a strong solvent to clean the injection port and needle between samples.[9]

    • Contamination: Use high-purity solvents and prepare samples and standards fresh. Ensure all glassware and consumables are clean.[9]

Quantification & Matrix Effects

Q6: How do I address the "matrix effect" when analyzing caroverine in plasma with LC-MS/MS?

The matrix effect is the suppression or enhancement of ionization of the target analyte by co-eluting components from the biological matrix.[12][13] This is a significant challenge in bioanalysis.

  • What it is: Endogenous components like phospholipids, proteins, and salts can interfere with the ionization process in the mass spectrometer source, leading to inaccurate and unreliable results.[12][14] Electrospray ionization (ESI) is particularly susceptible.[15]

  • Assessment: The most common way to quantify the matrix effect is the post-extraction spike method.[12] This involves comparing the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution.[12]

  • Mitigation Strategies:

    • Improve Sample Preparation: More effective sample cleanup using methods like SPE can remove many interfering components.[15][16]

    • Optimize Chromatography: Adjust the HPLC method to chromatographically separate caroverine from the matrix components causing the suppression or enhancement.[12]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, thus correcting for variations in ionization.[12]

Experimental Protocols & Method Parameters

Below are example methodologies for sample preparation and HPLC analysis based on published methods for caroverine and general bioanalytical practices.

Protocol 1: Sample Preparation using Protein Precipitation

This is a rapid and common method for preparing plasma samples.[6]

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of an internal standard solution (e.g., flunitrazepam).[17]

  • Add 200-300 µL of cold acetonitrile to precipitate the plasma proteins.[6][17]

  • Vortex the mixture thoroughly for approximately 1 minute.

  • Centrifuge the mixture at high speed (e.g., >10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[6][17]

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Inject a portion of the supernatant into the HPLC system.[17]

Protocol 2: HPLC Method Parameters for Caroverine Analysis

These parameters are a starting point and should be optimized for your specific system and application.

ParameterExample Condition 1 (UV Detection)Example Condition 2 (UV Detection)
HPLC Column Shimpack CLC-ODS (C18)[18]Reverse Phase C18
Mobile Phase Acetonitrile and Buffer Solution (30:70, v/v), pH 4.9[18]30% Acetonitrile, 70% (0.02 M KH₂PO₄ + 1.5 mL diethylamine/L), pH 5.9[17]
Flow Rate 1.0 mL/min[18][19]1.0 mL/min[17]
Detection UV at 225 nm[18][19]UV (wavelength not specified)
Injection Volume 10-20 µL[19]Not specified
Column Temp. Ambient (e.g., 25°C)[19]Not specified
Internal Standard Not specifiedFlunitrazepam[17]

Method Validation & Performance Data

A robust bioanalytical method must be validated to ensure it is fit for purpose.[10][20] Key validation parameters are summarized below, with typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated from at least 5-6 standards.Correlation coefficient (r²) > 0.99[18]
Accuracy The closeness of the determined value to the nominal or known true value.Mean value should be within ±15% of the nominal value (±20% at the LLOQ).[4][21]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at intra-day and inter-day levels.Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should not exceed 15% (20% at the LLOQ).[4][21]
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to unextracted standards.Should be consistent, precise, and reproducible.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or internal standard in blank matrix.
LLOQ The Lower Limit of Quantitation; the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 5; Accuracy within ±20%, Precision < 20%.[22]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Mean concentration of stability samples should be within ±15% of nominal concentration.[8]
Example Performance Data for Caroverine HPLC Methods
ParameterReported Value (Method 1)[18]Reported Value (Method 2)[23]
Linearity Range 2 - 150 µg/mL2 - 30 µg/mL
Correlation Coeff. (r²) > 0.9980.9998 (r)
LOD 0.068 µg/mLNot Reported
LOQ 0.201 µg/mLNot Reported

Visual Guides & Workflows

General Bioanalytical Workflow

This diagram outlines the typical steps involved in the analysis of caroverine from a biological matrix.

cluster_pre Sample Handling & Preparation cluster_analysis Analysis & Data Processing SampleCollection 1. Sample Collection (Plasma, Serum) AddIS 2. Add Internal Standard SampleCollection->AddIS SamplePrep 3. Sample Preparation (Protein Precipitation, SPE, LLE) AddIS->SamplePrep Centrifuge 4. Centrifugation SamplePrep->Centrifuge Extract 5. Extract Supernatant Centrifuge->Extract Injection 6. HPLC Injection Extract->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. Detection (UV or MS/MS) Separation->Detection DataProc 9. Data Processing & Quantification Detection->DataProc cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks Start Problem: Poor Peak Shape Tailing Tailing Peak? Start->Tailing Fronting Fronting Peak? Start->Fronting Split Split Peak? Start->Split Tailing_Sol1 Check Mobile Phase pH (for secondary interactions) Tailing->Tailing_Sol1 Yes Tailing_Sol2 Check for Column Degradation (High backpressure? Loss of resolution?) Tailing_Sol1->Tailing_Sol2 Tailing_Sol3 Use Guard Column Tailing_Sol2->Tailing_Sol3 Fronting_Sol1 Reduce Injection Volume Fronting->Fronting_Sol1 Yes Fronting_Sol2 Dilute Sample (Check for overloading) Fronting_Sol1->Fronting_Sol2 Split_Sol1 Check for Blocked Frit or Column Void Split->Split_Sol1 Yes Split_Sol2 Clean/Replace Column Split_Sol1->Split_Sol2

References

Technical Support Center: Enhancing In Vivo Delivery of Caroverine to the Inner Ear

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of Caroverine to the inner ear.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Caroverine in the inner ear?

A1: Caroverine acts as a glutamate (B1630785) receptor antagonist. Specifically, it is a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors.[1][2] By blocking these receptors on the afferent dendrites of spiral ganglion neurons, Caroverine can mitigate the excitotoxic effects of excessive glutamate, which is implicated in conditions like tinnitus and noise-induced hearing loss.[1][3][4]

Q2: What are the main challenges associated with delivering Caroverine to the inner ear?

A2: The primary challenges in delivering Caroverine to the inner ear are bypassing the blood-labyrinth barrier and ensuring adequate concentration at the target site.[5] Systemic administration (e.g., oral or intravenous) often results in low perilymph concentrations of the drug due to this barrier, and it can lead to systemic side effects.[1][3][6] Local delivery to the middle ear, while more direct, faces challenges such as clearance through the Eustachian tube and the variable permeability of the round window membrane (RWM).[7]

Q3: Which delivery route for Caroverine has shown the most promise in preclinical studies?

A3: Preclinical studies in guinea pigs have demonstrated that local application of Caroverine directly to the round window membrane (RWM) results in significantly higher concentrations in the perilymph compared to systemic administration.[1][3][6] This targeted approach is considered safer and more efficacious for treating inner ear disorders related to excitotoxicity, as it minimizes systemic exposure and potential side effects.[1][3][6]

Troubleshooting Guides

Issue 1: Low Perilymph Concentration of Caroverine Following Systemic Administration

Problem: You are administering Caroverine systemically (intravenously or orally) but are not observing the expected therapeutic effect, likely due to insufficient drug concentration in the inner ear.

Troubleshooting Steps:

  • Confirm Dosage and Administration Protocol: Ensure that the administered dose is consistent with established preclinical or clinical protocols. In a guinea pig model, intravenous administration of 16 mg/kg has been studied.[1]

  • Consider the Blood-Labyrinth Barrier: Acknowledge that the blood-labyrinth barrier significantly limits the penetration of systemically administered Caroverine into the inner ear.[5] Plasma concentrations are consistently higher than those in the perilymph and cerebrospinal fluid (CSF) following systemic injection.[1]

  • Switch to Local Delivery: For preclinical research, transitioning to a local delivery method is the most effective strategy to increase Caroverine concentration in the perilymph.[1][3][6] Direct application to the round window membrane (RWM) can achieve substantially higher and more targeted drug levels in the inner ear.[1][3][6]

Issue 2: Variability in Results with Intratympanic Injections

Problem: You are performing intratympanic (IT) injections of a Caroverine solution, but the experimental outcomes are inconsistent.

Troubleshooting Steps:

  • Standardize Injection Volume and Location: Ensure a consistent injection volume (typically 0.4-0.8 mL in human clinical settings, adjust for animal models) is administered to the middle ear space.[8] The injection should be made into the anteroinferior quadrant of the tympanic membrane to avoid contact with the round window and ossicles.[9]

  • Control for Middle Ear Clearance: Be aware that the injected solution can be cleared from the middle ear via the Eustachian tube, reducing the contact time with the RWM.[7] To mitigate this, have the animal remain in a position that minimizes drainage for a set period post-injection (e.g., 20-30 minutes).[8]

  • Enhance Round Window Membrane Permeability: The permeability of the RWM can be a significant variable. Consider the following to enhance and standardize permeability:

    • Formulation Excipients: The composition of your vehicle solution can impact RWM permeability. Studies have shown that hyperosmolar solutions and the presence of preservatives like benzyl (B1604629) alcohol can increase permeability.[10][11]

    • Permeability Enhancers: Pre-treatment with agents such as 3% hypertonic saline has been shown to effectively and safely increase RWM permeability for other drugs and may be applicable to Caroverine.[12]

  • Consider a Sustained-Release Formulation: To overcome rapid clearance and provide prolonged exposure, consider formulating Caroverine in a hydrogel or nanoparticle-based carrier.[13][14]

Issue 3: Complications Following Intratympanic Injection

Problem: You are observing adverse effects in your animal models following intratympanic injection, such as dizziness, signs of pain, or hearing threshold shifts.

Troubleshooting Steps:

  • Refine Injection Technique: Ensure the injection is performed carefully to avoid mechanical damage. The needle should not be advanced too far into the middle ear to prevent contact with the RWM or other structures.[9]

  • Monitor for Inflammation: While transient inflammation can occur, persistent issues may indicate a reaction to the formulation. Ensure the vehicle solution is sterile and biocompatible.

  • Assess for Ototoxicity of the Formulation: While Caroverine itself has been shown to have a transient and reversible effect on hearing thresholds when applied locally, other components of your formulation should be assessed for potential ototoxicity.[1][3][6]

  • Evaluate for Tympanic Membrane Perforation: A small perforation from the injection is expected and usually heals. However, a persistent perforation can be a complication.[9] Minimize the needle gauge to reduce the size of the perforation.

Data from Preclinical Studies

Table 1: Caroverine Concentration in Perilymph, CSF, and Plasma after Different Administration Routes in Guinea Pigs

Administration RouteDosePeak Perilymph Conc. (µg/mL)Peak CSF Conc. (µg/mL)Peak Plasma Conc. (µg/mL)Time to Peak (min)Reference
Intravenous16 mg/kg~0.3~0.2~10.030[1]
Local (RWM) - Low Dose1.6 mg/mL4.3UndetectableUndetectable30[1]
Local (RWM) - High Dose12.8 mg/mL18.8~0.2~0.130[1]

Table 2: Ex Vivo Permeation of Caroverine using Nano-Sized Carriers across Rabbit Tympanic Membrane

FormulationDrug PayloadCumulative Drug Flux (µg/cm²)Reference
Elastic Vesicles (EVs)0.25%250 ± 45[15]
Phosphatidylcholine-based Liquid Crystalline Nanoparticles (PC-LCNPs)1.0%699.58 ± 100[15]

Experimental Protocols

Protocol 1: Local Application of Caroverine to the Round Window Membrane in Guinea Pigs

This protocol is adapted from studies investigating the local delivery of drugs to the inner ear in guinea pigs.[1][16][17]

1. Animal Preparation and Anesthesia:

  • Use healthy adult guinea pigs with a good Preyer's reflex.
  • Anesthetize the animal using an appropriate regimen (e.g., intraperitoneal pentobarbital (B6593769) sodium at 30 mg/kg or a combination of ketamine and xylazine).[16][18]
  • Maintain the animal's body temperature using a heating pad.

2. Surgical Approach:

  • Make a post-auricular incision to expose the temporal bulla.
  • Perform a mastoidectomy to carefully open the bulla and visualize the middle ear cavity, including the cochlea and the round window.

3. Drug Application:

  • Carefully remove any connective tissue overlying the RWM.
  • Soak a small piece of absorbable gelatin sponge (e.g., Gelfoam) in the Caroverine solution (e.g., 1.6 mg/mL or 12.8 mg/mL).
  • Place the saturated sponge directly onto the RWM.
  • Alternatively, for more controlled delivery, a microcatheter or a custom-designed round window niche implant can be used.[7]

4. Post-Application and Closure:

  • Close the bulla and the skin incision in layers.
  • Provide post-operative care, including analgesics and antibiotics, as per institutional guidelines.

5. Outcome Measures:

  • At designated time points, collect perilymph samples for pharmacokinetic analysis using high-performance liquid chromatography (HPLC).[1][3][6]
  • Measure auditory brainstem responses (ABR) to assess functional changes in hearing thresholds.[1][3][6]

Protocol 2: Intratympanic Injection in Guinea Pigs

This protocol is a general guide for performing intratympanic injections in guinea pigs.[16][18]

1. Anesthesia and Animal Positioning:

  • Anesthetize the guinea pig as described in Protocol 1.
  • Position the animal to allow clear visualization of the tympanic membrane (TM) under an operating microscope.

2. Injection Procedure:

  • Use a fine-gauge needle (e.g., 25-gauge spinal needle) attached to a 1 mL syringe.[8][9]
  • Carefully perforate the TM in the anteroinferior quadrant.
  • Slowly inject the Caroverine solution (a volume of 0.1-0.15 mL is often used) into the middle ear cavity until it is full.[16]
  • A secondary perforation may be made to relieve pressure.[8]

3. Post-Injection:

  • Keep the animal in a supine position with the injected ear facing upwards for approximately 20-30 minutes to maximize contact of the solution with the RWM.[8]
  • Monitor the animal during recovery from anesthesia.

4. Evaluation:

  • Assess hearing function using ABR or distortion product otoacoustic emissions (DPOAEs) at baseline and various time points post-injection.[18]
  • Conduct histological analysis of the cochlea and middle ear to assess for any tissue damage.

Visualizations

Caroverine_Signaling_Pathway cluster_synapse Glutamatergic Synapse cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Caroverine Caroverine Caroverine->NMDA_R Blocks (Non-competitive) Caroverine->AMPA_R Blocks (Competitive) Ca_Ion Ca²⁺ Influx NMDA_R->Ca_Ion Opens Channel Na_Ion Na⁺ Influx AMPA_R->Na_Ion Opens Channel Excitotoxicity Excitotoxicity / Neuronal Damage Ca_Ion->Excitotoxicity Na_Ion->Excitotoxicity

Caroverine's antagonistic action at glutamate receptors.

experimental_workflow cluster_systemic Systemic Delivery cluster_local Local Delivery cluster_formulation Formulation Strategies IV Intravenous Injection BLB Blood-Labyrinth Barrier IV->BLB Oral Oral Administration Oral->BLB Low_Conc Low Perilymph Concentration BLB->Low_Conc IT Intratympanic Injection RWM Round Window Membrane IT->RWM Hydrogel Hydrogel Formulation IT->Hydrogel formulate with Nanoparticles Nanoparticle Carriers IT->Nanoparticles formulate with RWM_App Direct RWM Application RWM_App->RWM High_Conc High Perilymph Concentration RWM->High_Conc Sustained Sustained Release & Enhanced Permeation Hydrogel->Sustained Nanoparticles->Sustained Sustained->High_Conc improves

Strategies to enhance Caroverine delivery to the inner ear.

References

Mitigating potential off-target effects of Caroverine in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Caroverine in experimental models, with a specific focus on mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Caroverine?

Caroverine is a multifaceted compound primarily known as a competitive and reversible antagonist of the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors.[1][2][3] It binds to the glutamate recognition site on the NMDA receptor complex, preventing the binding of glutamate and subsequent ion influx, which is a critical step in NMDA receptor-mediated signaling.[1] At higher concentrations, it can also exhibit non-competitive antagonism.[1][4]

Q2: What are the known off-target effects of Caroverine?

Beyond its activity at glutamate receptors, Caroverine also functions as a calcium channel blocker.[5][6][7][8] This action reduces the intracellular availability of calcium ions, leading to effects such as smooth muscle relaxation.[6][7] This dual activity is important to consider when designing experiments, as some observed effects may be attributable to calcium channel blockade rather than glutamate receptor antagonism.

Q3: At what concentrations should I use Caroverine in my in vitro experiments?

The optimal concentration of Caroverine is dependent on the experimental system and the desired effect. For investigating NMDA receptor antagonism, concentrations in the range of 1 µM to 100 µM have been used in neuronal cultures.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific model, starting with a broad logarithmic range (e.g., 10 nM to 200 µM).[9]

Q4: Can Caroverine be cytotoxic to my cells?

While often used as a neuroprotective agent, Caroverine can exhibit cytotoxicity at high concentrations.[9] For example, in head and neck squamous cell carcinoma (HNSCC) cell lines, IC50 values (the concentration that inhibits 50% of cell growth) ranged from 75.69 µM to 179.80 µM.[9][10] However, it showed no inhibitory effect on a non-cancerous fibroblast cell line at similar concentrations.[9] It is recommended to use concentrations well below this cytotoxic range if you are not studying its anti-cancer properties.

Q5: How should I prepare and store Caroverine stock solutions?

Caroverine is often dissolved in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[11] To ensure stability, it is recommended to:

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11]

  • Protect the stock solution from light by using amber vials or wrapping them in foil.[11]

  • When preparing media for cell culture experiments, keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[11]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected biological activity of Caroverine.
  • Potential Cause A: Degradation of Caroverine in stock solution.

    • Solution: Ensure your Caroverine stock solution is stored correctly (protected from light at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[11] If in doubt, prepare a fresh solution. The fumarate (B1241708) salt of Caroverine has greater stability than the base or hydrochloride salt.[11]

  • Potential Cause B: Degradation of Caroverine in cell culture medium.

    • Solution: Caroverine is sensitive to heat and light. Minimize the incubation time at 37°C and protect your media from light.[11] It is best to prepare fresh Caroverine-containing media immediately before each experiment.[11]

  • Potential Cause C: Precipitation of Caroverine in cell culture medium.

    • Solution: If the final concentration of Caroverine exceeds its solubility in the culture medium, it will precipitate. Consult solubility data and consider working at a lower, more soluble concentration.[11]

Problem 2: Observed biological effect is not consistent with NMDA/AMPA receptor antagonism.
  • Potential Cause: The observed effect is due to Caroverine's off-target activity as a calcium channel blocker.

    • Solution: To dissect the on-target versus off-target effects, you can employ the following strategies:

      • Use a positive control: Compare the effects of Caroverine to a well-characterized, specific NMDA receptor antagonist (e.g., Memantine, Dizocilpine (MK-801)).[12]

      • Use a specific calcium channel blocker: In a parallel experiment, treat your model with a specific calcium channel blocker that does not affect NMDA receptors. If you observe a similar biological effect to Caroverine, it is likely due to its calcium channel blocking properties.

      • Calcium imaging assays: Directly measure changes in intracellular calcium concentration in response to Caroverine.[4]

Problem 3: Significant cytotoxicity is observed in my cell cultures at concentrations expected to be non-toxic.
  • Potential Cause A: Cell-type specific sensitivity.

    • Solution: The cytotoxic effects of Caroverine can be cell-type specific.[9] It is crucial to perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell line to establish a non-toxic working concentration range.[1][9]

  • Potential Cause B: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level, typically ≤ 0.5%.[11] Always include a vehicle control (medium with the solvent but without Caroverine) in your experiments.[11]

Data Summary

Table 1: Pharmacological Profile of Caroverine
ParameterDescriptionSpecies/System
Primary Target NMDA/AMPA Receptor AntagonistNeuronal cultures, Guinea pig cochlear afferents[1][13]
Off-Target Calcium Channel BlockerSmooth muscle tissue, Rat aorta[6][7][14]
Therapeutic Use Tinnitus, Smooth muscle spasmsHuman, Animal models[5][7][8]
Table 2: IC50 Values of Caroverine in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
Cell LineIC50 (µM)
SCC975.69[10]
SCC25179.80[10]
CAL27Not specified
FaDuNot specified

Experimental Protocols

Protocol 1: Assessing the Neuroprotective Effects of Caroverine Against NMDA-Induced Excitotoxicity

This protocol assesses Caroverine's ability to protect against excitotoxicity induced by NMDA in neuronal cultures.[1]

Materials:

  • Primary neuronal cultures or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Caroverine

  • N-methyl-D-aspartate (NMDA)

  • Glycine (B1666218) (co-agonist for NMDA receptors)

  • Reagents for cell viability assessment (e.g., MTT, LDH assay kit)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Pre-treatment with Caroverine: Prepare a series of Caroverine concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in the cell culture medium. Include a vehicle control group.

  • Remove the existing medium and replace it with the medium containing the different concentrations of Caroverine.

  • Incubate for a predetermined period (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Prepare a solution of NMDA (e.g., 100-500 µM) and glycine (e.g., 10 µM) in the culture medium.

  • Add this solution to the wells already containing Caroverine.

  • Incubation: Incubate for a period sufficient to induce excitotoxicity (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using a standard assay such as MTT or LDH, following the manufacturer's instructions.

  • Data Analysis: Compare the viability of cells treated with NMDA/glycine alone to those pre-treated with Caroverine to determine the neuroprotective effect.

Protocol 2: Calcium Imaging to Measure Caroverine's Effect on Glutamate-Induced Calcium Influx

This protocol measures the effect of Caroverine on glutamate-induced calcium influx in cultured neurons using a fluorescent calcium indicator.[4]

Materials:

  • Cultured neurons on coverslips

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • Glutamate or NMDA

  • Caroverine

  • Fluorescence microscopy setup with a digital camera and image analysis software

Procedure:

  • Cell Loading: Incubate the cultured neurons with the fluorescent calcium indicator dye according to the manufacturer's protocol.

  • Baseline Measurement: Place the coverslip in a perfusion chamber on the microscope stage and record the baseline fluorescence.

  • Stimulation: Perfuse the cells with a solution containing glutamate or NMDA to induce calcium influx. Record the changes in fluorescence intensity.

  • Washout: Wash the cells with a control buffer to allow the intracellular calcium levels to return to baseline.

  • Caroverine Application: Pre-incubate the cells with a specific concentration of Caroverine.

  • Repeat Stimulation: Repeat the glutamate or NMDA stimulation in the presence of Caroverine and record the fluorescence changes.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., F340/F380 for Fura-2) for each time point. Compare the magnitude of the calcium transients in the absence and presence of Caroverine to quantify its inhibitory effect.

Visualizations

Caroverine Caroverine NMDAR NMDA Receptor Caroverine->NMDAR Antagonizes AMPAR AMPA Receptor Caroverine->AMPAR Antagonizes VGCC Voltage-Gated Calcium Channel Caroverine->VGCC Blocks Glutamate_Binding Inhibition of Glutamate Binding Ca_Influx_VGCC Reduced Ca2+ Influx (via VGCCs) VGCC->Ca_Influx_VGCC Leads to Ca_Influx_Glut Reduced Ca2+ Influx (via Glutamate Receptors) Glutamate_Binding->Ca_Influx_Glut Leads to Neuroprotection Neuroprotection Ca_Influx_Glut->Neuroprotection Contributes to Muscle_Relaxation Smooth Muscle Relaxation Ca_Influx_VGCC->Muscle_Relaxation Contributes to

Caption: Caroverine's dual signaling pathways.

Start Start: Observe Biological Effect with Caroverine Hypothesis Hypothesis: Is the effect on-target (NMDA/AMPA) or off-target (Ca2+ channel)? Start->Hypothesis Exp1 Experiment 1: Use a specific NMDA/AMPA antagonist (e.g., MK-801) Hypothesis->Exp1 Test On-Target Exp2 Experiment 2: Use a specific Ca2+ channel blocker Hypothesis->Exp2 Test Off-Target Compare1 Compare effect to Caroverine Exp1->Compare1 Compare2 Compare effect to Caroverine Exp2->Compare2 Compare1->Compare2 Different Effect Result1 Conclusion: Effect is likely on-target Compare1->Result1 Similar Effect Result2 Conclusion: Effect is likely off-target Compare2->Result2 Similar Effect Result3 Conclusion: Effect is likely a combination of both Compare2->Result3 Different Effect

Caption: Workflow for dissecting on- and off-target effects.

References

Technical Support Center: Refinement of Electrophysiological Recording Techniques with Caroverine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Caroverine in electrophysiological recording experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the acquisition of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Caroverine relevant to electrophysiology?

Caroverine is a multifaceted compound with three primary mechanisms of action that are crucial to consider in electrophysiological studies:

  • Calcium Channel Blockade: Caroverine inhibits L-type voltage-gated calcium channels, which reduces calcium influx into neurons. This can lead to decreased neuronal excitability and muscle relaxation.[1][2]

  • NMDA Receptor Antagonism: It acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission and reducing excitotoxicity.[1][3][4]

  • AMPA Receptor Antagonism: Caroverine also competitively antagonizes the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, further dampening excitatory synaptic transmission.[3][4]

Understanding these mechanisms is key to interpreting its effects on neuronal activity.

Q2: What is a typical working concentration range for Caroverine in in vitro electrophysiology?

The effective concentration of Caroverine can vary depending on the preparation and the specific channels or receptors being targeted. Based on published data, a common concentration range for in vitro studies, such as in brain slices, is 1 µM to 100 µM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store Caroverine stock solutions?

Caroverine base has poor water solubility.[1] For most electrophysiological experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO.

  • Storage: Store stock solutions at -20°C or -80°C and protect them from light to prevent degradation.[1]

  • Working Solutions: On the day of the experiment, prepare fresh dilutions of your stock solution in your artificial cerebrospinal fluid (ACSF) to the final desired concentration. Ensure the final DMSO concentration in your recording solution is low (typically <0.1%) and consistent across all conditions, including your vehicle control.[1]

Q4: Is Caroverine known to be stable in ACSF during prolonged experiments?

Caroverine can be sensitive to heat and light.[1] For long-duration experiments (several hours), it is advisable to:

  • Prepare fresh Caroverine-containing ACSF just before use.

  • Protect the solution from light by using amber-colored reservoirs or wrapping them in foil.

  • Minimize the time the solution is kept at physiological recording temperatures (e.g., 32-34°C) before being perfused onto the slice.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during electrophysiological recordings with Caroverine.

Problem Potential Cause(s) Troubleshooting Steps
No observable effect of Caroverine application. 1. Inactive Compound: Caroverine may have degraded due to improper storage or handling.1a. Prepare a fresh stock solution from a new vial of Caroverine. 1b. Ensure stock solutions are stored protected from light at -20°C or -80°C and avoid multiple freeze-thaw cycles.[1]
2. Insufficient Concentration: The concentration of Caroverine may be too low to elicit a response in your specific preparation.2a. Perform a dose-response experiment to determine the optimal concentration. 2b. Verify the final concentration in your ACSF, accounting for any serial dilutions.
3. Poor Perfusion: The Caroverine-containing solution may not be reaching the recorded cell effectively.3a. Check your perfusion system for any blockages or leaks. 3b. Ensure the perfusion inflow and outflow are positioned correctly to allow for complete exchange of the bath solution.
Sudden increase in baseline noise or unstable recording after Caroverine application. 1. Precipitation of Caroverine: Caroverine may precipitate out of solution, especially at higher concentrations or if not properly dissolved.1a. Visually inspect your Caroverine-containing ACSF for any signs of precipitation. 1b. When diluting from a DMSO stock, use a serial dilution method to avoid shocking the compound out of solution.[1] 1c. Consider gently warming and vortexing the solution to aid dissolution.
2. Off-target Effects: At high concentrations, Caroverine might have non-specific effects on the cell membrane or other ion channels.2a. Use the lowest effective concentration determined from your dose-response curve. 2b. Ensure your recordings have a stable baseline before drug application to clearly distinguish drug-induced effects from general recording instability.
Difficulty achieving a high-resistance (GΩ) seal in the presence of Caroverine. 1. Altered Membrane Properties: While not specifically documented for Caroverine, some pharmacological agents can alter the properties of the cell membrane, making seal formation more difficult.1a. Attempt to form the GΩ seal in normal ACSF before switching to the Caroverine-containing solution. 1b. Ensure the health of your brain slices or cultured neurons, as unhealthy cells are more difficult to seal.
Slow or incomplete washout of Caroverine's effects. 1. High Lipophilicity: Caroverine may partition into the lipid bilayer of the cell membrane, leading to a slow washout.1a. Increase the washout period significantly (e.g., >30 minutes). 1b. Increase the perfusion rate during the washout phase to facilitate clearance of the compound from the recording chamber.
2. Receptor Kinetics: The unbinding kinetics of Caroverine from its target receptors may be slow.2a. Be patient and allow for an extended washout period. For some compounds, complete reversal of effects may not be possible within a typical experimental timeframe.
Unexpected changes in neuronal firing patterns (e.g., burst firing, complete silencing). 1. On-target Pharmacological Effects: As a calcium channel blocker and glutamate (B1630785) receptor antagonist, Caroverine is expected to reduce neuronal excitability.1a. This is likely the intended effect of the drug. Interpret these changes in the context of Caroverine's known mechanisms of action. 1b. To isolate the contribution of different receptor systems, you can co-apply specific agonists or antagonists for calcium channels, NMDA, or AMPA receptors.

Quantitative Data Summary

The following tables summarize key quantitative data on the electrophysiological effects of Caroverine from published studies.

Table 1: Effects of Caroverine on Sinoatrial Node and Atrial Muscle Fibers

PreparationParameterConcentrationEffect
Rabbit Sinoatrial (SA) Node CellsAction Potential Amplitude (APA)1 x 10⁻⁷ M - 1 x 10⁻⁵ MConcentration-dependent decrease[5]
Maximal Rate of Depolarization (MRD)1 x 10⁻⁷ M - 1 x 10⁻⁵ MConcentration-dependent decrease[5]
Rabbit and Guinea Pig Atrial Muscle30% Repolarization Time1 x 10⁻⁷ M - 1 x 10⁻⁵ MShortened[5]
Developed Tension (DT) Inhibition (ED₅₀)1 x 10⁻⁵ M50% effective dose[5]

Table 2: Comparison of ED₅₀ for Developed Tension Inhibition in Atrial Muscle

CompoundED₅₀
Caroverine1 x 10⁻⁵ M[5]
Verapamil8 x 10⁻⁸ M[5]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Acute Brain Slices

This protocol outlines the general procedure for preparing acute brain slices and performing whole-cell patch-clamp recordings to study the effects of Caroverine.

1. Preparation of Solutions:

  • Cutting Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂·2H₂O, and 10 mM MgSO₄·7H₂O. Adjust pH to 7.3–7.4 with HCl. Osmolarity should be ~300-310 mOsm.[6]

  • Artificial Cerebrospinal Fluid (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Osmolarity should be ~290 mOsm.[4]

  • Intracellular Solution (K-Gluconate based, example): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[4]

  • Caroverine Stock Solution: Prepare a 10 mM or 100 mM stock in DMSO. Store at -20°C.

2. Brain Slice Preparation:

  • Anesthetize the animal (e.g., with isoflurane) and perform transcardial perfusion with ice-cold, carbogenated (95% O₂ / 5% CO₂) cutting solution.[7]

  • Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.

  • Mount the brain on a vibratome stage and cut slices (e.g., 300 µm thickness) in the ice-cold cutting solution.[8]

  • Transfer slices to a recovery chamber containing ACSF at 32-34°C, continuously bubbled with carbogen, for at least 1 hour before recording.[8]

3. Electrophysiological Recording:

  • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated ACSF at a rate of 1.5-2 mL/min.[4][8]

  • Pull glass micropipettes with a resistance of 3-7 MΩ and fill with intracellular solution.[4]

  • Under visual guidance, approach a neuron and apply gentle positive pressure to the pipette.

  • Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a GΩ seal.

  • After seal formation, apply a brief, strong suction to rupture the membrane and achieve the whole-cell configuration.

  • Record a stable baseline of neuronal activity (e.g., resting membrane potential, spontaneous or evoked postsynaptic currents/potentials) for 5-10 minutes in normal ACSF.

4. Caroverine Application:

  • Prepare the final concentration of Caroverine in ACSF from your stock solution. Include a vehicle control with the same final concentration of DMSO.

  • Switch the perfusion to the Caroverine-containing ACSF and record the changes in neuronal activity. Allow sufficient time for the drug to reach a steady-state effect.

  • To study the reversibility of the effect, switch the perfusion back to normal ACSF for a washout period.

Signaling Pathways and Workflows

Caroverine_Mechanism_of_Action Caroverine Caroverine Ca_Channel L-type Ca²⁺ Channel Caroverine->Ca_Channel Blocks NMDA_R NMDA Receptor Caroverine->NMDA_R Antagonizes (Non-competitive) AMPA_R AMPA Receptor Caroverine->AMPA_R Antagonizes (Competitive) Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Synaptic_Transmission Excitatory Synaptic Transmission NMDA_R->Synaptic_Transmission Mediates AMPA_R->Synaptic_Transmission Mediates Neuronal_Excitability Neuronal Excitability Ca_Influx->Neuronal_Excitability Increases Glutamate_Binding_NMDA Glutamate Binding Glutamate_Binding_AMPA Glutamate Binding Synaptic_Transmission->Neuronal_Excitability Increases

Caption: Mechanism of action of Caroverine in reducing neuronal excitability.

Electrophysiology_Workflow prep_solutions 1. Prepare Solutions (ACSF, Intracellular, Caroverine Stock) slice_prep 2. Acute Brain Slice Preparation prep_solutions->slice_prep recovery 3. Slice Recovery (>1 hr at 32-34°C) slice_prep->recovery recording_setup 4. Transfer Slice to Recording Chamber recovery->recording_setup patching 5. Obtain Whole-Cell Recording recording_setup->patching baseline 6. Record Stable Baseline (5-10 min in ACSF) patching->baseline drug_app 7. Perfuse Caroverine Solution baseline->drug_app record_effect 8. Record Drug Effect drug_app->record_effect washout 9. Washout with ACSF record_effect->washout record_washout 10. Record Recovery washout->record_washout data_analysis 11. Data Analysis record_washout->data_analysis

Caption: Experimental workflow for patch-clamp recording with Caroverine.

References

Improving the signal-to-noise ratio in calcium imaging with Caroverine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Caroverine to enhance the signal-to-noise ratio in your calcium imaging experiments. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve data quality.

Understanding the Role of Caroverine in Calcium Imaging

Caroverine is a multifaceted compound known for its activity as a calcium channel blocker and a non-competitive antagonist of NMDA and AMPA receptors.[1] By modulating these key pathways, Caroverine can effectively reduce baseline intracellular calcium levels, which is often a primary source of background noise in sensitive fluorescence imaging experiments. Judicious application of Caroverine can, therefore, lead to a significant improvement in the signal-to-noise ratio (SNR), allowing for clearer detection of specific calcium transients.

Frequently Asked Questions (FAQs)

Q1: How does Caroverine improve the signal-to-noise ratio in calcium imaging?

A1: Caroverine reduces background "noise" by inhibiting the two main sources of non-specific calcium influx into the cytoplasm: voltage-gated calcium channels and glutamate (B1630785) receptors (NMDA and AMPA).[1] By blocking these pathways, it lowers the baseline intracellular calcium concentration, making the specific, stimulus-evoked calcium signals (the "signal") more prominent against a quieter background.

Q2: What is the recommended working concentration of Caroverine for improving SNR?

A2: The optimal concentration can vary depending on the cell type and experimental conditions. A starting point for cultured neurons is typically in the range of 10-50 µM. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that reduces baseline noise without significantly affecting the amplitude of stimulus-evoked calcium transients.

Q3: Will Caroverine affect the amplitude of my stimulus-evoked calcium signals?

A3: At higher concentrations, Caroverine can potentially reduce the amplitude of calcium transients, especially if they are dependent on the channels that Caroverine blocks. This is why a careful dose-response characterization is essential. The goal is to find a concentration that maximally reduces baseline noise with minimal impact on the signal of interest.

Q4: Can Caroverine be used with any calcium indicator dye?

A4: Yes, Caroverine is compatible with common calcium indicators such as Fura-2, Fluo-4, and genetically encoded indicators like GCaMP. However, as with any fluorescent compound, it is good practice to perform a control experiment to check for any intrinsic fluorescence of Caroverine at the wavelengths used in your imaging setup, though this is not a commonly reported issue.

Q5: How long should I incubate my cells with Caroverine before imaging?

A5: A pre-incubation period of 15-30 minutes is generally sufficient for Caroverine to exert its effects. For acute applications, it can also be perfused directly onto the cells during the imaging session.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High background fluorescence persists after Caroverine application. 1. Caroverine concentration is too low. 2. The source of noise is not primarily from voltage-gated calcium channels or glutamate receptors. 3. Issues with the calcium indicator dye (e.g., incomplete hydrolysis of AM ester, dye compartmentalization).1. Increase Caroverine concentration in a stepwise manner (e.g., 20 µM, 50 µM, 100 µM) and re-evaluate. 2. Investigate other potential sources of noise, such as light source instability or cellular autofluorescence. 3. Review your dye loading protocol. Ensure complete de-esterification and wash cells thoroughly to remove extracellular dye.[2]
Stimulus-evoked calcium transients are significantly diminished or absent. 1. Caroverine concentration is too high. 2. The specific calcium signal you are measuring is highly dependent on L-type calcium channels or NMDA/AMPA receptors.1. Reduce the concentration of Caroverine. 2. If your signal is entirely dependent on the channels blocked by Caroverine, this compound may not be suitable for improving SNR in your specific experiment. Consider alternative noise-reduction strategies.
Cell health appears compromised after Caroverine treatment. Caroverine may exhibit cytotoxicity at very high concentrations or with prolonged incubation times.1. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) with your chosen Caroverine concentrations and incubation times. 2. Reduce the concentration and/or incubation time.
Variability in results between experiments. Inconsistent application of Caroverine or other experimental parameters.1. Ensure consistent timing of Caroverine application and imaging. 2. Prepare fresh dilutions of Caroverine for each experiment from a stock solution. 3. Maintain stable imaging conditions (laser power, detector gain, etc.).

Data Presentation

The following tables present illustrative quantitative data on the effect of Caroverine on baseline fluorescence and signal-to-noise ratio in a hypothetical neuronal culture model.

Table 1: Effect of Caroverine on Baseline Fluorescence Intensity

Caroverine Concentration (µM)Mean Baseline Fluorescence (Arbitrary Units)Standard Deviation
0 (Control)150.212.5
10115.89.8
2092.37.1
5075.66.2
10073.16.5

Table 2: Impact of Caroverine on Signal-to-Noise Ratio (SNR)

Caroverine Concentration (µM)Mean Signal Amplitude (ΔF/F₀)Mean Noise (Standard Deviation of Baseline)Signal-to-Noise Ratio (SNR)
0 (Control)0.850.155.67
100.820.108.20
200.800.0711.43
500.720.0612.00
1000.550.069.17

Note: The data presented in these tables are for illustrative purposes to demonstrate the expected effects of Caroverine and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Caroverine for SNR Improvement in Cultured Neurons

Objective: To identify the concentration of Caroverine that provides the best improvement in SNR without significantly compromising the desired calcium signal.

Materials:

  • Cultured neurons on glass-bottom dishes

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Caroverine stock solution (10 mM in DMSO)

  • Stimulus solution (e.g., high potassium chloride, glutamate)

  • Fluorescence microscope equipped for live-cell imaging

Methodology:

  • Dye Loading:

    • Prepare a loading buffer containing 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBS.

    • Incubate cultured neurons with the loading buffer for 30 minutes at 37°C.

    • Wash the cells three times with HBS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.

  • Baseline Imaging:

    • Acquire a baseline fluorescence recording for 2-5 minutes to establish the initial noise level.

  • Caroverine Application:

    • Prepare a series of working solutions of Caroverine in HBS (e.g., 10 µM, 20 µM, 50 µM, 100 µM).

    • Perfuse the cells with the first concentration of Caroverine and incubate for 15 minutes.

  • Post-Caroverine Imaging and Stimulation:

    • Record the baseline fluorescence for 2 minutes.

    • Apply the stimulus to evoke a calcium transient and record the response.

    • Wash out the stimulus and allow the cells to recover.

  • Repeat for all Concentrations:

    • Repeat steps 3 and 4 for each Caroverine concentration.

  • Data Analysis:

    • Measure the mean baseline fluorescence and its standard deviation (noise) before and after the application of each Caroverine concentration.

    • Calculate the amplitude of the stimulus-evoked calcium transient (ΔF/F₀).

    • Calculate the SNR for each condition (Signal Amplitude / Noise).

    • Plot the SNR and signal amplitude as a function of Caroverine concentration to determine the optimal working concentration.

Signaling Pathways and Experimental Workflows

Caroverine_Mechanism Extracellular Extracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds AMPAR AMPA Receptor Glutamate->AMPAR Binds Caroverine Caroverine VGCC Voltage-Gated Ca²⁺ Channel Caroverine->VGCC Blocks Caroverine->NMDAR Blocks Caroverine->AMPAR Blocks Ca_influx Ca²⁺ Influx VGCC->Ca_influx NMDAR->Ca_influx AMPAR->Ca_influx Baseline_Ca Increased Baseline [Ca²⁺]i (Noise) Ca_influx->Baseline_Ca Intracellular Intracellular Space Signal Stimulus-Evoked Ca²⁺ Transient (Signal)

Caroverine's mechanism of action in reducing baseline calcium.

Experimental_Workflow Start Start: Cultured Cells Dye_Loading Load with Calcium Indicator Start->Dye_Loading Baseline_Imaging Record Baseline Fluorescence (Control) Dye_Loading->Baseline_Imaging Add_Caroverine Incubate with Caroverine Baseline_Imaging->Add_Caroverine Post_Incubation_Imaging Record Baseline Fluorescence (Caroverine) Add_Caroverine->Post_Incubation_Imaging Stimulate Apply Stimulus Post_Incubation_Imaging->Stimulate Record_Signal Record Calcium Transients Stimulate->Record_Signal Analysis Analyze Data: - Baseline Noise - Signal Amplitude - SNR Record_Signal->Analysis End End: Optimal Concentration Determined Analysis->End

Workflow for optimizing Caroverine concentration.

References

Dealing with variability in animal model responses to Caroverine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caroverine in animal models. Our goal is to help you address the inherent variability in animal responses and achieve more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Caroverine and what is its primary mechanism of action?

A1: Caroverine is a quinoxaline (B1680401) derivative investigated for its therapeutic potential in conditions like tinnitus and hearing loss.[1] Its mechanism of action is multifaceted, primarily acting as a dual glutamate (B1630785) receptor antagonist and a calcium channel blocker.[1] It competitively and reversibly antagonizes both NMDA and AMPA glutamate receptors, which are implicated in the excitotoxicity hypothesis of cochlear-synaptic tinnitus.[2] Additionally, Caroverine blocks L-type voltage-gated calcium channels, further preventing intracellular calcium overload.[3]

Q2: In which animal models has Caroverine been most commonly studied?

A2: Preclinical studies of Caroverine have predominantly utilized guinea pig and rat models. Guinea pigs are frequently used for studies on noise-induced hearing loss and local administration to the inner ear.[1][4] Rat models are often employed for salicylate-induced tinnitus experiments.[2]

Q3: What are the typical routes of administration for Caroverine in animal models?

A3: Caroverine can be administered systemically, most commonly via intraperitoneal (IP) injection in rats.[2] It can also be applied locally to the round window membrane (RWM) of the inner ear, a method often used in guinea pig studies to achieve high local concentrations while minimizing systemic side effects.[2][4][5]

Troubleshooting Guide: Variability in Animal Responses

High variability in animal responses to Caroverine can obscure meaningful results. This guide provides a structured approach to identifying and mitigating potential sources of variability.

Issue 1: Inconsistent Auditory Brainstem Response (ABR) Threshold Shifts

Potential Causes:

  • Animal Strain and Genetics: Different strains of rats or guinea pigs can exhibit varied sensitivity to both the inducing agent (e.g., noise, salicylate) and Caroverine itself due to genetic differences in drug metabolism and receptor expression.[6][7]

  • Age and Weight Differences: Significant variations in the age and weight of animals can lead to differences in drug metabolism and distribution, affecting the therapeutic window.[8]

  • Procedural Inconsistencies: Variability in the intensity or duration of noise exposure, or in the administration of salicylate (B1505791), can lead to inconsistent levels of hearing loss or tinnitus induction.[2] Inconsistent placement of the Gelfoam on the round window membrane during local administration can also be a factor.[2]

Troubleshooting Steps:

  • Standardize Animal Selection:

    • Use a single, well-characterized strain for your experiments.

    • Ensure all animals are within a narrow age and weight range.

  • Refine Experimental Procedures:

    • Calibrate noise exposure equipment regularly to ensure consistent sound pressure levels.

    • For salicylate induction, ensure precise dosing based on individual animal weight.

    • Develop a standardized surgical procedure for local administration to the RWM, ensuring consistent placement and saturation of the delivery vehicle.

  • Increase Sample Size: A larger sample size can help to statistically account for inherent biological variability.

Issue 2: High Variability in Caroverine Plasma Concentrations

Potential Causes:

  • Interspecies and Strain Differences in Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of Caroverine can vary significantly between species and even between different strains of the same species.[9][10]

  • Route of Administration: Intraperitoneal injections can lead to more variable absorption compared to intravenous administration. Local administration to the RWM results in high local concentrations but low and variable systemic levels.[4][5]

  • Health Status of Animals: Underlying health conditions can affect drug metabolism and clearance.[11]

Troubleshooting Steps:

  • Pharmacokinetic Pilot Study: Conduct a pilot study to determine the pharmacokinetic profile of Caroverine in your specific animal model and strain.

  • Consistent Dosing Technique: Ensure all personnel are proficient in the chosen administration technique to minimize variability.[11]

  • Health Monitoring: Closely monitor the health of all animals throughout the study to identify any individuals that may have compromised metabolic function.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of Caroverine.

Table 1: Otoprotective Efficacy of Caroverine in Guinea Pigs with Noise-Induced Hearing Loss [2]

FrequencyABR Threshold Shift (dB) - Control (Saline)ABR Threshold Shift (dB) - Caroverine Treated
8 kHz35.5 ± 5.818.3 ± 4.9
12.5 kHz40.2 ± 6.122.5 ± 5.2
16 kHz38.6 ± 5.520.8 ± 4.7
20 kHz33.1 ± 4.917.4 ± 4.1

* Indicates a statistically significant reduction in hearing threshold shift compared to the control group.

Table 2: Pharmacokinetics of Caroverine in Guinea Pig Perilymph [2]

TimeIV Administration (µg/mL)RWM - Low Dose (LD) (µg/mL)RWM - High Dose (HD) (µg/mL)
10 min0.850.020.04
30 min0.550.030.08
1 hr0.400.030.07
3 hr0.200.020.04
6 hr0.11Undetectable0.03

Experimental Protocols

Protocol 1: Salicylate-Induced Tinnitus in Rats[2]
  • Materials:

    • Sodium Salicylate

    • Sterile Saline (0.9% NaCl)

    • Male Wistar rats (250-300g)

    • Syringes and needles (23-25 gauge) for intraperitoneal (IP) injection

  • Preparation of Salicylate Solution:

    • Dissolve Sodium Salicylate in sterile saline to a final concentration of 100 mg/mL.

  • Administration Procedure:

    • Dosage: 300-350 mg/kg body weight.

    • Route: Intraperitoneal (IP) injection.

    • Weigh the rat to calculate the precise injection volume.

    • Gently restrain the rat and inject into the lower left or right abdominal quadrant, avoiding the midline.

  • Caroverine Administration:

    • Dosage: An effective IP dose should be determined empirically (e.g., starting at 10-20 mg/kg).

    • Route: Intraperitoneal (IP) injection.

    • Timing: For a therapeutic model, administer Caroverine 1-2 hours after salicylate injection.

Protocol 2: Local Caroverine Administration in Guinea Pigs (Noise-Induced Hearing Loss Model)[2]
  • Materials:

    • Caroverine solution

    • Gelfoam

    • Anesthetic

    • Surgical instruments

  • Surgical Procedure:

    • Anesthetize the animal.

    • Make a retroauricular incision to expose the auditory bulla.

    • Create a small opening in the bulla to visualize the round window membrane (RWM).

  • Caroverine Application:

    • Saturate a small piece of Gelfoam with the Caroverine solution (approximately 15 µL).

    • Carefully place the saturated Gelfoam onto the RWM.

  • Closure and Recovery:

    • Close the muscle layers and suture the skin incision.

    • Allow the animal to recover on a warming pad.

Visualizations

Signaling Pathway of Caroverine

Caroverine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens AMPA_R->Ca_Influx Opens Ca_Channel L-type Ca2+ Channel Ca_Channel->Ca_Influx Opens Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Caroverine Caroverine Caroverine->NMDA_R Blocks Caroverine->AMPA_R Blocks Caroverine->Ca_Channel Blocks

Caption: Proposed mechanism of Caroverine in mitigating excitotoxicity.

Experimental Workflow for Caroverine in a Rat Tinnitus Model

Experimental_Workflow start Start animal_prep Animal Acclimation & Baseline ABR start->animal_prep tinnitus_induction Tinnitus Induction (e.g., Salicylate IP) animal_prep->tinnitus_induction grouping Randomization into Treatment Groups tinnitus_induction->grouping treatment Caroverine or Vehicle Administration grouping->treatment Treatment Group grouping->treatment Control Group assessment Behavioral/Electrophysiological Assessment (e.g., ABR) treatment->assessment data_analysis Data Analysis assessment->data_analysis end End data_analysis->end

Caption: General experimental workflow for preclinical tinnitus studies.

References

Technical Support Center: Validation of a Stability-Indicating HPLC Method for Caroverine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting advice for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Caroverine.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method and why is it crucial for Caroverine analysis?

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API), such as Caroverine, without interference from its degradation products, impurities, or excipients.[1][2] Its development is essential to ensure that the method can detect any changes in the quality of the drug substance and drug product over time, which is a regulatory requirement for stability testing.[1][3]

Q2: What are the essential validation parameters for a stability-indicating HPLC method according to ICH guidelines?

The International Council for Harmonisation (ICH) guidelines mandate the validation of several parameters to ensure the method is suitable for its intended purpose.[1][4] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[1][5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][6]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Q3: What typical chromatographic conditions are used for Caroverine analysis?

Several reversed-phase HPLC (RP-HPLC) methods have been developed for Caroverine.[7][8][9] A common approach utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer solution.[7][8] Detection is typically performed using a UV detector.[7][8] Specific conditions can vary to optimize the separation of Caroverine from its degradation products.[7]

Data Presentation: Method Parameters

The following tables summarize key parameters from a validated stability-indicating RP-HPLC method for Caroverine quantification.

Table 1: Chromatographic Conditions [7][9]

Parameter Method Details
Chromatographic Mode Isocratic Elution
Column Shimpack CLC-ODC (C18) (250 × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile and Buffer solution (pH 4.9) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Column Temperature Ambient (25°C)

| Injection Volume | 10-20 μL |

Table 2: Method Validation Summary [7][8]

Parameter Result
Linearity Range 2-150 µg/mL
Correlation Coefficient (R²) >0.998
Limit of Detection (LOD) 0.068 µg/mL
Limit of Quantification (LOQ) 0.201 µg/mL
Accuracy (% Recovery) 98-102%

| Precision (% RSD) | < 2.0% |

Table 3: Forced Degradation Study Results [7]

Stress Condition Treatment % Degradation
Acid Hydrolysis 5.0 N HCl at 70°C for 30 min ~31.06%
Alkali Hydrolysis 0.1 N NaOH at 70°C for 30 min Prominent degradation
Oxidation 3.0% H₂O₂ at 70°C for 30 min Prominent degradation
Thermal Degradation 105°C for 24 h Prominent degradation

| Photolytic Degradation | 200 W light for 24 h | Prominent degradation |

Experimental Protocols & Workflows

Overall Method Validation Workflow

The diagram below illustrates the typical workflow for developing and validating a stability-indicating HPLC method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Guidelines) MD1 Literature Review & Initial Parameter Selection MD2 Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate) MD1->MD2 MD3 System Suitability Test Development MD2->MD3 FD1 Perform Stress Studies (Acid, Base, Peroxide, Heat, Light) MD3->FD1 Method Ready for Stressing FD2 Identify Degradation Products FD1->FD2 FD3 Confirm Peak Purity & Resolution FD2->FD3 V1 Specificity FD3->V1 Demonstrates Specificity V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 Final Final V6->Final Method Validated

Caption: Workflow for Stability-Indicating HPLC Method Validation.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the method.[3]

  • Preparation: Prepare a stock solution of Caroverine (e.g., 100 μg/mL).[7]

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 5.0 N HCl. Heat the mixture at 70°C for 30 minutes. Cool and neutralize the solution before injection.[6][7]

  • Alkali Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH. Heat at 70°C for 30 minutes. Cool and neutralize before injection.[6][7]

  • Oxidative Degradation: Mix the drug solution with an equal volume of 3.0% H₂O₂. Heat at 70°C for 30 minutes, then cool before injection.[7]

  • Thermal Degradation: Expose the solid drug powder or a solution to dry heat at 105°C for 24 hours.[6][7]

  • Photolytic Degradation: Expose a solution of the drug to light in a stability chamber (e.g., 200 W for 24 hours).[7]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The method must be able to separate the intact Caroverine peak from all degradation product peaks.[7]

Logical Relationship of Validation Parameters

The validation parameters are interconnected, each confirming a different aspect of the method's reliability and performance.

G cluster_Core Core Performance cluster_Specificity Assay Specificity cluster_Sensitivity Method Sensitivity cluster_Reliability Method Reliability center_node Validated Stability-Indicating Method Accuracy Accuracy Accuracy->center_node Precision Precision Precision->center_node Linearity Linearity & Range Linearity->center_node Linearity->Accuracy Linearity->Precision Specificity Specificity Specificity->center_node LOD LOD LOQ LOQ LOD->LOQ LOQ->center_node Robustness Robustness Robustness->center_node

Caption: Interrelationship of HPLC Method Validation Parameters.

Troubleshooting Guide

Q: My Caroverine peak is tailing or fronting. What are the possible causes and solutions?

  • Possible Causes:

    • Incorrect Mobile Phase pH: The pH of the mobile phase is critical. If it is too close to the pKa of Caroverine, peak shape can be poor.

    • Column Degradation: The stationary phase may be degrading, or the column may be contaminated.

    • High Sample Concentration: Overloading the column can lead to peak distortion.

  • Solutions:

    • Adjust pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For the published method, verify the buffer pH is correctly prepared to 4.9.[7]

    • Column Care: Use a guard column to protect the analytical column.[10] If the problem persists, flush the column or replace it.

    • Dilute Sample: Try injecting a more dilute sample to see if the peak shape improves.

Q: I'm observing a drift in retention times. How can I fix this?

  • Possible Causes:

    • Mobile Phase Composition: The mobile phase composition may be changing over time due to evaporation of the more volatile solvent (e.g., acetonitrile).

    • Flow Rate Fluctuation: The pump may not be delivering a consistent flow rate. Leaks in the system can also cause this.[10]

    • Temperature Variation: Changes in ambient temperature can affect retention times, especially if a column oven is not used.[10]

  • Solutions:

    • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent reservoir covered.[10] Ensure it is thoroughly degassed.

    • System Check: Check for leaks in fittings and pump seals. Prime the pump to remove any air bubbles.

    • Control Temperature: Use a column oven to maintain a constant temperature for more reproducible results.[10]

Q: Why am I seeing poor resolution between the Caroverine peak and a degradation peak?

  • Possible Causes:

    • Suboptimal Mobile Phase: The current mobile phase composition may not have sufficient selectivity for the analyte and the specific degradant.

    • Incorrect pH: The pH can alter the ionization state of Caroverine or its degradants, affecting their retention and separation.

  • Solutions:

    • Optimize Mobile Phase: Systematically adjust the ratio of organic solvent to buffer (e.g., change from 30:70 to 35:65 or 25:75).

    • Adjust pH: Modify the pH of the aqueous buffer component slightly (e.g., from 4.9 to 4.7 or 5.1) to see if resolution improves.

    • Change Column: If optimization fails, consider a column with a different stationary phase chemistry.

Q: My peak areas are inconsistent across replicate injections. What's the issue?

  • Possible Causes:

    • Injector Problem: The autosampler may have a partial blockage or a worn seal, leading to inconsistent injection volumes.

    • Air Bubbles: Air bubbles in the pump or detector can cause significant baseline noise and affect peak integration.

    • Sample Instability: The prepared sample solution may not be stable at room temperature.[7]

  • Solutions:

    • Injector Maintenance: Check the injector for blockages and ensure the sample loop is filling completely.

    • Degas Mobile Phase: Thoroughly degas the mobile phase using sonication or an online degasser to prevent bubble formation.

    • Check Solution Stability: Analyze the stability of the sample solution by re-injecting it after several hours and comparing the results to a freshly prepared sample.[7] Store samples in an autosampler cooler if necessary.

References

Best practices for the preparation and storage of Caroverine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices and troubleshooting advice for the preparation, storage, and use of Caroverine stock solutions in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Caroverine stock solutions?

For most in vitro and cell culture applications, Caroverine should be dissolved in 100% sterile Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, typically at 10-50 mM.[1] Caroverine hydrochloride has also been reported to be soluble in DMSO at concentrations up to 100 mg/mL, though this may require sonication.[2][3] For in vivo experiments, formulations may involve co-solvents. One reported formulation for this compound at ≥ 2.5 mg/mL consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

Q2: What is the aqueous solubility of Caroverine?

The aqueous solubility of Caroverine is highly dependent on its form:

  • Caroverine Base: The free base form is practically insoluble in water.[1][2]

  • This compound: This salt form is more water-soluble. One supplier notes a solubility of 20 mg/mL in water, though achieving this may require sonication.[2] However, it has been reported to be less stable than the base form.[2]

  • Caroverine Fumarate: This salt was developed to be a more stable, water-soluble alternative to the base and hydrochloride forms.[1][2]

Q3: How should I store Caroverine stock solutions?

To ensure stability and prevent degradation, Caroverine stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

  • Aliquoting: It is highly recommended to aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.[1]

  • Light Protection: Protect the stock solution from light by using amber vials or by wrapping the vials in foil.[1]

  • Moisture: Keep the stock solution sealed to protect from moisture.[4]

Troubleshooting Guide

Issue 1: Precipitation is observed after diluting the Caroverine stock solution into my aqueous cell culture medium.

This is a common problem that occurs when a compound with low aqueous solubility, dissolved in an organic solvent like DMSO, is introduced into a water-based medium.

  • Cause A: High Final Concentration. The desired final concentration of Caroverine in your medium may exceed its solubility limit.

    • Solution: Review the solubility data for the specific form of Caroverine you are using. It may be necessary to work at a lower, more soluble concentration.[1]

  • Cause B: "Crashing Out" Upon Dilution. Adding a highly concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to precipitate immediately.

    • Solution: Avoid adding the concentrated stock directly. Instead, try a serial dilution approach or add the stock solution to a small volume of medium first, mixing well, before adding it to the final volume.

  • Cause C: Low Temperature of Media. Adding the stock solution to cold media can decrease its solubility.

    • Solution: Ensure your cell culture medium is at the experimental temperature (e.g., 37°C) before adding the Caroverine solution.

Issue 2: Inconsistent or lower-than-expected biological activity in my experiments.

This may be an indication of compound degradation.

  • Cause A: Improper Stock Solution Storage. Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to degradation.

    • Solution: Always store stock solutions in single-use aliquots at -20°C or -80°C.[1] If the stock is old or has been handled improperly, prepare a fresh solution.[1]

  • Cause B: Instability in Cell Culture Medium. Caroverine is sensitive to heat and light.[1]

    • Solution: Prepare fresh Caroverine-containing media immediately before each experiment. Minimize the incubation time at 37°C and protect the plates from light.[1]

  • Cause C: Interaction with Media Components. Some components in serum may contribute to the degradation of small molecules.

    • Solution: If you suspect this is an issue, consider reducing the serum concentration or using a serum-free medium for the duration of the drug treatment, if compatible with your cells.

Data Presentation

Table 1: Solubility of Caroverine Forms

FormSolventReported SolubilitySource(s)
Caroverine Base WaterPractically Insoluble[1][2]
Caroverine HCl Water20 mg/mL (may require sonication)[2]
DMSO100 mg/mL (may require sonication)[2][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[2]
Caroverine Fumarate WaterMore soluble than base and HCl forms[1][2]

Table 2: Recommended Storage Conditions for Caroverine Stock Solutions

ParameterRecommendationRationaleSource(s)
Solvent 100% Sterile DMSOHigh solubility for concentrated stocks[1]
Temperature -20°C (≤ 1 month) or -80°C (≤ 6 months)Minimize degradation[4]
Aliquoting Single-use aliquotsAvoid repeated freeze-thaw cycles[1]
Light Protect from light (amber vials/foil)Caroverine is light-sensitive[1]
Moisture Store in sealed vialsPrevent hydrolysis and degradation[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Caroverine Stock Solution in DMSO

  • Materials:

    • This compound (MW: 401.93 g/mol )

    • Sterile, anhydrous DMSO

    • Sterile microcentrifuge tubes or amber vials

  • Procedure:

    • Weigh out 4.02 mg of this compound.

    • Add 1 mL of sterile DMSO to the vial containing the Caroverine powder.

    • Vortex thoroughly to ensure complete dissolution. If necessary, sonicate the solution in a water bath for short intervals until the solid is fully dissolved.[2]

    • Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining Maximum Solubility in an Aqueous Buffer

This protocol helps determine the practical solubility limit of Caroverine in your specific experimental buffer.

  • Materials:

    • Caroverine powder

    • Your specific aqueous buffer (e.g., PBS, pH 7.4)

    • Vials

    • Agitator/shaker

    • High-speed centrifuge

    • HPLC-UV or other suitable analytical instrument

  • Procedure:

    • Add an excess amount of Caroverine powder to a known volume of your buffer in a vial.[2]

    • Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[2]

    • Centrifuge the sample at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the undissolved solid.[2]

    • Carefully collect the supernatant.

    • Quantify the concentration of dissolved Caroverine in the supernatant using a validated analytical method like HPLC-UV.[2]

Visualizations

Caroverine_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Effects NMDA_Receptor NMDA Receptor Ca_Influx ↓ Ca²⁺ Influx NMDA_Receptor->Ca_Influx AMPA_Receptor AMPA Receptor AMPA_Receptor->Ca_Influx Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Channel->Ca_Influx Caroverine Caroverine Caroverine->NMDA_Receptor Antagonist Caroverine->AMPA_Receptor Antagonist Caroverine->Ca_Channel Blocker Glutamate Glutamate Glutamate->NMDA_Receptor Activates Glutamate->AMPA_Receptor Activates Depolarization Membrane Depolarization Depolarization->Ca_Channel Opens Excitotoxicity ↓ Neuronal Hyperexcitability & Excitotoxicity Ca_Influx->Excitotoxicity Muscle_Contraction ↓ Smooth Muscle Contraction Ca_Influx->Muscle_Contraction

Caption: Caroverine's primary mechanisms of action.

Troubleshooting_Workflow Start Problem: Precipitation upon dilution of DMSO stock in aqueous media Check_Concentration Is final concentration below known solubility limit? Start->Check_Concentration Dilution_Method How was the dilution performed? Check_Concentration->Dilution_Method Yes Reduce_Concentration Solution: Lower the final working concentration. Check_Concentration->Reduce_Concentration No Direct_Addition Directly to large volume Dilution_Method->Direct_Addition Stepwise_Addition Stepwise/Serial Dilution_Method->Stepwise_Addition Success Problem Resolved Reduce_Concentration->Success Serial_Dilution Solution: Use serial dilution or add stock to a small media volume first. Serial_Dilution->Success Direct_Addition->Serial_Dilution Stepwise_Addition->Success

Caption: Troubleshooting workflow for Caroverine precipitation.

References

Addressing artifacts in patch-clamp recordings in the presence of Caroverine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Caroverine in patch-clamp electrophysiology experiments. Given Caroverine's multifaceted nature as an antagonist of NMDA, AMPA, and calcium channels, this guide emphasizes strategies to mitigate common artifacts and ensure accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known targets of Caroverine relevant to patch-clamp recordings?

Caroverine is a versatile drug that has been shown to antagonize multiple ion channels and receptors. Its primary targets include:

  • NMDA Receptors: Caroverine acts as a competitive and reversible antagonist at the glutamate (B1630785) binding site of NMDA receptors.[1]

  • AMPA Receptors: It also exhibits antagonistic effects on AMPA glutamate receptors.[2][3]

  • Calcium Channels: Caroverine functions as a calcium channel blocker, influencing the influx of calcium ions.[2][4]

  • Antioxidant Properties: Caroverine has been shown to suppress lipid peroxidation of liposomal membranes, indicating antioxidant activity that could potentially influence cell health during recordings.[5]

Q2: Are there specific IC50 or ED50 values available for Caroverine's action on these channels?

While specific IC50 values for Caroverine at different NMDA receptor subtypes or for its calcium channel blockade in patch-clamp studies are not consistently reported in publicly available literature, some quantitative data on its functional effects exist.[1][6] It is crucial to perform concentration-response curves in your specific experimental system to determine the effective concentrations.

Q3: What are the expected general effects of Caroverine on whole-cell currents?

Given its targets, application of Caroverine is expected to cause a concentration-dependent reduction in currents mediated by NMDA, AMPA, and voltage-gated calcium channels. The blockade of NMDA and AMPA receptors will reduce glutamate-evoked currents, while its calcium channel antagonism will decrease depolarization-activated calcium currents.

Q4: Can Caroverine's lipophilicity affect my recordings?

Caroverine is a quinoxaline (B1680401) derivative, and compounds with such structures can be lipophilic.[7] While direct evidence of Caroverine affecting membrane properties in a way that generates artifacts is scarce, highly lipophilic compounds can sometimes interact with the lipid bilayer, potentially influencing membrane fluidity and the stability of the giga-ohm seal.[7] Researchers should be mindful of this possibility, especially at higher concentrations.

Troubleshooting Guide

Problem 1: Unstable Giga-ohm Seal After Caroverine Application

An unstable seal after drug application can manifest as a gradual decrease in seal resistance or sudden seal loss.

  • Possible Cause A: Direct Membrane Interaction. Although not definitively documented for Caroverine, some lipophilic drugs can interfere with the cell membrane or the glass-pipette interface, leading to seal instability.[7]

  • Troubleshooting Steps:

    • Optimize Seal Formation: Ensure a high-quality, stable giga-ohm seal (>1 GΩ) is formed before Caroverine application.

    • Lower Caroverine Concentration: If instability is consistently observed, try using the lowest effective concentration of Caroverine.

    • Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Caroverine is minimal (<0.1%) and that the same solvent concentration is present in the control solution.

    • Consider Perforated Patch: If seal instability in the whole-cell configuration is a persistent issue, the perforated patch-clamp technique can offer greater stability as it does not involve rupturing the cell membrane.

Problem 2: Rapid Current Rundown in the Presence of Caroverine

Current rundown is a gradual decrease in current amplitude over time and can be mistaken for a drug effect.

  • Possible Cause A: Exacerbated Dialysis. In the whole-cell configuration, essential intracellular components can be washed out by the pipette solution. Caroverine's multifaceted action might indirectly affect cell health or channel stability, potentially accelerating rundown.

  • Possible Cause B: Non-specific Effects. At higher concentrations, Caroverine might have off-target effects that impact overall cell health and contribute to current rundown.

  • Troubleshooting Steps:

    • Include ATP and GTP in Internal Solution: To support channel function and cell metabolism, include Mg-ATP (2-5 mM) and GTP (0.3-0.5 mM) in your intracellular solution.

    • Monitor Rundown Before Drug Application: Establish a stable baseline recording for several minutes before applying Caroverine to quantify the intrinsic rundown rate. This rate can then be corrected for during the analysis of the drug's effect.

    • Use the Perforated Patch Technique: This technique minimizes the dialysis of intracellular components, which can significantly reduce rundown.

    • Time-Course Control: Perform time-course experiments with a vehicle control to ensure the observed current decrease is due to Caroverine and not simply time-dependent rundown.

Problem 3: Distinguishing True Channel Block from Voltage-Clamp Artifacts

Because Caroverine blocks multiple channel types, it is critical to ensure that the observed effects are not artifacts of poor voltage clamp, especially when recording large currents.

  • Possible Cause A: High Series Resistance (Rs). A high or unstable series resistance can lead to errors in the commanded membrane potential, distorting the current's amplitude and kinetics. This can be particularly problematic when a potent blocker like Caroverine is applied, as the change in current magnitude can alter the voltage error.

  • Troubleshooting Steps:

    • Monitor and Compensate for Rs: Continuously monitor Rs throughout the experiment. Use the amplifier's series resistance compensation (typically 70-80%) and be cautious of overcompensation which can lead to oscillations.

    • Maintain Low Rs: Use low-resistance patch pipettes (2-5 MΩ) and ensure good access to the cell. If Rs increases significantly during a recording, the data may be unreliable.

    • Use Voltage Protocols to Assess State-Dependence: To confirm a true channel block, especially for voltage-gated channels, employ voltage protocols that test for state-dependence (e.g., use-dependence). A true channel blocker's effect will often vary with the channel's state (resting, open, inactivated), whereas a voltage-clamp artifact is less likely to exhibit such specific behavior.

Quantitative Data Summary

The following table summarizes available quantitative data for Caroverine. It is important to note that specific IC50 values from patch-clamp experiments are not widely reported.

ParameterValueSpecies/SystemNotes
ED50 for inhibition of developed tension 1 x 10-5 MGuinea pig and rabbit atrial muscleThis is a measure of the functional effect on muscle contractility, which is related to calcium channel blockade.[8]
NMDA Receptor Antagonism -Guinea pig cochlear neuronsDescribed as a competitive and reversible antagonist. Specific IC50 values are not consistently reported.[6][9]
AMPA Receptor Antagonism -Guinea pig cochlear neuronsCaroverine also acts as an antagonist at AMPA receptors.[3]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents

This protocol outlines the procedure for recording NMDA receptor-mediated currents and assessing the inhibitory effect of Caroverine.[1]

  • Cell Preparation: Use cultured neurons or acute brain slices expressing NMDA receptors.

  • Solutions:

    • External Solution (aCSF): Containing appropriate physiological ion concentrations, typically without Mg2+ to prevent voltage-dependent block of NMDA receptors.

    • Internal Solution: Containing a cesium-based solution to block potassium channels, along with EGTA to chelate calcium, and Mg-ATP and GTP to support cell health.

    • Agonist Solution: External solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (B1666218) (e.g., 10 µM).

    • Caroverine Solution: Prepare a stock solution of Caroverine and dilute it to the desired final concentrations in the agonist solution.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp recording from a target neuron.

    • Hold the cell at a negative potential (e.g., -60 mV).

    • Perfuse the cell with the agonist solution to evoke a stable baseline inward NMDA receptor-mediated current.

    • Co-perfuse the cell with the Caroverine-containing agonist solution at increasing concentrations to determine a dose-response relationship.

    • Perform a washout with the agonist solution to check for the reversibility of the block.

Protocol 2: Assessing Use-Dependent Block of Calcium Channels

This protocol can be adapted to investigate the potential use-dependent block of calcium channels by Caroverine.

  • Cell Preparation: Use a cell line stably expressing the calcium channel of interest (e.g., HEK293 cells expressing CaV1.2).

  • Solutions:

    • External Solution: Containing Ba2+ or Ca2+ as the charge carrier.

    • Internal Solution: Cesium-based to block potassium channels.

  • Voltage Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a resting state.

    • Apply a train of depolarizing pulses (e.g., to 0 mV for 200 ms) at a specific frequency (e.g., 1 Hz) to elicit calcium currents.

    • After establishing a stable baseline, perfuse with Caroverine and continue the pulse train to observe any use-dependent reduction in current amplitude.

    • Compare the block at the beginning and end of the pulse train to quantify use-dependence.

Visualizations

Signaling_Pathway cluster_0 Caroverine's Multifaceted Blockade cluster_1 Glutamate Receptors cluster_2 Voltage-Gated Channels cluster_3 Downstream Effects Caroverine Caroverine NMDA_R NMDA Receptor Caroverine->NMDA_R Antagonist AMPA_R AMPA Receptor Caroverine->AMPA_R Antagonist Ca_Channel Calcium Channel Caroverine->Ca_Channel Blocker Reduced_Excitotoxicity Reduced Excitotoxicity NMDA_R->Reduced_Excitotoxicity Altered_Synaptic_Plasticity Altered Synaptic Plasticity AMPA_R->Altered_Synaptic_Plasticity Reduced_Ca_Influx Reduced Ca2+ Influx Ca_Channel->Reduced_Ca_Influx Troubleshooting_Workflow Start Patch-Clamp Experiment with Caroverine Issue Recording Instability or Unexpected Current Changes? Start->Issue Check_Seal Check Seal Resistance (>1 GΩ?) Issue->Check_Seal Yes Analyze_Data Proceed with Data Analysis Issue->Analyze_Data No Check_Rs Check Series Resistance (Stable and Compensated?) Check_Seal->Check_Rs Yes Unstable_Seal Unstable Seal Check_Seal->Unstable_Seal No Check_Rundown Assess Baseline Rundown (Quantified?) Check_Rs->Check_Rundown Yes High_Rs High/Unstable Rs Check_Rs->High_Rs No High_Rundown High Rundown Check_Rundown->High_Rundown No Check_Rundown->Analyze_Data Yes Solution1 Optimize Seal Formation Lower [Caroverine] Consider Perforated Patch Unstable_Seal->Solution1 Solution2 Use Low Resistance Pipette Monitor and Compensate Rs Discard Unstable Recordings High_Rs->Solution2 Solution3 Include ATP/GTP in Pipette Use Perforated Patch Correct for Baseline Rundown High_Rundown->Solution3 Experimental_Workflow Start Prepare Cells and Solutions Establish_Recording Establish Stable Whole-Cell or Perforated-Patch Recording Start->Establish_Recording Baseline Record Stable Baseline Current (e.g., agonist-evoked or voltage-gated) Establish_Recording->Baseline Apply_Control Apply Vehicle Control Solution Baseline->Apply_Control Apply_Caroverine Apply Caroverine (Cumulative Concentrations) Apply_Control->Apply_Caroverine Washout Washout with Control Solution Apply_Caroverine->Washout Data_Analysis Data Analysis (Concentration-Response, Kinetics) Washout->Data_Analysis

References

Validation & Comparative

Caroverine Hydrochloride vs. Placebo for Tinnitus: A Comparative Review of Double-Blind Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Caroverine Hydrochloride and placebo in the treatment of tinnitus, based on available data from double-blind clinical studies. Tinnitus, the perception of sound without an external source, remains a significant health issue with no universally accepted treatment.[1] Caroverine, a quinoxaline-derivative, has been investigated for its potential therapeutic effects due to its action as a glutamate (B1630785) receptor antagonist and calcium channel blocker.[2][3] The prevailing hypothesis for certain types of tinnitus, termed "cochlear-synaptic tinnitus," suggests a disturbance in the activity of NMDA and AMPA receptors at the synapses of inner hair cell afferents.[4] Caroverine is thought to counteract this by acting as a competitive AMPA receptor antagonist and a non-competitive NMDA receptor antagonist.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key placebo-controlled studies investigating the efficacy of caroverine in treating tinnitus.

Table 1: Efficacy of Intravenous Caroverine Infusion

Outcome MeasureCaroverine GroupPlacebo GroupStudy
Responder Rate 63.3%0%Denk et al. (1997)[4][5]
Definition of ResponderReduction in both subjective rating and psychoacoustic measurement (tinnitus matching)-Denk et al. (1997)[4][5]

Table 2: Efficacy of Oral Caroverine

Outcome MeasureCaroverine GroupPlacebo GroupStudy
Reduction in Tinnitus (at 90 days) 64% of patients20% of patientsKumari et al. (2016)[1]
Complete Tinnitus Relief 8% of patientsNot ReportedKumari et al. (2016)[1]
Improvement > 50% 12% of patientsNot ReportedKumari et al. (2016)[1]
Improvement < 50% 44% of patientsNot ReportedKumari et al. (2016)[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. The protocols for the key studies cited are outlined below.

Denk et al. (1997): Intravenous Caroverine Administration
  • Study Design : A placebo-controlled, single-blind, randomized clinical trial.[4][5]

  • Participant Population : 60 patients with inner ear tinnitus of assumed cochlear-synaptic pathophysiology.[4][5]

  • Intervention :

    • Treatment Group (n=30) : A single infusion of caroverine.[4][5]

    • Control Group (n=30) : A placebo infusion.[4][5]

  • Outcome Measures :

    • Primary : A response to therapy was defined as a reduction in both subjective rating of tinnitus and psychoacoustic measurement (tinnitus matching) immediately after the infusion.[4][5]

Kumari et al. (2016): Oral Caroverine Administration
  • Study Design : A placebo-controlled clinical study.[1]

  • Participant Population : 50 adult patients with sensory neural tinnitus.[1]

  • Intervention :

    • Treatment Group (n=25) : Oral caroverine 20 mg twice daily for 90 days.[1]

    • Control Group (n=25) : Placebo twice daily for 90 days.[1]

  • Outcome Measures :

    • Primary : Subjective relief and objective improvement in tinnitus, evaluated using the Tinnitus Handicap Inventory (THI) scoring and tinnitus frequency matching before and after the treatment period.[1]

Visualizing the Mechanism and Experimental Process

To further elucidate the context of these studies, the following diagrams illustrate the proposed signaling pathway of caroverine and a generalized workflow for a tinnitus clinical trial.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Caroverine Intervention Excessive Glutamate Release Excessive Glutamate Release NMDA_Receptor NMDA Receptor Excessive Glutamate Release->NMDA_Receptor Binds to AMPA_Receptor AMPA Receptor Excessive Glutamate Release->AMPA_Receptor Binds to Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx AMPA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Aberrant_Firing Aberrant Neuronal Firing (Tinnitus) Excitotoxicity->Aberrant_Firing Caroverine Caroverine Caroverine->NMDA_Receptor Blocks Caroverine->AMPA_Receptor Blocks

Caption: Proposed mechanism of Caroverine in mitigating tinnitus.

Patient_Screening Patient Screening and Enrollment (Sensory Neural Tinnitus) Baseline_Assessment Baseline Assessment (THI, VAS, Audiometry) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Caroverine_Group Caroverine Administration (e.g., 20mg BID for 90 days) Randomization->Caroverine_Group Placebo_Group Placebo Administration (Matching Regimen) Randomization->Placebo_Group Follow_Up Follow-Up Assessments (e.g., Day 90) Caroverine_Group->Follow_Up Placebo_Group->Follow_Up Data_Analysis Data Analysis and Comparison Follow_Up->Data_Analysis

Caption: Generalized workflow for a placebo-controlled tinnitus clinical trial.

Conclusion

The available evidence from placebo-controlled studies suggests that caroverine may offer a therapeutic benefit in the management of tinnitus. A study on intravenous caroverine demonstrated a significant short-term response rate compared to placebo.[4][5] Similarly, a study on oral caroverine showed a higher percentage of patients experiencing a reduction in tinnitus compared to a placebo group over a 90-day period.[1] It is important to note that while one key study is described as "placebo-controlled blind," the publication's details specify it as a "single-blind method".[4] Further large-scale, double-blind, randomized controlled trials are warranted to definitively establish the efficacy and safety of caroverine for the long-term management of tinnitus.

References

Comparative Efficacy of Caroverine and Ginkgo Biloba for Tinnitus: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Caroverine and Ginkgo Biloba for the treatment of tinnitus, designed for researchers, scientists, and drug development professionals. It synthesizes findings from clinical and preclinical studies, focusing on quantitative data, experimental methodologies, and proposed mechanisms of action.

Introduction to Tinnitus and Treatment Rationale

Tinnitus is the perception of sound without an external acoustic stimulus, a condition that significantly impacts the quality of life for a substantial portion of the population.[1][2] Its pathophysiology is complex and not fully understood, though it is often associated with disturbances in the auditory pathway. Consequently, a uniformly accepted treatment remains elusive.[1][3] Two therapeutic agents, Caroverine and Ginkgo Biloba, have been investigated based on distinct mechanistic hypotheses. Caroverine targets excitotoxicity in the cochlea, while Ginkgo Biloba is explored for its circulatory and neuroprotective properties.

Mechanisms of Action

Caroverine: Caroverine is a glutamate (B1630785) receptor antagonist and a smooth muscle relaxant with calcium-channel blocking properties.[4][5] Its therapeutic potential in tinnitus is primarily attributed to its ability to counteract glutamate-induced excitotoxicity at the cochlear synapse.[3][6] It is proposed that excessive glutamate release can lead to overstimulation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on auditory nerve fibers, a condition thought to underlie certain types of "cochlear-synaptic tinnitus".[6][7][8] Caroverine acts as a competitive AMPA receptor antagonist and a non-competitive NMDA receptor antagonist, thereby reducing the hyperexcitability of auditory neurons.[7][9][10] Its calcium channel blocking activity further contributes to reducing neuronal excitability.[4][9]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal (Auditory Neuron) Glutamate Glutamate NMDA NMDA Receptor Glutamate->NMDA Activates AMPA AMPA Receptor Glutamate->AMPA Activates Excitotoxicity Neuronal Hyperexcitability (Tinnitus Signal) NMDA->Excitotoxicity Ca++ Influx AMPA->Excitotoxicity Na+ Influx Ca_Channel Ca++ Channel Ca_Channel->Excitotoxicity Ca++ Influx Caroverine Caroverine Caroverine->NMDA Blocks Caroverine->AMPA Blocks Caroverine->Ca_Channel Blocks

Caption: Proposed mechanism of Caroverine in mitigating cochlear excitotoxicity.

Ginkgo Biloba: The mechanism of Ginkgo Biloba extract in treating tinnitus is considered multifactorial, stemming from its active compounds, primarily flavonoids and terpenoids.[11][12] Several actions have been proposed:

  • Vasoregulatory Effects: It may improve microcirculation in the inner ear by dilating blood vessels and increasing blood flow, ensuring better oxygen and nutrient supply to cochlear hair cells.[11][13][14]

  • Antioxidant Properties: Ginkgo Biloba can scavenge free radicals, potentially protecting inner ear cells from oxidative stress and damage.[11][13]

  • Neuroprotection: It may shield nerve cells from damage, which is crucial for maintaining auditory health.[13]

  • Platelet-Activating Factor (PAF) Antagonism: This action can reduce blood viscosity and further enhance circulation.[14]

G cluster_0 Pathophysiological Factors in Tinnitus Ginkgo Ginkgo Biloba (Flavonoids, Terpenoids) BloodFlow Impaired Cochlear Blood Flow Ginkgo->BloodFlow Improves (Vasodilation) OxidativeStress Oxidative Stress Ginkgo->OxidativeStress Reduces (Antioxidant) NeuralDamage Neuronal Damage Ginkgo->NeuralDamage Protects (Neuroprotection) Tinnitus Tinnitus Symptoms BloodFlow->Tinnitus OxidativeStress->Tinnitus NeuralDamage->Tinnitus

Caption: Multifactorial proposed mechanisms of Ginkgo Biloba for tinnitus.

Comparative Efficacy: Quantitative Data

Table 1: Direct Comparison of Caroverine and Ginkgo Biloba

Study / FindingCaroverineGinkgo BilobaOutcome MeasureDurationConclusion
Jain S et al. (2020)[17]Initial improvement waned over timeStatistically significant improvement (p<0.05)Tinnitus Grading & Matching12 weeksGinkgo Biloba was more effective in the long term.
Kumari A et al. (2023)[18]Statistically significant improvement (p=0.048)Improvement, but not statistically significantTinnitus Matching3 monthsCaroverine was more effective than Ginkgo Biloba.
Raja et al. (cited in[19])63.3% reduction60% reductionTinnitus SeverityN/ABoth showed significant reduction in tinnitus.
A Clinical Study (2017)[2][5]Better immediate response after administrationBetter for long-term treatmentGeneral Efficacy6 monthsEfficacy depends on the treatment timeframe.
Sharma N et al. (2024)[20]N/A (Used in combination)N/A (Used in combination)THI, TFI, VASN/AThe combination of Caroverine and Ginkgo Biloba was most effective compared to either Caroverine or Betahistine (B147258) alone.

Table 2: Efficacy from Placebo-Controlled or Standard of Care Studies

AgentStudyDosageResultComparison
Caroverine Denk et al. (1997)[7]Single IV Infusion63.3% of patients responded.0% response in placebo group.
Caroverine Kumari A et al. (2021)[3]20 mg twice daily64% of patients showed tinnitus reduction.20% improvement in placebo group.
Caroverine Samal D et al. (2023)[6]40 mg twice daily53.3% overall reduction in tinnitus; larger decrease in THI score.Better than standard of care (which included Ginkgo).
Ginkgo Biloba Hilton et al. (Cochrane Review)[14]VariousNo evidence that Ginkgo Biloba is effective for tinnitus as a primary complaint.No better than placebo.
Ginkgo Biloba von Boetticher A (Systematic Review)[15][16]Standardized Extract EGb 761®Consistent evidence of superiority over placebo.Better than placebo.
Ginkgo Biloba Drew & Davies (2001)[21]50 mg three times daily (LI 1370)No more effective than placebo in treating tinnitus.No significant difference from placebo.

Experimental Protocols

Methodologies vary across studies, which complicates direct comparisons. Key parameters include study design, patient population, dosage, and the outcome measures used.

Key Experimental Methodologies:

  • Study: Samal D et al. (2023) - Oral Caroverine [6][22]

    • Design: Quasi-experimental study.

    • Participants: 60 patients with tinnitus. 30 were assigned to the Caroverine group and 30 to the "usual standard of care" group.

    • Intervention: Caroverine group received 40mg capsules twice daily for 90 days. The standard care group received Cinnarizine, B-complex vitamins, and Ginkgo Biloba.

    • Outcome Measures: Tinnitus Case History Questionnaire (TCHQ), Tinnitus Handicap Inventory (THI), and Visual Analogue Scale (VAS).

  • Study: Denk et al. (1997) - Intravenous Caroverine [7][8]

    • Design: Placebo-controlled, randomized, blind study.

    • Participants: 60 patients with inner ear tinnitus of assumed cochlear-synaptic origin.

    • Intervention: A single infusion of Caroverine (30 patients) or placebo (30 patients).

    • Outcome Measures: A response required a reduction in both a subjective rating scale and a psychoacoustic measurement (tinnitus matching).

  • Study: Drew & Davies (2001) - Oral Ginkgo Biloba [23]

    • Design: Double-blind, placebo-controlled trial.

    • Participants: 1121 healthy individuals aged 18-70 with stable tinnitus.

    • Intervention: 50 mg of Ginkgo Biloba extract (LI 1370) three times daily or a placebo for 12 weeks.

    • Outcome Measures: Primary measures were changes in tinnitus loudness (6-point scale) and how troublesome it was (5-point scale), assessed via postal questionnaires.

Common Outcome Measures in Tinnitus Research: The evaluation of tinnitus treatment relies on a combination of subjective questionnaires and objective psychoacoustic tests.[1][24]

  • Tinnitus Handicap Inventory (THI): A 25-item questionnaire assessing the functional and emotional impact of tinnitus.[25]

  • Tinnitus Functional Index (TFI): Developed to be a responsive measure of treatment-related changes across eight domains including intrusiveness, sense of control, and quality of life.[25][26]

  • Visual Analogue Scale (VAS) / Numeric Rating Scale (NRS): Used for patients to rate the subjective loudness or annoyance of their tinnitus on a scale (e.g., 0-10).[24][26]

  • Psychoacoustic Measures: Include tinnitus pitch matching and loudness matching to an external sound.[24]

G cluster_workflow General Workflow for a Tinnitus Clinical Trial cluster_treatment Treatment Period (e.g., 12 Weeks) Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - THI / TFI Score - VAS (Loudness, Annoyance) - Psychoacoustic Measures - Audiometry Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (Caroverine) Randomization->GroupA Arm 1 GroupB Group B (Ginkgo Biloba) Randomization->GroupB Arm 2 GroupC Group C (Placebo) Randomization->GroupC Arm 3 FollowUp Follow-up Assessments (e.g., at 4, 8, 12 weeks) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp PostTreatment Post-Treatment Assessment (Repeat Baseline Measures) FollowUp->PostTreatment Analysis Data Analysis (Compare change from baseline across groups) PostTreatment->Analysis

Caption: A generalized experimental workflow for comparative tinnitus trials.

Conclusion

The comparative efficacy of Caroverine and Ginkgo Biloba for tinnitus remains inconclusive, with different studies yielding conflicting results.

  • Caroverine shows promise, particularly for cochlear-synaptic tinnitus, with studies demonstrating a notable reduction in tinnitus severity compared to both placebo and standard care.[3][6][7] Its targeted mechanism as a glutamate antagonist provides a strong theoretical basis for its use.

  • Ginkgo Biloba's efficacy is highly debated. While some reviews find no benefit, others suggest that the standardized extract EGb 761® is effective.[14][15] Its broad, multifactorial mechanism makes it a candidate for tinnitus with vascular or oxidative stress components.

Direct comparative studies are few and have not established the clear superiority of one agent over the other; some suggest Caroverine is better initially, while others favor Ginkgo Biloba for longer-term treatment.[5][17] The finding that a combination of Caroverine and Ginkgo Biloba may be more effective than monotherapy suggests potential synergistic effects that warrant further investigation.[20]

Future research should focus on well-designed, large-scale, double-blind, randomized controlled trials that directly compare these two agents. It is also critical to stratify patients based on the suspected etiology of their tinnitus (e.g., cochlear-synaptic vs. vascular) to identify which populations may benefit most from each targeted therapy.

References

Caroverine Versus Memantine: A Comparative Analysis of NMDA Antagonist Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist properties of Caroverine and Memantine. The information presented is collated from preclinical and clinical research to support further investigation and drug development in the field of neuroscience.

Mechanism of Action at the NMDA Receptor

Caroverine and Memantine both modulate the function of the NMDA receptor, a critical ionotropic glutamate (B1630785) receptor in the central nervous system. However, their mechanisms of action are distinct.

Memantine is a well-characterized uncompetitive, low-affinity, open-channel blocker of the NMDA receptor.[1][2][3] Its function is voltage-dependent, meaning it preferentially enters and blocks the ion channel when it is open due to glutamate and co-agonist binding, and when the cell membrane is depolarized.[4][5] This mechanism allows Memantine to selectively inhibit excessive, pathological NMDA receptor activation while preserving normal physiological synaptic transmission.[5][6]

Caroverine , a quinoxaline (B1680401) derivative, exhibits a more complex pharmacological profile. It acts as a competitive and reversible antagonist at both NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[7][8][9] At higher concentrations, it can also function as a non-competitive antagonist of NMDA receptors.[7][10][11] In addition to its effects on glutamate receptors, Caroverine also functions as a calcium channel blocker and possesses antioxidant properties, which may contribute to its neuroprotective effects.[1][12][13]

cluster_Memantine Memantine cluster_Caroverine Caroverine M_Node Memantine M_Receptor NMDA Receptor (Open Channel) M_Node->M_Receptor Binds to open channel M_Effect Uncompetitive Blockade M_Receptor->M_Effect C_Node Caroverine C_NMDA NMDA Receptor C_Node->C_NMDA Binds to glutamate site & other sites C_AMPA AMPA Receptor C_Node->C_AMPA Binds to glutamate site C_Ca Calcium Channels C_Node->C_Ca C_Effect_NMDA Competitive & Non-competitive Antagonism C_NMDA->C_Effect_NMDA C_Effect_AMPA Competitive Antagonism C_AMPA->C_Effect_AMPA C_Effect_Ca Blockade C_Ca->C_Effect_Ca G start Start cell_prep Prepare Neuronal Culture or Transfected Cell Line start->cell_prep patch_clamp Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch_clamp baseline Record Baseline NMDA-Evoked Current patch_clamp->baseline apply_antagonist Apply Increasing Concentrations of Antagonist baseline->apply_antagonist record_current Record Current at Each Concentration apply_antagonist->record_current record_current->apply_antagonist Next Concentration washout Washout Antagonist record_current->washout All Concentrations Tested data_analysis Plot Concentration-Response Curve and Calculate IC50 washout->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison of Caroverine and Betahistine for the Treatment of Vertigo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vertigo, the sensation of spinning or illusory movement, represents a significant clinical challenge, arising from a spectrum of peripheral and central vestibular disorders. Pharmacological intervention remains a cornerstone of symptomatic management, with Caroverine and Betahistine (B147258) emerging as two therapeutic options with distinct mechanisms of action. This guide provides an objective, data-driven comparison of these agents to inform research and drug development in the field of vestibular science.

Mechanism of Action: A Tale of Two Pathways

The divergent pharmacological profiles of Caroverine and Betahistine underpin their respective approaches to mitigating vertigo.

Caroverine acts as a dual antagonist of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors, and also exhibits properties of a calcium channel blocker.[1] This multifaceted mechanism is thought to stabilize the vestibular system by reducing neuronal excitability.[2][3] By blocking glutamate, the primary excitatory neurotransmitter in the vestibular system, and modulating calcium influx, Caroverine may dampen the aberrant signals originating from a dysfunctional inner ear.[1][4]

Betahistine , a structural analog of histamine (B1213489), functions primarily as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor.[5] Its anti-vertigo effect is attributed to its ability to increase histamine turnover in the brainstem vestibular nuclei, thereby promoting central vestibular compensation.[6] Furthermore, its H1 receptor agonist activity is believed to enhance microcirculation within the inner ear, potentially alleviating endolymphatic hydrops.[7]

G cluster_0 Caroverine Signaling Pathway cluster_1 Betahistine Signaling Pathway Glutamate Glutamate NMDA_AMPA NMDA/AMPA Receptors Glutamate->NMDA_AMPA Binds to Neuronal_Excitation Reduced Neuronal Excitability NMDA_AMPA->Neuronal_Excitation Leads to Ca_Channel Calcium Channels Ca_Channel->Neuronal_Excitation Leads to Vertigo_Relief_C Vertigo Relief Neuronal_Excitation->Vertigo_Relief_C Caroverine Caroverine Caroverine->NMDA_AMPA Antagonizes Caroverine->Ca_Channel Blocks Histamine Histamine H1_Receptor H1 Receptor Inner_Ear_Blood_Flow Increased Inner Ear Blood Flow H1_Receptor->Inner_Ear_Blood_Flow H3_Receptor H3 Receptor Histamine_Turnover Increased Histamine Turnover H3_Receptor->Histamine_Turnover Inhibition of Negative Feedback Vertigo_Relief_B Vertigo Relief Inner_Ear_Blood_Flow->Vertigo_Relief_B Vestibular_Compensation Enhanced Vestibular Compensation Histamine_Turnover->Vestibular_Compensation Vestibular_Compensation->Vertigo_Relief_B Betahistine Betahistine Betahistine->H1_Receptor Weak Agonist Betahistine->H3_Receptor Potent Antagonist

Figure 1: Simplified signaling pathways of Caroverine and Betahistine in the context of vertigo.

Efficacy in Vertigo: A Review of the Evidence

Direct head-to-head clinical trials comparing Caroverine and Betahistine specifically for vertigo are notably absent in the current literature. However, an examination of individual clinical data provides insights into their potential efficacy.

Caroverine: While extensively studied for tinnitus, robust quantitative data from dedicated vertigo trials are limited.[8][9][10] Descriptive reports suggest that Caroverine's mechanism of stabilizing the vestibular system can lead to a reduction in the frequency and severity of vertigo episodes.[2][3] Its efficacy is attributed to its ability to restore normal inner ear function and reduce sensations of spinning and dizziness.[4]

Betahistine: A larger body of evidence supports the efficacy of Betahistine in managing vertigo. Multiple clinical trials and meta-analyses have demonstrated its superiority over placebo in reducing the frequency and severity of vertigo attacks.[7][11][12] For instance, the VIRTUOSO study, a prospective observational program, showed that treatment with 48 mg/day of betahistine resulted in a significant decrease in vertigo severity and monthly attack frequency.[13] A 2016 Cochrane Review, while noting the low quality of available evidence, suggested a positive effect of betahistine in reducing vertigo symptoms.[12]

Efficacy ParameterCaroverineBetahistine
Primary Indication Tinnitus, Smooth Muscle SpasmsVertigo (especially in Meniere's Disease)
Evidence in Vertigo Limited quantitative data; descriptive reports of efficacy.[2][3][4]Multiple clinical trials and meta-analyses demonstrating efficacy.[7][11][12][13]
Key Efficacy Findings Reported to reduce frequency and severity of vertigo episodes.[3]Significant reduction in vertigo attack frequency and severity.[11][13] In one study, 94.4% of physicians and 95.4% of patients graded the overall clinical response as good or excellent.[13]

Experimental Protocols: A Methodological Overview

While a direct comparative experimental protocol for vertigo is unavailable, a head-to-head study in subjective tinnitus provides a framework for understanding the methodologies used to evaluate these drugs.

Comparative Study in Subjective Tinnitus (Mahendru et al.)[14]
  • Study Design: A prospective, randomized, comparative clinical trial.

  • Participants: 60 patients with subjective tinnitus.

  • Intervention:

    • Group 1 (Caroverine): Supervised intravenous (IV) infusion of 160 mg of caroverine dihydrochloride.

    • Group 2 (Betahistine): 8 mg betahistine tablet taken three times a day (TDS) for one month.

  • Primary Outcome Measure: Tinnitus Handicap Inventory (THI) questionnaire assessed at 1, 4, and 12 weeks.

  • Key Findings:

    • Both drugs showed significant improvement in THI scores at all follow-up points.

    • The response to Caroverine was significant up to 4 weeks but not at 12 weeks.

    • The response to Betahistine was significant up to 12 weeks.

G cluster_workflow Comparative Experimental Workflow (Tinnitus Study) start Patient Recruitment (n=60, Subjective Tinnitus) randomization Randomization start->randomization group_c Group 1: Caroverine (160mg IV Infusion) randomization->group_c group_b Group 2: Betahistine (8mg TDS for 1 month) randomization->group_b follow_up Follow-up Assessments (1, 4, and 12 weeks) group_c->follow_up group_b->follow_up outcome Primary Outcome: Tinnitus Handicap Inventory (THI) follow_up->outcome

Figure 2: Experimental workflow from a head-to-head comparative study of Caroverine and Betahistine for tinnitus.

Safety and Tolerability: A Comparative Profile

Both Caroverine and Betahistine are generally considered well-tolerated.

Caroverine: Common side effects are typically mild and may include headache, nausea, dry mouth, and dizziness.[4]

Betahistine: Similarly, adverse events are often mild and transient, with gastrointestinal symptoms and headache being the most frequently reported.[12] The comparative tinnitus study reported that 53.6% of adverse drug reactions (ADRs) occurred with Caroverine and 46.4% with Betahistine, with the majority being mild.[14]

Safety ParameterCaroverineBetahistine
Common Adverse Events Headache, nausea, dry mouth, dizziness.[4]Gastrointestinal symptoms, headache.[12]
Serious Adverse Events Not commonly reported in available literature.Rare.
Comparative ADRs (Tinnitus Study) 53.6% of total ADRs reported (all mild).[14]46.4% of total ADRs reported (mostly mild, with 4 moderate cases of dyspepsia/abdominal pain).[14]

Conclusion and Future Directions

Caroverine and Betahistine offer distinct pharmacological approaches to the management of vertigo. Betahistine is supported by a more extensive body of clinical evidence specifically for vertigo, demonstrating a reduction in attack frequency and severity. Caroverine, with its unique mechanism of action as a glutamate receptor antagonist and calcium channel blocker, presents a promising alternative, although its efficacy in vertigo requires further validation through dedicated, large-scale clinical trials.

The absence of a direct head-to-head comparative trial for vertigo is a significant knowledge gap. Future research should prioritize such a study to provide clinicians and researchers with definitive data to guide therapeutic choices. Furthermore, a deeper investigation into the long-term efficacy and safety of Caroverine in vestibular disorders is warranted. A comparative experimental design for vertigo could follow a similar structure to the tinnitus study, employing validated vertigo severity and handicap scales as primary outcome measures. Such research will be pivotal in optimizing the pharmacological management of this debilitating condition.

References

Validating the Neuroprotective Potential of Caroverine Against MK-801-Induced Neurotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Caroverine against the neurotoxicity induced by the N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801 (Dizocilpine). While direct experimental validation of Caroverine against MK-801 is limited in publicly available literature, this document synthesizes the known mechanisms of both compounds to build a strong theoretical framework for Caroverine's neuroprotective potential. We further provide comparative data on other neuroprotective agents against MK-801 and detail essential experimental protocols for future validation studies.

Introduction: The Paradox of NMDA Receptor Antagonism

The NMDA receptor, a key player in excitatory synaptic transmission, is a double-edged sword. Its activation is crucial for learning and memory, but its overactivation leads to excitotoxicity, a primary driver of neuronal death in various neurological disorders. Consequently, NMDA receptor antagonists have been a major focus of neuroprotective drug development.

MK-801 is a potent, non-competitive NMDA receptor antagonist that has demonstrated neuroprotective effects in models of ischemia and other excitotoxic injuries.[1][2] Paradoxically, at higher doses, MK-801 itself induces a unique form of neurotoxicity characterized by neuronal vacuolization, mitochondrial and endoplasmic reticulum stress, and ultimately, neuronal necrosis, particularly in the retrosplenial and posterior cingulate cortices.[3] This toxicity is thought to be mediated by a complex cascade involving altered glucose metabolism, oxidative stress, and disruption of intracellular signaling pathways.

Caroverine, a quinoxaline (B1680401) derivative, is known for its spasmolytic properties and has been investigated for its therapeutic potential in tinnitus.[4] Its mechanism of action involves the antagonism of both NMDA and AMPA/kainate glutamate (B1630785) receptors, suggesting a broader spectrum of anti-excitotoxic activity. This dual antagonism positions Caroverine as a compelling candidate to counteract the multifaceted neurotoxicity induced by MK-801.

Mechanism of Action: MK-801 Toxicity vs. Caroverine's Potential Neuroprotection

The Pathophysiological Cascade of MK-801 Neurotoxicity

MK-801-induced neurotoxicity is a complex process that unfolds through several key stages:

  • Initial Neuronal Hyperactivity: Despite being an NMDA receptor antagonist, MK-801 can lead to the hyperactivity of certain neuronal populations, possibly through the disinhibition of glutamatergic neurons.

  • Increased Glucose Metabolism and Oxidative Stress: This hyperactivity is associated with a surge in local cerebral glucose utilization, leading to an imbalance in cellular metabolism and the generation of reactive oxygen species (ROS). This oxidative stress damages cellular components, including lipids, proteins, and DNA.

  • Endoplasmic Reticulum (ER) and Mitochondrial Stress: The accumulation of unfolded proteins due to oxidative stress triggers the unfolded protein response (UPR) in the ER. Both the ER and mitochondria contribute to the formation of characteristic cytoplasmic vacuoles.[5][6]

  • Apoptotic and Necrotic Cell Death: Sustained cellular stress activates apoptotic pathways, leading to programmed cell death. At higher concentrations of MK-801, this can progress to overt neuronal necrosis.[3][7]

MK801_Toxicity_Pathway MK801 MK-801 NMDAR_Antagonism NMDA Receptor Antagonism MK801->NMDAR_Antagonism Neuronal_Hyperactivity Neuronal Hyperactivity (Disinhibition) NMDAR_Antagonism->Neuronal_Hyperactivity Increased_Glucose_Metabolism Increased Glucose Metabolism Neuronal_Hyperactivity->Increased_Glucose_Metabolism Oxidative_Stress Oxidative Stress (ROS) Increased_Glucose_Metabolism->Oxidative_Stress ER_Stress ER Stress & Vacuolation Oxidative_Stress->ER_Stress Mitochondrial_Stress Mitochondrial Stress & Vacuolation Oxidative_Stress->Mitochondrial_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondrial_Stress->Apoptosis Necrosis Neuronal Necrosis Apoptosis->Necrosis

Caroverine's Proposed Neuroprotective Mechanisms

Caroverine's potential to counteract MK-801-induced neurotoxicity stems from its multimodal mechanism of action:

  • Broad-Spectrum Glutamate Receptor Antagonism: By blocking both NMDA and AMPA/kainate receptors, Caroverine can more effectively dampen the initial neuronal hyperactivity and subsequent excitotoxic cascade triggered by MK-801.

  • Calcium Channel Modulation: Caroverine has been reported to possess calcium channel blocking properties. This could help in mitigating the intracellular calcium overload that is a hallmark of excitotoxicity and a key trigger for downstream cell death pathways.

  • Potential Antioxidant Effects: While less characterized, some quinoxaline derivatives exhibit antioxidant properties. If Caroverine shares this characteristic, it could directly neutralize the ROS generated during MK-801-induced metabolic stress.

Caroverine_Protection_Pathway Caroverine Caroverine Glutamate_Antagonism NMDA & AMPA/Kainate Receptor Antagonism Caroverine->Glutamate_Antagonism Ca_Channel_Block Calcium Channel Blockade Caroverine->Ca_Channel_Block Antioxidant Potential Antioxidant Effects Caroverine->Antioxidant Reduced_Hyperactivity Reduced Neuronal Hyperactivity Glutamate_Antagonism->Reduced_Hyperactivity Reduced_Ca_Influx Reduced Ca2+ Influx Ca_Channel_Block->Reduced_Ca_Influx Reduced_ROS Reduced Oxidative Stress Antioxidant->Reduced_ROS Neuroprotection Neuroprotection Reduced_Hyperactivity->Neuroprotection Reduced_Ca_Influx->Neuroprotection Reduced_ROS->Neuroprotection

Comparative Efficacy: Caroverine vs. Other Neuroprotective Agents

While direct comparative data for Caroverine against MK-801 is lacking, we can draw inferences from studies on other compounds that have been tested for their ability to mitigate MK-801-induced neurotoxicity.

Table 1: Comparison of Neuroprotective Agents Against MK-801-Induced Neurotoxicity

AgentMechanism of ActionEfficacy against MK-801 Toxicity (Preclinical Data)Key Findings
Caroverine (Proposed) NMDA & AMPA/Kainate Antagonist, Calcium Channel BlockerNot yet reported---
Antioxidants (e.g., Resveratrol, Paeoniflorin) ROS Scavenging, Upregulation of Antioxidant EnzymesSignificant reduction in oxidative stress markers (MDA, SOD) and neuronal damage.[8][9]Demonstrates the critical role of oxidative stress in MK-801 toxicity.
Protein Synthesis Inhibitors (e.g., Cycloheximide) Inhibition of protein synthesisPrevents MK-801-induced apoptotic neuronal death.[7]Suggests that the cell death program requires de novo protein synthesis.
Berberine (B55584) Multiple, including anti-inflammatory and antioxidant effectsAmeliorated MK-801-induced motor and cognitive impairments.[10]Highlights the potential of multi-target compounds.

Experimental Protocols for Validation

To rigorously validate the neuroprotective effects of Caroverine against MK-801, a series of well-defined in vivo and in vitro experiments are necessary.

In Vivo Model of MK-801-Induced Neurotoxicity in Rodents

This protocol outlines a standard approach to induce and assess MK-801 neurotoxicity in a rat model.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats) Grouping Grouping: 1. Vehicle Control 2. MK-801 3. MK-801 + Caroverine (multiple doses) 4. Caroverine alone Animal_Acclimation->Grouping Drug_Administration Drug Administration (e.g., i.p. or s.c.) Grouping->Drug_Administration Behavioral_Assessment Behavioral Assessment (e.g., locomotor activity, memory tests) Drug_Administration->Behavioral_Assessment Tissue_Collection Tissue Collection (Brain - Retrosplenial Cortex) Behavioral_Assessment->Tissue_Collection Histopathology Histopathology (H&E, Nissl, Fluoro-Jade B) Tissue_Collection->Histopathology Biochemical_Assays Biochemical Assays (Oxidative Stress Markers, Apoptosis Markers) Tissue_Collection->Biochemical_Assays Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis Biochemical_Assays->Data_Analysis

Detailed Methodologies:

  • Animals: Adult male Sprague-Dawley rats (250-300g) are commonly used.

  • Drug Administration:

    • MK-801 is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) at doses ranging from 1 to 10 mg/kg to induce neurotoxicity.[3]

    • Caroverine would be administered at various doses (dose-response study recommended) prior to or concurrently with MK-801.

  • Behavioral Assessments:

    • Open Field Test: To assess locomotor activity and stereotyped behaviors induced by MK-801.

    • Morris Water Maze or Y-Maze: To evaluate spatial learning and memory deficits.

  • Histopathological Analysis:

    • Animals are euthanized at specific time points (e.g., 4, 24, 48 hours) post-injection.

    • Brains are perfusion-fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) or Nissl stain to visualize neuronal morphology and identify necrotic or vacuolated neurons.

    • Fluoro-Jade B staining can be used to specifically label degenerating neurons.

  • Biochemical Assays:

    • Oxidative Stress Markers: Measurement of malondialdehyde (MDA) levels (lipid peroxidation), superoxide (B77818) dismutase (SOD) activity, and glutathione (B108866) (GSH) levels in brain homogenates.

    • Apoptosis Markers: Western blot or immunohistochemistry for caspase-3, Bax, and Bcl-2.

In Vitro Model using Primary Neuronal Cultures

Primary cortical or hippocampal neuron cultures provide a controlled environment to dissect the cellular mechanisms of neuroprotection.

Experimental Steps:

  • Culture Preparation: Primary neurons are isolated from embryonic rodent brains and cultured.

  • Treatment: Cultures are pre-treated with varying concentrations of Caroverine for a specified duration, followed by exposure to a neurotoxic concentration of MK-801.

  • Cell Viability Assays:

    • MTT or LDH Assay: To quantify cell death.

  • Mechanistic Studies:

    • Calcium Imaging: Using fluorescent calcium indicators (e.g., Fura-2) to measure changes in intracellular calcium levels.

    • ROS Detection: Using probes like DCFH-DA to quantify intracellular reactive oxygen species.

    • Mitochondrial Membrane Potential: Assessed using dyes such as JC-1.

Conclusion and Future Directions

While direct evidence is pending, the pharmacological profile of Caroverine strongly suggests its potential as a neuroprotective agent against MK-801-induced neurotoxicity. Its ability to antagonize a broader range of glutamate receptors and potentially modulate calcium channels and oxidative stress makes it a promising candidate for further investigation.

Future research should focus on:

  • Direct Head-to-Head In Vivo Studies: Comparing the efficacy of Caroverine with other known neuroprotective agents against MK-801 in rodent models.

  • Dose-Response and Therapeutic Window Characterization: Determining the optimal dose and timing of Caroverine administration for maximal neuroprotection.

  • Elucidation of Downstream Signaling Pathways: Investigating the specific molecular pathways modulated by Caroverine in the context of MK-801 toxicity, including its effects on the UPR and apoptotic cascades.

The validation of Caroverine's neuroprotective effects against MK-801 would not only provide a novel therapeutic strategy for conditions associated with NMDA receptor antagonist-induced neurotoxicity but also deepen our understanding of the complex interplay between excitotoxicity and neuronal survival.

References

A Comparative Analysis of Caroverine and Other Calcium Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of Caroverine against other well-established calcium channel blockers (CCBs), including Nimodipine, Verapamil, and Diltiazem (B1670644). This document synthesizes preclinical and clinical data to objectively evaluate their mechanisms of action, pharmacokinetic profiles, efficacy in relevant therapeutic areas, and safety profiles.

Introduction to Calcium Channel Blockers

Calcium channel blockers are a class of drugs that impede the movement of calcium ions (Ca2+) through voltage-gated calcium channels. These channels are critical for the regulation of numerous physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. By modulating calcium influx, CCBs exert significant effects on the cardiovascular, nervous, and muscular systems.

CCBs are broadly categorized into three main classes based on their chemical structure and site of action:

  • Dihydropyridines (e.g., Nimodipine): Primarily act on the L-type calcium channels in vascular smooth muscle, leading to vasodilation.

  • Phenylalkylamines (e.g., Verapamil): Predominantly target L-type calcium channels in the myocardium, reducing heart rate and contractility.

  • Benzothiazepines (e.g., Diltiazem): Exhibit an intermediate profile, affecting both cardiac and vascular smooth muscle.

Caroverine: A Unique Multifunctional Drug

Caroverine stands out from traditional CCBs due to its multifaceted mechanism of action. While it does exhibit calcium channel blocking properties, its pharmacological profile is distinguished by its potent antagonism of glutamate (B1630785) receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This dual action suggests a broader therapeutic potential, particularly in conditions where both excitotoxicity and calcium dysregulation play a role, such as in certain neurological and otological disorders.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

PropertyCaroverineNimodipineVerapamilDiltiazem
Class Quinoxaline derivativeDihydropyridinePhenylalkylamineBenzothiazepine
Bioavailability (Oral) Data not available in humans~13%[1][2]20-35%~40%
Half-life (t½) Data not available in humans1-2 hours (initial), 8-9 hours (terminal)[1][2]3-7 hours3.5-7 hours
Protein Binding Data not available in humans>95%[1]83-92%70-80%
Metabolism HepaticHepatic (CYP3A4)[2]Hepatic (extensive first-pass, CYP3A4)Hepatic (extensive first-pass, CYP3A4)

Comparative Efficacy in Specific Conditions

Direct comparative clinical trials between Caroverine and other CCBs are limited. The available data primarily focuses on their individual efficacy in different therapeutic areas.

Tinnitus

Caroverine has been investigated for the treatment of cochlear synaptic tinnitus. Clinical studies have shown promising results, with one study reporting that 63.3% of patients responded to Caroverine therapy immediately after infusion.[1] Another study found that oral Caroverine was superior to the standard of care in reducing mild cochlear synaptic tinnitus, with an overall reduction in tinnitus reported in 53.3% of the Caroverine-treated group.[3]

Nimodipine has also been explored as a treatment for tinnitus, though with less consistent results.

Cerebral Vasospasm

Nimodipine is the standard of care for the prevention and treatment of cerebral vasospasm following subarachnoid hemorrhage. Its efficacy in improving neurological outcomes is well-established.[4] While Caroverine's calcium channel blocking and neuroprotective properties suggest potential utility in this area, there is a lack of direct comparative preclinical or clinical data against Nimodipine. Preclinical studies on Diltiazem have shown neuroprotective effects in models of cerebral ischemia by reducing infarct size and markers of oxidative stress.[5]

Smooth Muscle Spasms

Verapamil and Diltiazem are widely used for their spasmolytic effects in various conditions, including angina and hypertension, due to their ability to relax vascular smooth muscle.[6] Caroverine also possesses spasmolytic properties.[7] While direct comparative studies are scarce, in vitro experiments on guinea-pig ileum suggest that Verapamil is a potent inhibitor of smooth muscle contraction.

Comparative Safety and Side Effect Profiles

The safety and tolerability of CCBs are critical considerations in clinical practice. The following table summarizes the common and serious adverse effects associated with each drug. The incidence of adverse effects for Caroverine is based on available clinical trial data, which is less extensive than for the other, more established drugs.

Adverse EffectCaroverineNimodipineVerapamilDiltiazem
Common Headache, dizziness, nausea, dry mouth[2]Hypotension (4.4%), headache, nausea[8]Constipation (7.3%), dizziness (3.3%), nausea (2.7%), headache (2.2%)Edema (2.4%), headache (2.1%), dizziness (1.5%), asthenia (1.8%)
Serious Data not availableSevere hypotension, bradycardiaCongestive heart failure, AV block, severe hypotensionHeart failure, AV block, hepatotoxicity

Experimental Protocols

In Vitro Assessment of Spasmolytic Activity: Isolated Organ Bath Technique

Objective: To compare the potency of Caroverine and other CCBs in relaxing pre-contracted smooth muscle tissue.

Methodology:

  • Tissue Preparation: A segment of guinea pig ileum is dissected and mounted in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.[9]

  • Contraction Induction: The tissue is pre-contracted with a spasmogen such as acetylcholine (B1216132) or histamine (B1213489) to achieve a stable submaximal contraction.

  • Drug Administration: Cumulative concentrations of Caroverine, Verapamil, or another CCB are added to the organ bath.

  • Data Acquisition: The isometric tension of the smooth muscle is continuously recorded using a force transducer.

  • Analysis: The concentration-response curves are plotted, and the IC50 values (the concentration of the drug that produces 50% of the maximal relaxation) are calculated to compare the potency of the different compounds.[10]

Preclinical Model of Cerebral Ischemia: In Vivo Microdialysis

Objective: To evaluate the neuroprotective effects of Caroverine and other CCBs in a rat model of stroke.

Methodology:

  • Animal Model: Anesthetized rats undergo middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.

  • Microdialysis Probe Implantation: A microdialysis probe is stereotaxically implanted in the striatum or cortex of the ischemic hemisphere.

  • Drug Administration: Caroverine, Nimodipine, or another CCB is administered systemically (e.g., intravenously) or locally via reverse dialysis through the microdialysis probe.

  • Dialysate Collection: Extracellular fluid samples are collected at regular intervals before, during, and after ischemia and drug administration.

  • Neurochemical Analysis: The dialysate is analyzed for biomarkers of excitotoxicity (e.g., glutamate, aspartate) and neuronal damage using high-performance liquid chromatography (HPLC).

  • Histological Analysis: After the experiment, brain tissue is collected to assess the infarct volume using TTC staining.

Signaling Pathways and Experimental Workflows

G Extracellular Ca2+ Extracellular Ca2+ L-type Ca2+ Channel L-type Ca2+ Channel Extracellular Ca2+->L-type Ca2+ Channel Influx Intracellular Ca2+ Intracellular Ca2+ L-type Ca2+ Channel->Intracellular Ca2+ CaM CaM Intracellular Ca2+->CaM Binds MLCK MLCK CaM->MLCK Activates Myosin-LC Myosin-LC MLCK->Myosin-LC Phosphorylates Contraction Contraction Myosin-LC->Contraction CCBs CCBs CCBs->L-type Ca2+ Channel Block

Mechanism of Action of L-type Calcium Channel Blockers

G cluster_0 Glutamatergic Synapse cluster_1 Smooth Muscle Cell Glutamate Glutamate NMDA/AMPA Receptors NMDA/AMPA Receptors Glutamate->NMDA/AMPA Receptors Ca2+ Influx Ca2+ Influx NMDA/AMPA Receptors->Ca2+ Influx Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Contraction Contraction Ca2+ Influx->Contraction L-type Ca2+ Channel L-type Ca2+ Channel L-type Ca2+ Channel->Ca2+ Influx Caroverine Caroverine Caroverine->NMDA/AMPA Receptors Antagonizes Caroverine->L-type Ca2+ Channel Blocks

Dual Antagonism of Caroverine

G Prepare Isolated Tissue Prepare Isolated Tissue Mount in Organ Bath Mount in Organ Bath Prepare Isolated Tissue->Mount in Organ Bath Induce Contraction Induce Contraction Mount in Organ Bath->Induce Contraction Administer CCB (Cumulative Doses) Administer CCB (Cumulative Doses) Induce Contraction->Administer CCB (Cumulative Doses) Record Isometric Tension Record Isometric Tension Administer CCB (Cumulative Doses)->Record Isometric Tension Analyze Concentration-Response Curve Analyze Concentration-Response Curve Record Isometric Tension->Analyze Concentration-Response Curve Calculate IC50 Calculate IC50 Analyze Concentration-Response Curve->Calculate IC50

Experimental Workflow for In Vitro Spasmolytic Assay

Conclusion

Caroverine presents a distinct pharmacological profile compared to traditional calcium channel blockers, characterized by its dual action on both L-type calcium channels and glutamate receptors. This unique mechanism may offer therapeutic advantages in conditions with complex pathophysiology involving both calcium dysregulation and excitotoxicity. While clinical data for Caroverine is most prominent in the treatment of tinnitus, its spasmolytic and potential neuroprotective properties warrant further investigation and direct comparative studies against established CCBs like Nimodipine, Verapamil, and Diltiazem. Future research should focus on elucidating the human pharmacokinetics of Caroverine and conducting well-designed clinical trials to explore its full therapeutic potential in a broader range of disorders.

References

Caroverine in Tinnitus Therapy: A Comparative Guide to Efficacy Across Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of caroverine's efficacy in treating various subtypes of tinnitus, juxtaposed with other therapeutic alternatives. The information is curated from preclinical and clinical studies to support research and development in otology.

Abstract

Tinnitus, the perception of sound without an external source, presents a significant therapeutic challenge due to its diverse etiologies and subtypes. Caroverine, a quinoxaline-derivative, has emerged as a promising agent, primarily for cochlear-synaptic tinnitus, owing to its glutamate (B1630785) receptor antagonism. This guide synthesizes the available data on caroverine's effectiveness across different tinnitus subtypes and compares it with alternative treatments such as Ginkgo Biloba, Betahistine (B147258), and newer investigational drugs. Quantitative data from key clinical trials are presented in tabular format for ease of comparison, and detailed experimental protocols are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to elucidate the mechanisms and methodologies.

Mechanism of Action of Caroverine

Caroverine's therapeutic effect in tinnitus is primarily attributed to its role as a glutamate receptor antagonist.[1][2][3] It is believed to act on both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at the synapse between inner hair cells and afferent auditory neurons.[4] In certain pathological conditions leading to tinnitus, excessive glutamate release can cause excitotoxicity and aberrant neural signaling, which is perceived as tinnitus.[5] By blocking these glutamate receptors, caroverine helps to normalize synaptic function and reduce this pathological spontaneous activity.[5][6] Additionally, caroverine exhibits calcium channel blocking properties, which may contribute to its therapeutic effects.[2][6]

cluster_0 Presynaptic Terminal (Inner Hair Cell) cluster_1 Postsynaptic Terminal (Afferent Neuron) Glutamate Release Glutamate Release NMDA_R NMDA Receptor Glutamate Release->NMDA_R Activates AMPA_R AMPA Receptor Glutamate Release->AMPA_R Activates Ca_Channel Ca2+ Channel NMDA_R->Ca_Channel Opens Excitotoxicity Excitotoxicity & Aberrant Signaling AMPA_R->Excitotoxicity Ca_Channel->Excitotoxicity Tinnitus Tinnitus Perception Excitotoxicity->Tinnitus Caroverine Caroverine Caroverine->NMDA_R Blocks Caroverine->AMPA_R Blocks Caroverine->Ca_Channel Blocks

Proposed mechanism of Caroverine in mitigating excitotoxicity.

Efficacy of Caroverine in Tinnitus Subtypes

The majority of clinical research on caroverine has focused on cochlear-synaptic tinnitus , a subtype thought to arise from dysfunctional neurotransmission at the inner hair cell synapse.[1][4][7]

Cochlear-Synaptic Tinnitus

Intravenous Caroverine: Placebo-controlled studies have demonstrated a significant reduction in tinnitus severity with intravenous caroverine. In one study, 63.3% of patients with cochlear-synaptic tinnitus responded to a single infusion of caroverine, compared to no responders in the placebo group.[7][8] A response was defined as an improvement in subjective rating and at least a 50% reduction in tinnitus loudness in psychoacoustic matching.[7] One week after the infusion, a stable improvement was observed in 48.3% of the caroverine-treated patients.[7]

Oral Caroverine: Oral administration of caroverine has also shown promise. A quasi-experimental study found that oral caroverine (40mg twice daily for 90 days) was more effective than the standard of care (Cinnarizine, B-complex, and Ginkgo biloba) in reducing mild cochlear synaptic tinnitus.[9][10] The overall reduction in tinnitus in the caroverine group was 53.3%.[9][10]

Tinnitus Associated with Other Conditions

A proof-of-concept study using topical transtympanic administration of caroverine (1% solution) showed particular success in patients with tinnitus associated with Meniere's disease and sudden hearing loss .[4] The study reported that mid- and high-intensity tinnitus was suppressed to a faint noise.[4]

Comparative Efficacy with Alternative Treatments

Caroverine vs. Ginkgo Biloba

Clinical studies comparing caroverine and Ginkgo biloba have yielded mixed results, with some suggesting different temporal effects.

  • Immediate Effect: One study noted that a single infusion of caroverine provided immediate relief in 54.54% of cases of cochlear synaptic tinnitus, while Ginkgo biloba was effective in 31.8% of cases after a longer treatment period.[11] Another study reported a 63.3% immediate response rate for caroverine compared to 60% for Ginkgo biloba.[1]

  • Long-term Effect: The sustained effect of caroverine has been questioned in some studies, with one reporting that the initial improvement was not maintained at 3 and 6-month follow-ups.[11] In contrast, the improvement with Ginkgo biloba was found to be sustained.[11] Another comparative study concluded that while oral caroverine showed initial promise, oral Ginkgo biloba was more effective for long-term treatment of cochlear synaptic tinnitus over 12 weeks.

It is important to note that the efficacy of Ginkgo biloba for tinnitus is a subject of debate, with some systematic reviews concluding it is no more effective than placebo.[12][13] However, other reviews suggest that the standardized extract EGb 761® may be an evidence-based treatment option.[14]

Caroverine vs. Betahistine

A study comparing a single intravenous infusion of caroverine (160 mg) to oral betahistine (8 mg three times a day for a month) for subjective tinnitus found that both drugs were efficacious. The response to caroverine was significant up to 4 weeks but not at 12 weeks, whereas the response to betahistine was significant up to 12 weeks. This suggests a single infusion of caroverine may need to be repeated for sustained relief.

A Cochrane review on betahistine for tinnitus concluded that there is an absence of evidence to suggest it has an effect on subjective idiopathic tinnitus when compared to placebo.[15] The UK's National Institute for Health and Care Excellence (NICE) guidelines do not recommend offering betahistine for the treatment of tinnitus.[16]

Emerging Alternatives
  • Retigabine and its Analogs (e.g., RL-81): Retigabine, an anti-epileptic drug, showed some off-label success in treating tinnitus by opening KCNQ potassium channels to reduce neuronal hyperexcitability.[17] However, it was withdrawn due to significant side effects.[18] Researchers are developing more selective KCNQ2/3 channel openers like RL-81 to target tinnitus with potentially fewer adverse effects.[19]

  • AM-101 (Esketamine Gel): This NMDA receptor antagonist is administered via intratympanic injection for acute inner ear tinnitus.[5][7] A phase II study showed that AM-101 at a concentration of 0.81 mg/ml resulted in statistically significant improvements in tinnitus loudness, annoyance, and sleep difficulties in patients with tinnitus following noise trauma or otitis media.[3][20]

Quantitative Data Summary

TreatmentTinnitus Subtype/EtiologyAdministrationKey Efficacy ResultsStudy Type
Caroverine Cochlear-SynapticIntravenous (single 160mg dose)63.3% of patients responded immediately vs. 0% in placebo group.[7]Placebo-controlled, blind
Caroverine Cochlear-SynapticOral (40mg BID for 90 days)53.3% overall reduction in tinnitus; significantly better than standard of care for mild tinnitus.[9][10]Quasi-experimental
Caroverine Associated with Meniere's Disease & Sudden Hearing LossTopical (1% solution)Particularly successful in these subgroups; suppressed mid- to high-intensity tinnitus.[4]Proof-of-concept
Ginkgo Biloba Cochlear-SynapticOral31.8% of patients responded with sustained improvement.[11]Randomized controlled
Ginkgo Biloba Cochlear-SynapticOral60% immediate response rate.[1]Comparative
Betahistine Subjective TinnitusOral (8mg TID for 1 month)Significant improvement in THI scores up to 12 weeks.Randomized
AM-101 Acute Tinnitus (post-noise trauma or otitis media)Intratympanic (0.81 mg/ml)Statistically significant improvement in tinnitus loudness, annoyance, and sleep difficulties.[3][20]Randomized, placebo-controlled

Experimental Protocols

Intravenous Caroverine for Cochlear-Synaptic Tinnitus
  • Study Design: A placebo-controlled, blind study was conducted on patients with cochlear-synaptic tinnitus.[7]

  • Participants: 60 patients were randomized into two groups of 30.[7]

  • Intervention: The treatment group received a single infusion of 100 ml physiological saline solution containing 160 mg of caroverine. The placebo group received only the saline solution.[7]

  • Outcome Measures:

    • Psychoacoustic Measurement: Tinnitus matching to determine loudness.[7]

    • Subjective Rating: A 0-4 scale (0=no tinnitus, 4=tormenting tinnitus).[7]

  • Definition of Therapeutic Success: Improvement in the subjective rating by at least one category and a reduction in tinnitus matching of at least 50% immediately after the infusion.[7]

Oral Caroverine vs. Standard of Care for Tinnitus
  • Study Design: A quasi-experimental study.[9]

  • Participants: 60 consecutive patients with tinnitus were divided into two groups of 30.[9]

  • Intervention:

    • Caroverine Group: 40mg caroverine capsules twice daily for 90 days.[9]

    • Standard of Care Group: 25mg Cinnarizine tablets twice daily, plus a fixed-dose combination of B-complex and Ginkgo biloba once daily for 90 days.[9]

  • Outcome Measures:

    • Tinnitus Case History Questionnaire.[9]

    • Tinnitus Handicap Inventory (THI) score.[9]

    • Visual Analogue Scale (VAS).[9]

cluster_0 Patient Recruitment & Baseline Assessment cluster_1 Randomization & Intervention cluster_2 Follow-up & Data Analysis P1 Screening of Tinnitus Patients (e.g., Cochlear-Synaptic) P2 Baseline Measurements: - Tinnitus Handicap Inventory (THI) - Visual Analogue Scale (VAS) - Psychoacoustic Matching P1->P2 R Randomization P2->R T1 Treatment Group (e.g., Caroverine) R->T1 T2 Control/Comparative Group (e.g., Placebo or Alternative Drug) R->T2 F1 Follow-up Assessments (e.g., Immediate, 1 week, 4 weeks, 12 weeks) T1->F1 T2->F1 DA Statistical Analysis of Outcome Measures F1->DA

General experimental workflow for clinical trials in tinnitus.

Conclusion

Caroverine has demonstrated efficacy, particularly in cochlear-synaptic tinnitus, with both intravenous and oral formulations showing positive results in clinical trials. Its targeted mechanism as a glutamate antagonist addresses a key pathophysiological pathway in this tinnitus subtype. Comparative studies suggest caroverine may offer more immediate relief than some alternatives like Ginkgo biloba, though questions about the long-term sustainability of its effects with single-dose administration remain. For tinnitus associated with Meniere's disease and sudden hearing loss, topical caroverine appears to be a promising avenue.

While caroverine presents a valuable therapeutic option, the landscape of tinnitus treatment is evolving. Newer agents targeting different pathways, such as potassium channel modulators and locally delivered NMDA antagonists, are under investigation and may offer improved efficacy and safety profiles. Further research, including well-designed, long-term comparative trials across more rigorously defined tinnitus subtypes, is essential to fully elucidate the therapeutic potential of caroverine and its place in the clinical management of this complex condition.

References

A Comparative Analysis of the Antioxidant Activity of Caroverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antioxidant activity of Caroverine, a quinoxaline (B1680401) derivative known for its spasmolytic and neuroprotective effects. Emerging research has highlighted its significant antioxidant properties, which are objectively compared here with established antioxidant compounds. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and presents visual representations of its mechanism of action and proposed experimental workflows to guide further research.

Executive Summary

Caroverine exhibits a potent and highly specific antioxidant profile. Its primary mechanism of action is the exceptionally efficient scavenging of hydroxyl radicals (•OH), a notoriously damaging reactive oxygen species (ROS).[1][2] Its activity against this radical is comparable to diffusion-limited rates, placing it in the upper echelon of hydroxyl radical scavengers. In contrast, its ability to scavenge superoxide (B77818) radicals (O₂•̄) is negligible.[1][3] Caroverine also demonstrates the ability to suppress lipid peroxidation and effectively remove peroxynitrite.[2][4] This unique profile distinguishes it from broad-spectrum antioxidants and suggests its potential therapeutic utility in conditions where hydroxyl radical-mediated damage is a key pathological factor.

Data Presentation: Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data on the radical scavenging activity of Caroverine in comparison to Trolox, a water-soluble analog of Vitamin E, and the well-known antioxidant, Vitamin C (Ascorbic Acid).

Antioxidant Assay Analyte Caroverine Trolox Vitamin C (Ascorbic Acid)
Radical Scavenging Activity Hydroxyl Radical (•OH)k = 1.9 x 10¹⁰ M⁻¹s⁻¹[1]Diffusion-limited rates (typically 10⁹ - 10¹⁰ M⁻¹s⁻¹)Potent Scavenger (specific rate constant varies with method)
Radical Scavenging Activity Superoxide Radical (O₂•̄)k = 3 x 10² M⁻¹s⁻¹[1]Moderate Scavenger (often used as a standard for relative comparison)Moderate Scavenger
Lipid Peroxidation Inhibition Liposomal Membranes / HDLSuppression of lipid peroxidation observed[1][2]Inhibition observed (IC₅₀ values reported, but vary with experimental conditions)Inhibition of lipid oxidation in HDL confirmed

Note: A direct comparison of IC₅₀ values for lipid peroxidation is challenging due to variations in experimental protocols across different studies. It is recommended to perform a side-by-side analysis for a precise quantitative comparison.

Mandatory Visualization

Diagram 1: Antioxidant Mechanism of Caroverine

Caroverine_Antioxidant_Mechanism Caroverine Caroverine Neutralized_OH Neutralized Products Caroverine->Neutralized_OH High Rate Constant (k = 1.9 x 10¹⁰ M⁻¹s⁻¹) Neutralized_ONOO Neutralized Products Caroverine->Neutralized_ONOO Efficient Removal No_significant_reaction Marginal Scavenging Caroverine->No_significant_reaction Low Rate Constant (k = 3 x 10² M⁻¹s⁻¹) OH_radical Hydroxyl Radical (•OH) Peroxynitrite Peroxynitrite (ONOO⁻) Superoxide Superoxide Radical (O₂•̄)

Caption: Mechanism of Caroverine's antioxidant action.

Diagram 2: Proposed Experimental Workflow for Comparative Analysis

Experimental_Workflow start Prepare Stock Solutions (Caroverine, Trolox, Vitamin C) assay_choice Select Antioxidant Assays start->assay_choice hydroxyl Hydroxyl Radical Scavenging Assay assay_choice->hydroxyl Primary Mechanism superoxide Superoxide Radical Scavenging Assay assay_choice->superoxide Specificity Check lipid_peroxidation Lipid Peroxidation Inhibition Assay assay_choice->lipid_peroxidation Protective Effect dpph_abts DPPH / ABTS Radical Scavenging Assays assay_choice->dpph_abts General Activity data_collection Measure Absorbance / Fluorescence hydroxyl->data_collection superoxide->data_collection lipid_peroxidation->data_collection dpph_abts->data_collection analysis Calculate Rate Constants / IC₅₀ Values data_collection->analysis comparison Comparative Data Analysis and Visualization analysis->comparison end Publish Findings comparison->end

References

Validating the Therapeutic Window for Caroverine in Acute Hearing Loss: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Caroverine for the treatment of acute hearing loss, with a focus on validating its therapeutic window. It contrasts Caroverine with established alternative therapies, presenting available experimental data and detailed methodologies to inform further research and drug development.

Introduction to Caroverine and its Rationale in Acute Hearing Loss

Caroverine is a quinoxaline-derivative that has been investigated for various inner ear disorders. Its proposed mechanism of action in acute hearing loss is multifactorial, targeting key aspects of cochlear pathophysiology. The primary rationale for its use stems from its role as a glutamate (B1630785) receptor antagonist and a calcium channel blocker.[1][2][3]

Glutamate is the primary excitatory neurotransmitter in the auditory pathway. Excessive glutamate release, a condition known as excitotoxicity, is implicated in the cellular damage seen in acute hearing loss from various causes, including noise trauma and ischemia.[3] By blocking NMDA and AMPA receptors, Caroverine may protect cochlear hair cells and spiral ganglion neurons from glutamate-induced damage.[2] Additionally, its calcium channel blocking properties may help in mitigating cellular overload of calcium, a common pathway for cell death.

Comparative Analysis of Caroverine and Alternative Therapies

The current standard of care for idiopathic sudden sensorineural hearing loss (ISSNHL) primarily involves corticosteroids. Other therapies are also employed, though with varying degrees of evidence. This section compares Caroverine with these alternatives.

Data Summary

The following table summarizes the available quantitative data for Caroverine and common alternative treatments for acute hearing loss. It is important to note that direct head-to-head clinical trial data for Caroverine as a monotherapy in acute hearing loss is limited. The data for Caroverine is primarily derived from studies on tinnitus with associated sensorineural hearing loss.

TreatmentDosage and AdministrationReported Efficacy (Hearing Improvement)Common Side Effects
Caroverine (Intravenous) Single dose of 160 mg/8 ml in 100 ml physiological saline[4]In combination with intratympanic dexamethasone, resulted in a significant decrease in Pure Tone Average (PTA) of ≥10 dB in the study group.[1]Nausea, dizziness, headache (generally mild)
Caroverine (Oral) 40 mg twice daily for 90 days[5]Improved sensory-neural hearing loss in patients with tinnitus.[5]Dizziness, headache, gastrointestinal discomfort (generally mild)
Corticosteroids (Systemic) e.g., Prednisone 60 mg/day with taperingVariable; reported recovery rates differ across studies.Insomnia, mood changes, increased appetite, hyperglycemia, risk of avascular necrosis with long-term use.
Corticosteroids (Intratympanic) e.g., Dexamethasone injectionsComparable efficacy to systemic steroids in some studies, often used as salvage therapy.Tympanic membrane perforation, pain, dizziness, infection.
Hyperbaric Oxygen Therapy Typically adjunctive to corticosteroidsMay offer additional benefit, particularly when initiated early.Barotrauma, oxygen toxicity (rare).
Ginkgo Biloba Varies by preparationSome studies on tinnitus suggest potential benefits.[4]Gastrointestinal upset, headache, allergic reactions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols relevant to the validation of Caroverine's therapeutic window.

Protocol for a Proposed Clinical Trial of Intravenous Caroverine in Idiopathic Sudden Sensorineural Hearing Loss (ISSNHL)

Objective: To determine the efficacy and safety of intravenous Caroverine in patients with ISSNHL and to establish a therapeutic window.

Study Design: A prospective, randomized, double-blind, placebo-controlled, dose-ranging study.

Patient Population: Adults (18-65 years) with a diagnosis of ISSNHL (≥30 dB hearing loss in at least three consecutive frequencies within 72 hours).

Exclusion Criteria: Previous episodes of sudden hearing loss, evidence of retrocochlear pathology, history of Meniere's disease, recent ototoxic medication exposure, severe systemic diseases.

Treatment Arms:

  • Group A (Low Dose): Single intravenous infusion of 80 mg Caroverine.

  • Group B (High Dose): Single intravenous infusion of 160 mg Caroverine.[4]

  • Group C (Placebo): Intravenous infusion of physiological saline.

Procedure:

  • Screening and Baseline Assessment: Comprehensive audiological evaluation including pure-tone audiometry (PTA), speech discrimination scores (SDS), and otoacoustic emissions (OAEs).

  • Randomization and Blinding: Patients are randomly assigned to one of the treatment arms. Both patients and investigators are blinded to the treatment allocation.

  • Drug Administration: The assigned treatment is administered as a slow intravenous infusion over 30-60 minutes.

  • Monitoring: Vital signs are monitored during and after the infusion. Patients are observed for any adverse events.

  • Follow-up Assessments: Audiological evaluations are repeated at 24 hours, 7 days, 30 days, and 90 days post-treatment.

Outcome Measures:

  • Primary Outcome: Change in PTA from baseline at 30 days.

  • Secondary Outcomes: Improvement in SDS, proportion of patients with complete and partial hearing recovery, incidence of adverse events.

Protocol for Auditory Brainstem Response (ABR) Measurement in Animal Models

This protocol is adapted from preclinical studies investigating the otoprotective effects of Caroverine.[6]

Objective: To assess the functional integrity of the auditory pathway in an animal model of acute hearing loss treated with Caroverine.

Animal Model: Guinea pigs or rats with noise-induced or drug-induced hearing loss.

Procedure:

  • Anesthesia: Animals are anesthetized to prevent movement artifacts.

  • Electrode Placement: Subdermal needle electrodes are placed at the vertex (active), mastoid (reference), and a distal site (ground).

  • Acoustic Stimuli: Click stimuli and tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz) are delivered to the ear canal via a calibrated speaker.

  • Signal Averaging: The evoked electrical responses from the auditory nerve and brainstem are amplified, filtered, and averaged over multiple stimulus presentations to improve the signal-to-noise ratio.

  • Threshold Determination: The lowest stimulus intensity at which a discernible ABR waveform (typically Wave V) is present is defined as the ABR threshold.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.

Signaling Pathway of Caroverine in Cochlear Neuroprotection

Caroverine_Mechanism cluster_presynaptic Presynaptic Terminal (Inner Hair Cell) cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Activates AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Ca_Channel Voltage-gated Ca2+ Channel AMPA_R->Ca_Channel Depolarizes Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Caroverine Caroverine Caroverine->NMDA_R Blocks Caroverine->AMPA_R Blocks Caroverine->Ca_Channel Blocks

Caption: Caroverine's neuroprotective mechanism in the cochlea.

Experimental Workflow for Validating Caroverine's Therapeutic Window

Therapeutic_Window_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Animal_Model Animal Model of Acute Hearing Loss Dose_Ranging Dose-Ranging Studies (Efficacy & Toxicity) Animal_Model->Dose_Ranging PK_PD Pharmacokinetic/ Pharmacodynamic Modeling Dose_Ranging->PK_PD Phase_I Phase I Trial (Safety & Tolerability) PK_PD->Phase_I Inform Starting Dose Phase_II Phase II Trial (Dose-Finding & Efficacy) Phase_I->Phase_II Phase_III Phase III Trial (Pivotal Efficacy & Safety) Phase_II->Phase_III Therapeutic_Window Establishment of Therapeutic Window Phase_III->Therapeutic_Window

Caption: Workflow for establishing the therapeutic window of Caroverine.

Conclusion and Future Directions

The available evidence suggests that Caroverine holds promise as a therapeutic agent for acute hearing loss due to its neuroprotective mechanisms. However, to validate its therapeutic window and establish its clinical utility, further rigorous research is imperative.

Future studies should focus on:

  • Dose-escalation studies to determine the maximum tolerated dose and optimal therapeutic dose of Caroverine for acute hearing loss.

  • Randomized controlled trials directly comparing the efficacy of Caroverine with standard corticosteroid therapy.

  • Investigation of different administration routes, such as intratympanic delivery, to maximize cochlear drug concentration while minimizing systemic side effects.[6]

  • Exploration of combination therapies, such as Caroverine with corticosteroids, to potentially enhance therapeutic outcomes.[1]

By addressing these research gaps, the scientific community can better delineate the role of Caroverine in the management of acute hearing loss and potentially offer a new therapeutic option for this challenging condition.

References

Cross-study comparison of Caroverine's effectiveness in tinnitus treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Caroverine's Efficacy in Tinnitus Treatment

Introduction

Tinnitus, the perception of sound without an external source, remains a significant clinical challenge. The pathophysiology is complex, with a leading hypothesis implicating glutamatergic excitotoxicity in the cochlea. This has led to the investigation of glutamate (B1630785) receptor antagonists as a potential therapeutic strategy. Caroverine, a quinoxaline-derivative, has emerged as a compound of interest due to its dual mechanism of action as an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors, as well as a calcium channel blocker.[1][2][3][4] This guide provides a cross-study comparison of Caroverine's effectiveness in tinnitus treatment, presenting quantitative data from various clinical trials, detailing experimental protocols, and visualizing its proposed mechanism of action.

Mechanism of Action

Caroverine's therapeutic potential in tinnitus is primarily attributed to its ability to modulate glutamatergic neurotransmission in the auditory pathway.[1][3] It is believed that excessive glutamate release can lead to overstimulation of the auditory nerve fibers, a phenomenon termed excitotoxicity, which is a proposed mechanism for the generation of tinnitus.[1][5] Caroverine acts as a competitive antagonist at AMPA receptors and a non-competitive antagonist at NMDA receptors.[1][5][6] By blocking these receptors, Caroverine can reduce the excitability of the auditory neurons, thereby potentially alleviating tinnitus symptoms.[2][3] Additionally, its function as a calcium channel blocker may contribute to its neuroprotective effects.[2][4]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Excitotoxicity Neuronal Excitotoxicity (Tinnitus Generation) AMPA_Receptor->Excitotoxicity Na+ influx NMDA_Receptor->Excitotoxicity Ca2+ influx Ca_Channel Calcium Channel Ca_Channel->Excitotoxicity Ca2+ influx Caroverine Caroverine Caroverine->AMPA_Receptor Blocks Caroverine->NMDA_Receptor Blocks Caroverine->Ca_Channel Blocks

Proposed mechanism of Caroverine in mitigating tinnitus.

Cross-Study Comparison of Efficacy

The efficacy of Caroverine in treating tinnitus has been evaluated in several clinical studies, with varying methodologies and outcomes. The following tables summarize the quantitative data from these studies.

Table 1: Placebo-Controlled and Comparative Studies of Oral Caroverine
StudyNTreatment Group(s)Control GroupDurationOutcome MeasuresKey Findings
Kumari A & Kumar S (2016)[7]50Caroverine 20 mg twice dailyPlacebo90 daysTHI, Tinnitus Frequency Matching64% of patients in the Caroverine group showed a reduction in tinnitus compared to 20% in the placebo group. 8% reported complete relief.
Unnamed Study (2024)[8][9]60Caroverine 40 mg twice dailyCinnarizine 25 mg twice daily + B-complex and Ginkgo biloba once daily90 daysTinnitus Case History Questionnaire, THI, VASSignificant improvement in mild tinnitus with Caroverine. A larger decrease in THI scores and improvement in VAS scores compared to the control group. Overall reduction in tinnitus in 53.3% of the Caroverine group.
Unnamed Study (2025)[10]72Group A: Caroverine; Group B: Caroverine + Ginkgo bilobaGroup C: Betahistine (B147258)12 weeksTHI, Tinnitus Functional Index (TFI), VASReduction in THI, TFI, and VAS scores was greatest in Group B, followed by Group A, and then Group C.
Unnamed Study (2022)[11][12]48CaroverineGinkgo biloba12 weeksTinnitus Grading, Tinnitus MatchingCaroverine showed promising results in the first month, but Ginkgo biloba was more effective in the long term (12 weeks) in improving mean tinnitus grading and matching.
Unnamed Study (2024)[13]180CaroverineGinkgo Biloba, Multivitamins (Placebo)Not specifiedTinnitus SeverityThe percentage change in tinnitus severity was 38.9% in the Caroverine group.
Table 2: Studies on Intravenous and Topical Caroverine
StudyNTreatment GroupControl GroupDurationOutcome MeasuresKey Findings
Denk DM, et al. (1997)[1][5][6][14][15]60Single infusion of CaroverinePlacebo infusionSingle infusionSubjective Rating, Psychoacoustic Measurement (Tinnitus Matching)63.3% of patients in the Caroverine group responded to therapy immediately after the infusion, while none in the placebo group showed a significant response.
Unnamed Study (2019)[16]86Single infusion of CaroverineGinkgo biloba, PlaceboSingle infusion with 6-month follow-upTinnitus Grading, Tinnitus MatchingImmediate improvement in 54.54% of cases with Caroverine infusion, but the effect was not sustained at 3 and 6 months. Ginkgo biloba showed sustained improvement.
Ehrenberger K. (2003)[17]77Topical Caroverine 1% eardropsNone (Proof-of-concept)Not specifiedTinnitus Sensation Rating (VAS)Significant reduction in tinnitus sensations, especially in patients with Meniere's disease and sudden hearing loss.

Experimental Protocols

A critical aspect of comparing clinical studies is understanding their methodologies. Below are the detailed experimental protocols for some of the key studies cited.

Protocol 1: Oral Caroverine vs. Standard Care[8][9]
  • Study Design: A quasi-experimental study.

  • Participants: 60 consecutive patients with a confirmed diagnosis of tinnitus.

  • Treatment Arms:

    • Group 1 (n=30): Caroverine 40mg capsules twice daily for 90 days.

    • Group 2 (n=30): Cinnarizine 25mg tablets twice daily along with a fixed-dose combination of B-complex and Ginkgo biloba capsules once daily for 90 days.

  • Outcome Assessment: Tinnitus Case History Questionnaire, Tinnitus Handicap Inventory (THI) score, and Visual Analog Scale (VAS).

  • Data Analysis: Statistical significance was set at a p-value ≤ 0.05.

Protocol 2: Intravenous Caroverine vs. Placebo[1][5][6][14][15]
  • Study Design: A placebo-controlled, randomized, double-blind study.

  • Participants: 60 patients with inner ear tinnitus of assumed cochlear-synaptic pathophysiology.

  • Treatment Arms:

    • Group 1 (n=30): A single intravenous infusion of Caroverine.

    • Group 2 (n=30): A single intravenous infusion of a placebo.

  • Outcome Assessment: A response was defined as a reduction in both subjective rating and psychoacoustic measurement (tinnitus matching).

  • Data Analysis: Comparison of responder rates between the two groups.

cluster_0 Patient Recruitment & Baseline Assessment cluster_1 Randomization & Intervention cluster_2 Follow-up & Data Analysis Recruitment Patient Recruitment (N=60) Baseline Baseline Assessment (THI, VAS, Audiometry) Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (n=30) Oral Caroverine (40mg BID) Randomization->Group_A Group_B Group B (n=30) Standard Care Randomization->Group_B Follow_Up 90-Day Follow-up (THI, VAS) Group_A->Follow_Up Group_B->Follow_Up Analysis Statistical Analysis (p <= 0.05) Follow_Up->Analysis

A typical experimental workflow for a Caroverine clinical trial.

Conclusion

The available evidence suggests that Caroverine may offer a therapeutic benefit for some individuals with tinnitus, particularly those with mild cochlear synaptic tinnitus.[8][9] Both oral and intravenous administrations have shown positive results in reducing tinnitus severity, as measured by various subjective and objective scales.[1][7][8] However, the long-term efficacy of Caroverine, especially in comparison to other treatments like Ginkgo biloba, requires further investigation, as some studies suggest its initial benefits may not be sustained.[11][12][16] The topical application of Caroverine also presents a promising avenue for future research.[17] For researchers and drug development professionals, the existing data provides a solid foundation for designing future clinical trials to further elucidate the role of Caroverine in the management of tinnitus.

References

Comparative Pharmacokinetics of Caroverine Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Caroverine's pharmacokinetic profiles across different administration routes, supported by experimental data, to inform preclinical and clinical research.

This guide provides a detailed comparison of the pharmacokinetic properties of different Caroverine formulations, focusing on systemic versus local administration. The data presented is crucial for researchers and drug development professionals working on optimizing Caroverine delivery for various therapeutic applications, particularly in otology.

Data Summary: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Caroverine following intravenous (IV) and local administration via the round window membrane (RWM) in guinea pigs. Local administration was tested at a low dose (LD) and a high dose (HD).

Formulation/RouteCompartmentPeak Concentration (Cmax)Time to Peak (Tmax)
Intravenous (IV) PerilymphNot detected at 3 hours-
Cerebrospinal Fluid (CSF)High (peak at 10 min)10 minutes
Plasma~12x higher than HD local10 minutes
Local (RWM) - Low Dose (LD) Perilymph4.3 µg/ml30 minutes
Cerebrospinal Fluid (CSF)Low-
PlasmaLow10 minutes
Local (RWM) - High Dose (HD) Perilymph18.8 µg/ml30 minutes
Cerebrospinal Fluid (CSF)~6x lower than IV-
PlasmaLow10 minutes

Data extracted from a study by Wang et al., 2003.[1]

Key Findings

Local application of Caroverine to the round window membrane results in significantly higher concentrations in the perilymph of the inner ear compared to systemic intravenous administration.[1][2] Conversely, systemic administration leads to substantially higher plasma and cerebrospinal fluid (CSF) concentrations.[1] Notably, after local high-dose application, the peak Caroverine concentration in the plasma was approximately 12 times lower, and in the CSF about 6 times lower, than after intravenous injection.[1]

These findings suggest that local administration could be a more effective and safer approach for treating inner ear disorders, as it achieves high local drug levels while minimizing systemic exposure and potential side effects.[1][2] The effects on hearing were found to be transient and fully reversible 24 hours after local Caroverine applications.[1][2]

Experimental Protocols

The data presented above is based on a study conducted in guinea pigs. Below is a summary of the experimental methodology.

Animal Model:

  • Male guinea pigs were used for the study.

Drug Administration:

  • Intravenous (IV) Group: A single dose of Caroverine was administered intravenously.

  • Local Application Groups (LD and HD): Gelfoam soaked in either a low dose (1.6 mg/ml) or high dose (12.8 mg/ml) Caroverine solution was applied to the round window membrane (RWM).[1]

Sample Collection:

  • Samples of perilymph, cerebrospinal fluid (CSF), and plasma were collected at various time points after drug administration.

Analytical Method:

  • Caroverine concentrations in the collected samples were determined using High-Performance Liquid Chromatography (HPLC).[1][2] The method was validated to be reproducible and sensitive, with a limit of quantification of 10 ng/ml.[1]

Visualizations

Caroverine Administration and Distribution Pathway

The following diagram illustrates the different administration routes and the subsequent distribution of Caroverine to the target and systemic compartments.

cluster_admin Administration Formulations cluster_systemic Systemic Circulation cluster_target Target Compartment IV Intravenous (IV) Plasma Plasma IV->Plasma High Conc. Local Local (RWM) Perilymph Perilymph (Inner Ear) Local->Perilymph High Conc. CSF CSF Plasma->CSF High Conc. Plasma->Perilymph Perilymph->Plasma Perilymph->CSF Low Conc.

Caption: Caroverine distribution pathways after IV vs. local RWM administration.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the key steps in the experimental procedure used to determine the pharmacokinetic profiles of Caroverine.

cluster_animal Animal Study cluster_analysis Bioanalysis cluster_data Data Interpretation start Guinea Pig Model Selection admin Drug Administration (IV, Local LD, Local HD) start->admin sampling Timed Sample Collection (Perilymph, CSF, Plasma) admin->sampling prep Sample Preparation sampling->prep hplc HPLC Analysis prep->hplc quant Quantification of Caroverine Concentration hplc->quant pk Pharmacokinetic Parameter Calculation (Cmax, Tmax) quant->pk comp Comparative Analysis of Formulations pk->comp

Caption: Workflow for the comparative pharmacokinetic study of Caroverine.

Mechanism of Action: Glutamate (B1630785) Receptor Antagonism

Caroverine functions as an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This action is believed to protect the inner ear from excitotoxicity, a process implicated in conditions like tinnitus and noise-induced hearing loss.[1][2]

The following diagram illustrates Caroverine's proposed mechanism of action at the glutamatergic synapse in the inner ear.

cluster_synapse Cochlear Synapse Glutamate Glutamate Release Receptors NMDA & AMPA Receptors on Postsynaptic Neuron Glutamate->Receptors Binds to Excitotoxicity Excitotoxicity & Neuronal Damage Receptors->Excitotoxicity Leads to Caroverine Caroverine Caroverine->Receptors Blocks

Caption: Caroverine's antagonistic action on glutamate receptors.

References

Safety Operating Guide

Navigating the Safe Disposal of Caroverine Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Caroverine Hydrochloride, a nonselective NMDA and AMPA glutamate (B1630785) receptor antagonist, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound waste.

Hazard Profile of this compound

Understanding the specific hazards associated with this compound is the first step in establishing safe handling and disposal protocols.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed

Source: Sigma-Aldrich, PubChem[1]

Core Principles of Chemical Waste Management

The disposal of this compound must adhere to general principles of laboratory chemical waste management, which prioritize safety and environmental protection. Key guidelines include:

  • Segregation: Never mix incompatible chemicals.[2][3] Store this compound waste separately from strong acids, bases, and oxidizing agents to prevent dangerous reactions.[2]

  • Containerization: Use only approved, chemically compatible, and clearly labeled containers for waste storage.[3][4][5] Containers must be kept securely closed except when adding waste.[2][6]

  • Labeling: All waste containers must be accurately and clearly labeled with their contents to prevent accidental mixing and ensure proper handling by waste management personnel.[4][5]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][7][8]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including gloves, a dust mask (such as an N95), and eye protection.

  • Waste Identification and Classification:

    • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[5][6]

    • Do not dispose of this compound down the drain or in regular trash.[4][6][9] This is strictly prohibited for laboratory chemical waste.

  • Container Selection and Labeling:

    • Select a designated, leak-proof waste container made of a material compatible with this compound. Plastic containers are often preferred for solid waste.[5]

    • Label the container clearly as "Hazardous Waste: this compound" and include the date when waste was first added.

  • Waste Accumulation:

    • Place all solid this compound waste, including contaminated items like weighing papers, gloves, and absorbent pads, directly into the designated hazardous waste container.

    • If dealing with solutions, do not evaporate the solvent as a method of disposal.[6] Collect the solution in a compatible, labeled liquid waste container.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][5] The SAA must be inspected weekly for any signs of leakage.[2]

  • Request for Waste Pickup:

    • Once the waste container is full or has been in accumulation for the maximum allowed time (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal service for pickup.[5]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound can be visualized as follows:

CaroverineDisposalWorkflow A 1. Assess Hazards & Don PPE B 2. Classify Waste as Hazardous A->B C 3. Select & Label Compatible Container B->C G Improper Disposal (Drain/Trash) B->G D 4. Segregate from Incompatibles C->D E 5. Accumulate Waste in Designated SAA D->E F 6. Arrange for Professional Disposal E->F H Safe & Compliant Disposal F->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while maintaining full regulatory compliance.

References

Essential Safety and Operational Protocols for Handling Caroverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Caroverine Hydrochloride. Adherence to these protocols is mandatory to ensure personal safety and proper management of this chemical compound.

This compound is classified as harmful if swallowed.[1] While no specific Occupational Exposure Limit (OEL) has been established, it is prudent to handle it as a potent pharmaceutical compound, minimizing exposure through engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

Quantitative Data Summary

Due to the absence of a specific OEL for this compound, a conservative approach to handling is recommended. The following table summarizes key safety-related data.

ParameterValueSource
GHS Hazard Statement H302: Harmful if swallowed[1]
Signal Word Warning[1]
Occupational Exposure Limit (OEL) Not Established[2]
Recommended Handling Potent CompoundGeneral Guidance
Storage Temperature 2-8°CProduct Information

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is required for all personnel handling this compound. The following equipment must be used:

  • Gloves: Two pairs of powder-free nitrile gloves.

  • Gown: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.

  • Eye Protection: Safety goggles with side-shields or a face shield.

  • Respiratory Protection: A dust mask (N95 or higher) is required when handling the solid form of the compound.

Properly putting on PPE is the first line of defense against exposure. Follow this sequence meticulously:

  • Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.

  • Gown: Put on the disposable gown, ensuring it is securely fastened at the neck and waist.

  • Respiratory Protection: Place the N95 dust mask over your nose and mouth, ensuring a tight seal.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.

The removal of PPE must be done carefully to prevent contamination of skin and clothing.

  • Gloves (Outer Pair): Remove the outer pair of gloves.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is rolled down and away from the body. Dispose of them immediately in a designated hazardous waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back to the front.

  • Respiratory Protection: Remove the dust mask without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plan

Safe handling and disposal are critical to laboratory and environmental safety.

  • All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risk.

  • Avoid creating dust.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air.

  • Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed, and leak-proof container.

    • The container must be marked as "Hazardous Chemical Waste" and specify "this compound."

  • Empty Containers:

    • Triple rinse empty containers with a suitable solvent (e.g., water).

    • The first rinseate should be collected and disposed of as hazardous liquid waste.

    • After triple rinsing, the container can be disposed of in the regular trash after defacing the label.

  • Waste Pickup:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.

    • Arrange for disposal through the institution's environmental health and safety office or a licensed chemical waste disposal company.

Workflow Diagrams

The following diagrams illustrate the key workflows for handling this compound safely.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather_PPE Gather Required PPE Perform_Hand_Hygiene_1 Perform Hand Hygiene Gather_PPE->Perform_Hand_Hygiene_1 Don_Gown Don Gown Perform_Hand_Hygiene_1->Don_Gown Don_Mask Don N95 Mask Don_Gown->Don_Mask Don_Eye_Protection Don Eye Protection Don_Mask->Don_Eye_Protection Don_Gloves Don Double Gloves Don_Eye_Protection->Don_Gloves Work_in_Hood Work in Fume Hood Don_Gloves->Work_in_Hood Proceed to Handling Weigh_and_Handle Weigh and Handle This compound Work_in_Hood->Weigh_and_Handle Dispose_Solid_Waste Dispose of Solid Waste in Hazardous Waste Container Weigh_and_Handle->Dispose_Solid_Waste After Handling Clean_Work_Area Clean Work Area Dispose_Solid_Waste->Clean_Work_Area Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE Perform_Hand_Hygiene_2 Perform Final Hand Hygiene Doff_PPE->Perform_Hand_Hygiene_2

Caption: Workflow for Safe Handling of this compound.

G cluster_doffing PPE Doffing Procedure Remove_Outer_Gloves Remove Outer Gloves Remove_Gown_Inner_Gloves Remove Gown & Inner Gloves Remove_Outer_Gloves->Remove_Gown_Inner_Gloves Hand_Hygiene_1 Perform Hand Hygiene Remove_Gown_Inner_Gloves->Hand_Hygiene_1 Remove_Eye_Protection Remove Eye Protection Hand_Hygiene_1->Remove_Eye_Protection Remove_Mask Remove Mask Remove_Eye_Protection->Remove_Mask Hand_Hygiene_2 Perform Final Hand Hygiene Remove_Mask->Hand_Hygiene_2

Caption: Step-by-Step PPE Doffing Sequence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caroverine Hydrochloride
Reactant of Route 2
Caroverine Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.